Technical Documentation Center

Ranitidine N-oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ranitidine N-oxide

Core Science & Biosynthesis

Foundational

Ranitidine N-oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine N-oxide is a primary metabolite of Ranitidine, a widely-used histamine H2-receptor antagonist for the treatment of conditions caused...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine N-oxide is a primary metabolite of Ranitidine, a widely-used histamine H2-receptor antagonist for the treatment of conditions caused by excess stomach acid.[1] This document provides a detailed overview of the chemical structure, physicochemical properties, and relevant biological information pertaining to Ranitidine N-oxide. The information is intended to serve as a technical resource for researchers and professionals engaged in drug metabolism studies, analytical chemistry, and pharmaceutical development. Ranitidine N-oxide is formed in the liver through the enzymatic action of flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) isoforms.[] While generally considered to be a pharmacologically inactive metabolite, a thorough understanding of its properties is crucial for comprehensive pharmacokinetic and safety assessments of the parent drug, Ranitidine.

Chemical Structure and Nomenclature

Ranitidine N-oxide is the N-oxidized derivative of Ranitidine at the dimethylaminomethyl furan moiety.

IUPAC Name: N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide[3]

Chemical Formula: C₁₃H₂₂N₄O₄S[4][5]

Molecular Weight: 330.41 g/mol [3]

CAS Number: 73857-20-2[4][5]

Chemical Structure:

Caption: Chemical structure of Ranitidine N-oxide.

Physicochemical Properties

The following tables summarize the available quantitative data for Ranitidine N-oxide. It is important to note that much of the available data is computed, with limited experimentally determined values.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₂N₄O₄S[4][5]
Molecular Weight330.41 g/mol [3]
AppearanceOrange Solid (Predicted)[6]
pKa (most basic)4.46 ± 0.40 (Predicted)[6]
LogP-0.3 (Predicted)[3]
Water SolubilityData not available
Melting PointData not available

Table 2: Computed Properties

PropertyValueSource
Exact Mass330.13617637 Da[3]
Monoisotopic Mass330.13617637 Da[3]
Topological Polar Surface Area126 Ų[3]
Heavy Atom Count22[3]
Complexity387[3]
Rotatable Bond Count9[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count7[6]

Experimental Protocols

Synthesis of Ranitidine N-oxide

General Protocol for N-oxidation:

  • Dissolution: Dissolve Ranitidine free base in a suitable organic solvent (e.g., methanol, dichloromethane).

  • Oxidizing Agent: Add a controlled amount of an oxidizing agent. Common reagents for N-oxidation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction is typically performed at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium sulfite or sodium thiosulfate solution.

  • Extraction: Extract the product into an appropriate organic solvent. The aqueous layer may need to be basified to ensure the N-oxide is in its free base form for efficient extraction.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the identity and purity of the synthesized Ranitidine N-oxide using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary technique for the separation and identification of Ranitidine and its metabolites, including Ranitidine N-oxide, in biological matrices.

Instrumentation:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions (General):

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (General):

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

  • Detection Mode: Selected reaction monitoring (SRM) for targeted quantification on a triple quadrupole instrument or full scan/ddMS2 for identification on a high-resolution instrument.

  • Precursor Ion (m/z): [M+H]⁺ for Ranitidine N-oxide (C₁₃H₂₂N₄O₄S) is approximately 331.14.

  • Product Ions (m/z): Characteristic fragment ions of Ranitidine N-oxide would be monitored.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Ranitidine N-oxide.

  • ¹H NMR: The proton NMR spectrum would show characteristic shifts for the protons in the furan ring, the ethylthio chain, the methyl groups, and the vinyl group. The formation of the N-oxide would cause a downfield shift of the signals corresponding to the N-methyl and N-methylene protons of the dimethylaminomethyl group compared to the parent Ranitidine.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, and the N-oxidation would similarly influence the chemical shifts of the carbons attached to the oxidized nitrogen atom.

3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in Ranitidine N-oxide.

  • Characteristic Absorptions: The IR spectrum would be expected to show characteristic absorption bands for the N-O stretching vibration (typically in the range of 950-970 cm⁻¹ for tertiary amine N-oxides), N-H stretching, C=C stretching, NO₂ asymmetric and symmetric stretching, and C-O-C stretching of the furan ring. The spectrum of ranitidine hydrochloride shows characteristic peaks including those for R3N+-H stretching (around 2561 & 2644 cm-1), C=C-NO2 stretching (around 1606 cm-1), and N-O stretching in the nitro group (around 1383 cm-1).[3]

Biological Information

Metabolism

Ranitidine is metabolized in the liver to three main metabolites: Ranitidine N-oxide, Ranitidine S-oxide, and desmethylranitidine.[7] The formation of Ranitidine N-oxide is catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, and to a lesser extent by cytochrome P450 (CYP) enzymes.[] Ranitidine N-oxide is considered a pharmacologically inactive metabolite.[7]

G Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide Desmethyl Desmethylranitidine Ranitidine->Desmethyl Enzymes FMOs (FMO1, FMO3) CYP450s Enzymes->N_Oxide N-oxidation Enzymes->S_Oxide S-oxidation Enzymes->Desmethyl N-demethylation

Caption: Metabolic pathway of Ranitidine.

Signaling Pathways

There is currently no direct evidence to suggest that Ranitidine N-oxide itself significantly interacts with or modulates any specific signaling pathways. As an inactive metabolite, it is generally not expected to have pharmacological activity.

However, the parent drug, Ranitidine, has been shown to have effects beyond its H2-receptor antagonism. For instance, Ranitidine has been reported to regulate macrophage polarization and activate cytotoxic T-lymphocytes through the PI3K-Akt2 signaling pathway. It has also demonstrated neuroprotective effects against rotenone-induced apoptosis by inhibiting the phosphorylation of JNK and p38 MAPK and promoting the phosphorylation of ERK. It is important to emphasize that these effects are attributed to Ranitidine and not its N-oxide metabolite.

Experimental Workflows

HPLC-MS Analysis of Ranitidine Metabolites

The following diagram illustrates a typical workflow for the analysis of Ranitidine and its metabolites, including Ranitidine N-oxide, from a biological sample.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC HPLC Separation (Reversed-Phase C18) Filtration->HPLC MS Mass Spectrometry (ESI+, SRM or HRMS) HPLC->MS Chromatogram Chromatogram Generation MS->Chromatogram Identification Metabolite Identification (MS/MS Fragmentation) MS->Identification Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-MS analysis of Ranitidine metabolites.

Conclusion

Ranitidine N-oxide is a key metabolite in the disposition of Ranitidine. This guide has summarized the current knowledge of its chemical structure and physicochemical properties, drawing primarily from computational data due to a lack of extensive experimental characterization. The provided outlines for synthesis and analytical protocols offer a starting point for researchers working with this compound. While Ranitidine N-oxide is considered pharmacologically inactive, a complete understanding of its characteristics remains essential for a thorough evaluation of the parent drug's overall metabolic profile and safety. Further experimental investigation into the physical properties and potential biological interactions of Ranitidine N-oxide would be valuable to the scientific community.

References

Exploratory

Synthesis and Characterization of Ranitidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism in the liver to form several metabolites, with Ranitidine N-oxide being a prin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism in the liver to form several metabolites, with Ranitidine N-oxide being a principal product. This technical guide provides a comprehensive overview of the synthesis and characterization of Ranitidine N-oxide. It includes a plausible synthetic protocol, detailed analytical methodologies for its characterization, and a summary of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers involved in drug metabolism studies, impurity profiling, and the development of analytical standards.

Introduction

Ranitidine is a widely used medication for the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] In the body, ranitidine is metabolized primarily in the liver, leading to the formation of metabolites including Ranitidine N-oxide, Ranitidine S-oxide, and Desmethylranitidine.[2][3] Ranitidine N-oxide is a major metabolite and its synthesis and characterization are crucial for various aspects of drug development, including metabolic studies, pharmacokinetic analysis, and the preparation of analytical reference standards for impurity testing.[]

Synthesis of Ranitidine N-oxide

While Ranitidine N-oxide is primarily known as a metabolite, its chemical synthesis is essential for obtaining a pure standard for analytical purposes. The synthesis involves the selective oxidation of the tertiary amine group in the ranitidine molecule. Based on general organic synthesis principles for N-oxidation, a plausible experimental protocol is outlined below.

Metabolic Pathway

In vivo, Ranitidine is converted to Ranitidine N-oxide predominantly by the action of flavin-containing monooxygenase 3 (FMO3), a key enzyme in drug metabolism.[]

Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide FMO3 (Liver)

Caption: Metabolic conversion of Ranitidine to Ranitidine N-oxide.

Proposed Synthetic Protocol

Reaction: Oxidation of Ranitidine to Ranitidine N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

Workflow Diagram:

cluster_synthesis Synthesis start Dissolve Ranitidine in Dichloromethane add_mcpba Add m-CPBA solution dropwise at 0°C start->add_mcpba react Stir at room temperature add_mcpba->react workup Wash with NaHCO3 and brine react->workup dry Dry over Na2SO4 and evaporate solvent workup->dry purify Purify by column chromatography dry->purify end_product Obtain pure Ranitidine N-oxide purify->end_product

Caption: Workflow for the synthesis of Ranitidine N-oxide.

Experimental Procedure:

  • Dissolution: Dissolve Ranitidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) in DCM to the cooled Ranitidine solution dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Ranitidine N-oxide.

Characterization of Ranitidine N-oxide

Physicochemical Properties
PropertyValueReference
Chemical FormulaC13H22N4O4S[5]
Molecular Weight330.41 g/mol []
CAS Number73857-20-2[5]
AppearanceOff-White to Light Orange Solid[]
Purity (as analytical standard)≥95.0% (HPLC)
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Data of Ranitidine (500 MHz, H2O, pH 7.00) [2]

Chemical Shift (ppm)Intensity
4.3317.82
2.85100.00
3.4512.30
6.666.66
3.476.73
2.919.45
6.656.87
6.395.01
3.447.64
3.8524.77
6.851.85

Table 3: 13C NMR Data of Ranitidine [2][6]

Note: Specific assignments for all carbons were not available in the search results.

Chemical Shift (ppm)
25.2 (CH2)
28.5 (CH2)
31.8 (CH3)
36.7 (CH3)
39.8 (CH2)
44.1 (CH3)

3.2.2. Mass Spectrometry (MS)

Predicted mass spectrometry data for Ranitidine N-oxide suggests the following adducts.[7]

Table 4: Predicted Mass Spectrometry Data for Ranitidine N-oxide

Adductm/z
[M+H]+331.14345
[M+Na]+353.12539
[M-H]-329.12889

3.2.3. Infrared (IR) Spectroscopy

Specific experimental IR data for Ranitidine N-oxide is not detailed in the search results. The IR spectrum of the parent compound, Ranitidine, shows characteristic peaks for its functional groups. The N-oxide formation would likely introduce a new absorption band corresponding to the N-O stretching vibration, typically observed in the range of 950-970 cm-1 for tertiary amine N-oxides.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of Ranitidine and its metabolites, including Ranitidine N-oxide.

Table 5: HPLC Method Parameters for Ranitidine and Metabolites []

ParameterDescription
Column Reversed-phase C18
Mobile Phase A mixture of methanol and 0.1 M aqueous ammonium acetate (85:15)[8]
Detection UV at 322 nm[8]
Flow Rate 1.0 mL/min

Extraction and Detection Limits:

A study on the determination of ranitidine and its metabolites in human plasma and urine reported the following data:[]

AnalyteExtraction Recovery (%)Detection Limit (ng/mL)
Ranitidine99.85
Ranitidine N-oxide 30.4 15
Ranitidine S-oxide74.210
Desmethylranitidine80.24

Logical Relationships in Characterization

The characterization of a synthesized compound like Ranitidine N-oxide follows a logical workflow to confirm its identity and purity.

cluster_characterization Characterization Workflow start Synthesized Ranitidine N-oxide hplc HPLC Analysis (Purity) start->hplc ms Mass Spectrometry (Molecular Weight) start->ms confirm Structure and Purity Confirmed hplc->confirm nmr NMR Spectroscopy (Structure Elucidation) ms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir ir->confirm

Caption: Logical workflow for the characterization of Ranitidine N-oxide.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of Ranitidine N-oxide. While a definitive, published synthetic protocol is not widely available, a plausible method based on established N-oxidation chemistry is presented. The characterization data, compiled from various sources, offers a reference point for researchers. Further experimental work is necessary to establish a standardized synthesis protocol and to generate a complete set of experimental spectroscopic data for this important metabolite.

References

Foundational

Ranitidine N-oxide: A Core Metabolite of Ranitidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of ranitidine N-oxide, a principal metabolite of the widely-known H2-rece...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ranitidine N-oxide, a principal metabolite of the widely-known H2-receptor antagonist, ranitidine. The document details its formation, quantitative analysis, and the experimental protocols utilized for its identification and measurement in biological matrices.

Introduction to Ranitidine Metabolism

Ranitidine, a competitive and reversible inhibitor of histamine at the H2-receptors in gastric parietal cells, undergoes hepatic metabolism to form three primary metabolites: ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine.[1][2] Of these, ranitidine N-oxide is the principal metabolite found in urine.[3][4] The metabolic conversion of ranitidine is primarily mediated by flavin-containing monooxygenases (FMOs), with FMO3 being the major enzyme responsible for N-oxidation.[5]

Quantitative Analysis of Ranitidine Metabolites

The excretion of ranitidine and its metabolites is primarily through urine. Following oral administration, approximately 50% of ranitidine is absorbed, and about 30% of the administered dose is excreted as unchanged drug in the urine within 24 hours.[3] The metabolites account for a smaller fraction of the excreted dose.

The following table summarizes the urinary excretion of ranitidine and its metabolites after intravenous and oral administration of a 100 mg dose.

CompoundMean Cumulative Urinary Excretion (% of dose)
Intravenous Administration
Ranitidine68.2 ± 7.9
Ranitidine N-oxide5.1
Ranitidine S-oxide2.4
Desmethylranitidine1.7
Oral Administration
Ranitidine26.6 ± 6.2
Ranitidine N-oxide3.5
Ranitidine S-oxide1.7
Desmethylranitidine1.1

Data sourced from a study involving four subjects who received 100 mg of ranitidine intravenously and orally on separate occasions.[6]

Metabolic Pathway of Ranitidine

The metabolic conversion of ranitidine to its primary metabolites is a key aspect of its pharmacokinetic profile. The following diagram illustrates the main metabolic pathways.

Ranitidine_Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide FMO3 S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide FMOs Desmethyl Desmethylranitidine Ranitidine->Desmethyl CYP450

Metabolic pathways of ranitidine.

Experimental Protocols

The identification and quantification of ranitidine and its metabolites are predominantly achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Sample Preparation (Urine)

For the analysis of urinary ranitidine and its metabolites, sample preparation is often straightforward.

  • Collect urine samples over a 24-hour period.

  • Dilute an aliquot of the urine sample with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • The sample is now ready for injection into the HPLC system.[7]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC system is commonly employed for the separation of ranitidine and its metabolites.

  • Column: A common choice is a 5 µm Spherisorb ODS column (100 mm x 5 mm).[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and a counter-ion solution. For instance, a mixture of 600 ml of methanol, 400 ml of distilled water, and 4.0 ml of 0.05M NaH2PO4 solution containing 1.44g of sodium dodecyl sulfate (SDS) can be used.[6]

  • Flow Rate: A flow rate of 1 ml/min is typically maintained.[6]

  • Detection: UV detection at a wavelength of 320 nm is suitable for quantifying ranitidine and its metabolites.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, LC-MS is the method of choice.

  • Chromatography: Similar HPLC conditions as described above can be used.

  • Mass Spectrometry: A mass spectrometer with a direct liquid introduction or a moving belt interface can be utilized.[1]

  • Ionization: Positive ion mode is typically used for the detection of ranitidine and its metabolites.

  • Data Analysis: The identification of ranitidine and its metabolites is confirmed by their specific mass-to-charge ratios (m/z) and fragmentation patterns.

The following diagram illustrates a general workflow for the analysis of ranitidine and its metabolites in urine.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Collection (24h) Dilution Dilution with Mobile Phase Urine_Collection->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry Detection HPLC->MS Quantification Quantification MS->Quantification Identification Identification MS->Identification

Workflow for urinary ranitidine metabolite analysis.

Conclusion

Ranitidine N-oxide is a significant metabolite of ranitidine, formed primarily through the action of FMO3. Its quantification in urine provides valuable insights into the metabolism and pharmacokinetics of ranitidine. The analytical methods detailed in this guide, particularly HPLC and LC-MS, are essential tools for researchers and drug development professionals in accurately assessing the metabolic fate of ranitidine.

References

Exploratory

In Vitro Formation Pathways of Ranitidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro formation pathways of Ranitidine N-oxide, a significant metabolite of the H2-receptor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation pathways of Ranitidine N-oxide, a significant metabolite of the H2-receptor antagonist, ranitidine. This document details the enzymatic processes involved, presents quantitative data from key studies, outlines experimental protocols for in vitro analysis, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Ranitidine undergoes metabolism in vitro to form three primary metabolites: Ranitidine N-oxide, Ranitidine S-oxide, and desmethylranitidine.[1][2] Understanding the formation pathways of these metabolites, particularly the N-oxide, is crucial for comprehending the drug's pharmacokinetic profile and potential for drug-drug interactions. The formation of Ranitidine N-oxide is primarily an enzymatic process mediated by flavin-containing monooxygenases (FMOs), with a minor contribution, if any, from cytochrome P450 (CYP) enzymes.[1][2] This guide will focus on the in vitro enzymatic formation of Ranitidine N-oxide. It is important to distinguish this metabolic pathway from the chemical degradation of ranitidine that can lead to the formation of N-nitrosodimethylamine (NDMA), a process that is not the focus of this document.[3][4][5][6][7][8]

Enzymatic Pathways of Ranitidine N-Oxide Formation

In vitro studies using human and rat liver microsomes have demonstrated that the N-oxidation of ranitidine is the predominant metabolic pathway, accounting for 66-76% of the metabolites formed.[1][2] The primary enzyme system responsible for this conversion is the Flavin-containing monooxygenase (FMO) system, with FMO3 being the most significant isoform.[1][2]

The general metabolic pathways for ranitidine in vitro are illustrated below:

Ranitidine_Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide FMO3 >> FMO1, FMO2, FMO5 S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide FMO3, FMO1, FMO5 Desmethyl Desmethylranitidine Ranitidine->Desmethyl CYP2C19, CYP1A2, CYP2D6

Diagram 1: Ranitidine metabolic pathways in vitro.
Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various xenobiotics.[9] Studies utilizing recombinant human FMO isoforms have elucidated the specific contributions of each to the formation of Ranitidine N-oxide. FMO3, the major FMO isoform in the adult human liver, is the most efficient catalyst for this reaction.[1][2] FMO1, primarily expressed in the kidney, and FMO2 and FMO5, found at lower levels in the liver, are significantly less efficient at producing Ranitidine N-oxide.[1][2] The N-oxidation of ranitidine can be significantly inhibited by methimazole, a known FMO inhibitor.[1][2]

Role of Cytochrome P450 (CYP) Enzymes

Quantitative Data on Ranitidine N-Oxide Formation

The following tables summarize the quantitative data from in vitro studies on the formation of Ranitidine N-oxide.

Table 1: Relative Abundance of Ranitidine Metabolites in Human and Rat Liver Microsomes

MetaboliteRelative Abundance (%)
Ranitidine N-oxide66 - 76
Ranitidine S-oxide13 - 18
Desmethylranitidine12 - 16
Data sourced from studies using human and rat liver microsomes.[1][2]

Table 2: Specific Activities of Recombinant Human FMO Isoforms in the Formation of Ranitidine N-oxide and S-oxide

FMO IsoformRanitidine N-oxide Formation (pmol/min/nmol FMO)Ranitidine S-oxide Formation (pmol/min/nmol FMO)
FMO13945
FMO2790
FMO32180580
FMO54280
Data from studies with recombinant FMO isozymes.[1][2]

Experimental Protocols for In Vitro Studies

This section provides a general methodology for studying the in vitro formation of Ranitidine N-oxide.

Materials and Reagents
  • Ranitidine hydrochloride

  • Ranitidine N-oxide, Ranitidine S-oxide, and desmethylranitidine analytical standards

  • Human liver microsomes (pooled)

  • Recombinant human FMO and CYP isoforms

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer

  • Methimazole (FMO inhibitor)

  • SKF525A (general CYP inhibitor)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Incubation Procedure
  • Prepare the incubation mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and either human liver microsomes or a specific recombinant enzyme.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction: Add ranitidine (dissolved in a suitable solvent, e.g., water or buffer) to the pre-incubated mixture to start the reaction. The final substrate concentration will depend on the specific experimental design (e.g., for kinetic studies).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This will precipitate the proteins.

  • Protein precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample preparation for analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis. The sample may require further dilution depending on the concentration of the metabolites.

Analytical Methodology

The separation and quantification of ranitidine and its metabolites are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a UV detector or a Mass Spectrometer (MS).[15][16]

  • Chromatographic separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.

  • Detection and Quantification:

    • HPLC-UV: Detection is performed at a specific wavelength (e.g., 322 nm). Quantification is achieved by comparing the peak areas of the metabolites in the samples to those of the analytical standards of known concentrations.

    • LC-MS/MS: This method offers higher sensitivity and specificity. The analytes are identified and quantified based on their specific mass-to-charge ratios (m/z) and their fragmentation patterns.

The general workflow for these experiments is depicted below:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Ranitidine with Microsomes/Enzymes Termination Reaction Termination & Protein Precipitation Incubation->Termination Extraction Supernatant Extraction Termination->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis & Quantification MS->Data

Diagram 2: Experimental workflow for in vitro analysis.

Conclusion

The in vitro formation of Ranitidine N-oxide is a well-characterized metabolic pathway primarily mediated by the FMO3 enzyme. This technical guide provides a foundational understanding of the enzymatic processes, quantitative data, and experimental protocols relevant to the study of this pathway. This information is essential for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and drug development for the comprehensive evaluation of ranitidine and related compounds.

References

Foundational

Ranitidine N-oxide: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Ranitidine N-oxide, a primary metabolite of the histamine H2-receptor antagonist, ranitidine. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ranitidine N-oxide, a primary metabolite of the histamine H2-receptor antagonist, ranitidine. This document outlines its chemical identity, analytical methodologies for its detection and quantification, and its metabolic context.

Core Chemical Data

Ranitidine N-oxide is a key metabolite in the biotransformation of ranitidine.[1][2][3] Its chemical and physical properties are summarized below for reference.

IdentifierValueSource
CAS Number 73857-20-2[1][2][3]
Molecular Formula C13H22N4O4S[1][2]
Molecular Weight 330.40 g/mol [1][2]
Alternate Names N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide[1]
Appearance Solid powder[2]

Metabolic Pathway of Ranitidine

Ranitidine undergoes metabolism in the liver, primarily through oxidation. The formation of Ranitidine N-oxide is a significant metabolic route, alongside the production of ranitidine S-oxide and desmethylranitidine.[4][] Flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, play a crucial role in the N-oxidation of ranitidine.[]

Ranitidine_Metabolism Ranitidine Ranitidine Metabolism Hepatic Metabolism Ranitidine->Metabolism N_Oxide Ranitidine N-oxide S_Oxide Ranitidine S-oxide Desmethyl Desmethylranitidine Metabolism->N_Oxide N-oxidation (FMO3) Metabolism->S_Oxide S-oxidation Metabolism->Desmethyl N-demethylation

Caption: Metabolic conversion of ranitidine to its primary metabolites.

Analytical Methodologies

The quantification of Ranitidine N-oxide, particularly in biological matrices and pharmaceutical formulations, is predominantly achieved through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These techniques offer the sensitivity and specificity required for regulatory compliance and research applications.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often employing reversed-phase columns, are widely used for the separation and quantification of ranitidine and its metabolites.[4][6]

Experimental Protocol: HPLC-UV Analysis of Ranitidine and its Metabolites in Urine

This protocol is adapted from methodologies described for the analysis of ranitidine and its metabolites.[6]

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 5 µm particle size, 100 mm x 5 mm)

  • Mobile Phase:

    • A mixture of methanol, water, and a buffer solution (e.g., 0.05M NaH2PO4) containing an ion-pairing agent like sodium dodecyl sulfate (SDS). A typical composition could be 600ml methanol, 400ml water, and 4.0ml of 0.05M NaH2PO4 with 1.44g of SDS.[6]

  • Detection:

    • UV detection at a wavelength of 320 nm.[6]

  • Sample Preparation (Urine):

    • Urine samples can often be analyzed directly after centrifugation and filtration through a 0.45 µm syringe filter.[7]

  • Standard Preparation:

    • Prepare stock solutions of Ranitidine N-oxide and other metabolites in a suitable solvent (e.g., mobile phase).

    • Create a series of calibration standards by spiking known concentrations of the analytes into blank urine.

  • Analysis:

    • Inject prepared samples and standards onto the HPLC system.

    • Quantify the analytes by comparing the peak areas of the samples to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Sample Urine Sample Centrifuge Centrifuge & Filter Sample->Centrifuge Standard Ranitidine N-oxide Standard Spike Spike into Blank Urine Standard->Spike HPLC Inject into HPLC-UV System Centrifuge->HPLC Cal_Curve Create Calibration Curve Spike->Cal_Curve Cal_Curve->HPLC Detect UV Detection (320 nm) HPLC->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: General experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, LC-MS/MS is the method of choice. This is especially relevant in the context of detecting impurities like N-nitrosodimethylamine (NDMA) in ranitidine products.[7][8]

Experimental Protocol: LC-MS/MS for Impurity Analysis

This generalized protocol is based on the principles outlined for the analysis of impurities in ranitidine.[7][8]

  • Instrumentation:

    • A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatography:

    • A suitable reversed-phase column is used for separation.

    • The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic solvent such as methanol or acetonitrile.

  • Mass Spectrometry:

    • Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for Ranitidine N-oxide would need to be determined through infusion experiments.

  • Sample Preparation:

    • For drug substances or products, this involves dissolving the material in a suitable solvent, followed by dilution and filtration.[7]

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction may be necessary.

  • Standard Preparation:

    • Prepare a stock solution of Ranitidine N-oxide in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare calibration standards.[7]

LCMS_Logic Requirement Analytical Requirement (e.g., High Sensitivity, Impurity Profiling) HPLC_UV HPLC-UV Requirement->HPLC_UV Sufficient for Routine Analysis LC_MSMS LC-MS/MS Requirement->LC_MSMS Required for High Sensitivity/Specificity Routine_QC Routine Quality Control of Known Impurities HPLC_UV->Routine_QC Trace_Analysis Trace Level Quantification (e.g., NDMA) LC_MSMS->Trace_Analysis High_Specificity High Specificity Needed LC_MSMS->High_Specificity

Caption: Logic for selecting an analytical method for ranitidine impurities.

Conclusion

This technical guide provides essential information on Ranitidine N-oxide for the scientific community. The data presented on its chemical properties, metabolic formation, and detailed analytical methodologies serve as a valuable resource for researchers and professionals in drug development and quality control. The provided protocols and workflows offer a starting point for the implementation of robust analytical strategies for the monitoring of this key ranitidine metabolite.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ranitidine N-oxide

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine N-oxide is a primary metabolite of ranitidine, a widely-used histamine H₂-receptor antagonist for treating conditions like peptic ul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine N-oxide is a primary metabolite of ranitidine, a widely-used histamine H₂-receptor antagonist for treating conditions like peptic ulcers and gastroesophageal reflux disease. The metabolic conversion to the N-oxide derivative occurs in the liver, primarily mediated by flavin-containing monooxygenase (FMO) enzymes. Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for impurity profiling and stability studies in drug development. This guide provides a detailed overview of the known physical and chemical properties of Ranitidine N-oxide, outlines relevant experimental protocols, and visualizes key metabolic and analytical workflows.

Physical and Chemical Properties

Table 1: General and Physical Properties of Ranitidine N-oxide

PropertyValueSource
Molecular Formula C₁₃H₂₂N₄O₄S--INVALID-LINK--
Molecular Weight 330.41 g/mol --INVALID-LINK--
Appearance Orange Solid--INVALID-LINK--[]
Melting Point Not available-
Solubility To be determined--INVALID-LINK--[2]
pKa (Predicted) 4.46 ± 0.40--INVALID-LINK--[]
Storage Conditions Hygroscopic, -20°C Freezer, Under Inert Atmosphere--INVALID-LINK--[]

Table 2: Spectroscopic and Chromatographic Data for Ranitidine N-oxide

Data TypeDetailsSource
Mass Spectrometry (MS-MS) Positive ionization mode data available.--INVALID-LINK--[3]
¹H NMR Spectrum Experimental data not available.-
¹³C NMR Spectrum Experimental data not available.-
Infrared (IR) Spectrum Experimental data not available.-
High-Performance Liquid Chromatography (HPLC) Analytical standard available (≥95.0% purity).--INVALID-LINK--

Metabolic Pathway

The primary metabolic pathway for the formation of Ranitidine N-oxide from its parent drug, ranitidine, involves N-oxygenation catalyzed by Flavin-containing monooxygenases (FMOs), predominantly FMO3 in the human liver.

metabolic_pathway ranitidine Ranitidine ranitidine_n_oxide Ranitidine N-oxide ranitidine->ranitidine_n_oxide N-oxygenation fmo Flavin-containing monooxygenases (FMOs) (e.g., FMO3 in liver) fmo->ranitidine_n_oxide

Metabolic conversion of Ranitidine to Ranitidine N-oxide.

Experimental Protocols

Synthesis and Purification of Ranitidine N-oxide (General Approach)

A specific, detailed protocol for the synthesis of Ranitidine N-oxide is not widely published. A general approach would involve the oxidation of the tertiary amine group of ranitidine.

Reaction: Ranitidine + Oxidizing Agent → Ranitidine N-oxide

Potential Oxidizing Agents:

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Hydrogen peroxide

General Procedure:

  • Dissolve ranitidine in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) to the ranitidine solution with stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench any excess oxidizing agent.

  • Wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

synthesis_workflow start Dissolve Ranitidine in organic solvent add_oxidant Add Oxidizing Agent (e.g., m-CPBA) at 0°C start->add_oxidant monitor Monitor Reaction (TLC or HPLC) add_oxidant->monitor workup Aqueous Workup (Quench, Wash) monitor->workup extract_dry Extract and Dry Organic Layer workup->extract_dry evaporate Evaporate Solvent extract_dry->evaporate purify Purify by Column Chromatography evaporate->purify end Ranitidine N-oxide purify->end

General workflow for the synthesis of Ranitidine N-oxide.
Determination of pKa (Potentiometric Titration)

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

  • pH meter with a suitable electrode

  • Automatic titrator or manual burette

  • Stirrer

Reagents:

  • Ranitidine N-oxide sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Degassed, purified water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of Ranitidine N-oxide and dissolve it in a known volume of purified water containing a background electrolyte like KCl.

  • If the substance is expected to be acidic, titrate with the standardized NaOH solution. If it is expected to be basic, titrate with the standardized HCl solution.

  • Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of Ranitidine N-oxide to a known volume of purified water in a sealed flask.

  • Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Withdraw a sample of the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid.

  • Accurately dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of Ranitidine N-oxide in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Analytical Characterization Workflow

A general workflow for the analytical characterization of Ranitidine N-oxide would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

analytical_workflow sample Ranitidine N-oxide Sample hplc HPLC Analysis (Purity Assessment) sample->hplc lcms LC-MS/MS Analysis (Molecular Weight and Structure Confirmation) sample->lcms nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) sample->nmr ftir FTIR Spectroscopy (Functional Group Identification) sample->ftir final_characterization Complete Physicochemical Characterization hplc->final_characterization lcms->final_characterization nmr->final_characterization ftir->final_characterization

Workflow for the analytical characterization of Ranitidine N-oxide.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the physical and chemical properties of Ranitidine N-oxide. While some fundamental properties have been predicted or are available from commercial suppliers of analytical standards, a significant portion of experimental data, particularly spectroscopic and solubility data, remains to be published in peer-reviewed literature. The provided experimental protocols offer a starting point for researchers to determine these properties in their own laboratories. A complete understanding of the physicochemical characteristics of Ranitidine N-oxide is essential for a thorough evaluation of the metabolism and disposition of its parent drug, ranitidine.

References

Foundational

Stability and Degradation of Ranitidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and degradation pathways of ranitidine N-oxide, a primary metabolite of the H2-recep...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of ranitidine N-oxide, a primary metabolite of the H2-receptor antagonist, ranitidine. This document synthesizes available scientific literature to offer insights into the chemical behavior of ranitidine N-oxide, including its formation, degradation routes, and the analytical methodologies employed for its study. Particular emphasis is placed on quantitative stability data, detailed experimental protocols, and visual representations of degradation pathways.

Introduction to Ranitidine and its N-oxide

Ranitidine is a histamine H2-receptor antagonist widely used to decrease stomach acid production[1]. Its metabolism in the liver leads to the formation of several metabolites, with ranitidine N-oxide being a principal product, alongside ranitidine S-oxide and desmethylranitidine[1][2]. The presence of the N-oxide functional group can significantly alter the physicochemical properties of the parent molecule, influencing its stability and degradation profile. Understanding the stability of ranitidine N-oxide is crucial for a complete picture of ranitidine's fate in biological systems and for the development of stable pharmaceutical formulations.

While the degradation of ranitidine, particularly the formation of N-nitrosodimethylamine (NDMA), has been extensively studied, specific data on the stability and degradation of isolated ranitidine N-oxide is less abundant. This guide consolidates the available information and provides a framework for further investigation.

Quantitative Stability Data

The stability of ranitidine and its metabolites is influenced by various environmental factors, including temperature, humidity, pH, and light. The following tables summarize the quantitative data available from studies on ranitidine, which can provide insights into the potential stability of ranitidine N-oxide. Direct quantitative stability data for ranitidine N-oxide is limited in the public domain.

Table 1: Summary of Ranitidine Stability under Various Conditions

ConditionDrug ConcentrationStorage DurationPercent Remaining/DegradationReference
45°C and 45% absolute humidityNot specifiedNot specified~20% degradation[3]
40°C and 55°C (injectable solution)Not specifiedNot specifiedFailed stability testing[3]
pH 5-8Not specifiedNot specifiedSlowest rate of degradation[3]
25°C (injectable solution, 25 mg/mL in glass vials)25 mg/mL6 months>98.6% remaining[4]
25°C (injectable solution, 5 mg/mL in PP syringes)5 mg/mL91 days>96.3% remaining[4]
25°C (oral syrup, 15 mg/mL)15 mg/mL12 months>98.8% remaining[4]
4°C (injectable solution, 2.5 mg/mL in glass vials)2.5 mg/mL91 daysStable[4]
25°C (injectable solution, 25 mg/mL in brown glass ampoules)25 mg/mL12 monthsStable[4]
55°C (injectable solution, 25 mg/mL in brown glass ampoules)25 mg/mL3 monthsStable[4]
40°C (oral syrup, 15 mg/mL in amber glass bottles)15 mg/mL13 weeksStable[4]
25°C (oral syrup, 15 mg/mL in amber glass bottles)15 mg/mL52 weeksStable[4]

Table 2: Formation of Ranitidine Degradation Products

Degradation ProductConditionPercentage FormedReference
AlcoholNot specified9%[3]
OximeNot specified32%[3]
AmineNot specified28%[3]
N-nitrosodimethylamine (NDMA)Elevated temperature and humidityIncreased levels over time[5]

Degradation Pathways of Ranitidine and Ranitidine N-oxide

The degradation of ranitidine can occur through several pathways, including hydrolysis, oxidation, and photolysis. Ranitidine N-oxide, as a metabolite, is part of this broader degradation landscape.

Formation of Ranitidine N-oxide

Ranitidine N-oxide is primarily formed in the liver through the action of flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes[]. In vitro studies with rat and human liver microsomes have shown that N-oxidation is a major metabolic pathway[][7].

Degradation of Ranitidine N-oxide

While specific studies on the degradation of isolated ranitidine N-oxide are scarce, a key pathway identified is its reduction back to the parent drug, ranitidine. This has been observed in isolated rat hepatocytes[7].

Based on the known degradation of ranitidine, the following pathways are plausible for ranitidine N-oxide, though they require experimental confirmation:

  • Hydrolysis: Ranitidine itself undergoes hydrolytic degradation under both acidic and alkaline conditions, leading to different products[8]. It is conceivable that the N-oxide is also susceptible to hydrolysis, potentially at the furan ring or other labile bonds.

  • Photodegradation: Ranitidine is known to be sensitive to light, leading to the formation of various photoproducts[3][9]. The N-oxide moiety may influence the photostability of the molecule, but this has not been extensively studied.

  • Thermal Degradation: Elevated temperatures are known to accelerate the degradation of ranitidine, leading to the formation of NDMA and other products[3][5]. The thermal stability of ranitidine N-oxide is an important area for future research.

The following diagram illustrates the known and potential degradation pathways of ranitidine and its N-oxide.

Ranitidine_Degradation Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide Oxidation (in vivo) S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide Oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl Metabolism Hydrolysis_Products Hydrolysis Products (Acidic/Alkaline) Ranitidine->Hydrolysis_Products Hydrolysis Photodegradation_Products Photodegradation Products Ranitidine->Photodegradation_Products Photolysis NDMA NDMA Ranitidine->NDMA Thermal Degradation + Nitrite Source N_Oxide->Ranitidine Reduction (in vivo)

Caption: Metabolic and degradation pathways of ranitidine.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline methodologies commonly employed in the study of ranitidine degradation, which can be adapted for ranitidine N-oxide.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods[10].

Objective: To evaluate the stability of ranitidine N-oxide under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of ranitidine N-oxide in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration. A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 60-100°C) for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to quantify the remaining ranitidine N-oxide and identify degradation products.

The following diagram illustrates a general workflow for forced degradation studies.

Forced_Degradation_Workflow Start Start: Ranitidine N-oxide (Solid or Solution) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Stress->Base Oxidation Oxidation (e.g., 30% H₂O₂) Stress->Oxidation Photo Photolysis (UV or Sunlight) Stress->Photo Thermal Thermal Stress (e.g., 100°C) Stress->Thermal Analysis Analysis (HPLC/LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Data Interpretation: - Quantify Degradation - Identify Degradants - Elucidate Pathways Analysis->Data

Caption: Workflow for forced degradation studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of ranitidine and its metabolites.

4.2.1. HPLC Method for Ranitidine and its Impurities

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: UV detector at a specified wavelength (e.g., 322 nm for ranitidine).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate if necessary, and filter through a 0.45 µm filter before injection.

4.2.2. LC-MS/MS Method for NDMA Analysis

Due to the low levels at which NDMA is typically found, a highly sensitive and specific method like LC-MS/MS is required.

  • Chromatography: Similar to the HPLC method, using a C18 column and a gradient of water and methanol/acetonitrile, often with a small amount of formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.

  • Sample Preparation: May involve solid-phase extraction (SPE) to concentrate the analyte and remove matrix interference.

The following diagram outlines the general workflow for HPLC analysis.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Column Chromatographic Separation (C18 Column) Injection->Column Detection Detection (UV or MS) Column->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: General workflow for HPLC analysis.

Conclusion

The stability of ranitidine N-oxide is an important aspect of understanding the overall fate of ranitidine in pharmaceutical products and biological systems. While direct and extensive stability data for ranitidine N-oxide is limited, this guide provides a comprehensive overview of the available information on its formation and potential degradation pathways, drawing parallels with the well-documented degradation of the parent drug, ranitidine. The provided experimental protocols offer a starting point for researchers to conduct further investigations into the stability of ranitidine N-oxide. A deeper understanding of its degradation kinetics and products will be crucial for ensuring the safety and efficacy of ranitidine-containing products and for the development of more stable formulations in the future. Further research focusing specifically on the forced degradation of isolated ranitidine N-oxide is highly recommended to fill the existing knowledge gaps.

References

Exploratory

An In-depth Technical Guide on the Toxicological Profile of Ranitidine N-oxide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current toxicological knowledge of Ranitidine N-oxide, a primary metabolite of the H2-receptor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge of Ranitidine N-oxide, a primary metabolite of the H2-receptor antagonist, ranitidine.[1][2][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows to support further research and drug development efforts.

Introduction

Ranitidine N-oxide is a major metabolite of ranitidine, a widely used drug for treating conditions related to gastric acid.[2][3] While the toxicological profile of ranitidine and its association with the genotoxic impurity N-nitrosodimethylamine (NDMA) have been subjects of extensive investigation, specific toxicological data for Ranitidine N-oxide are less abundant.[4][5][6] This guide aims to consolidate the existing information on the toxicological profile of Ranitidine N-oxide to aid in safety and risk assessment.

Quantitative Toxicological Data

The available quantitative toxicological data for Ranitidine N-oxide is primarily focused on acute toxicity. The following table summarizes the key findings.

Test Species Route of Administration Dose Observation Reference
Acute ToxicityMiceIntravenous1000 mg/kgNo lethal cases reported.[1]
Acute Toxicity (LD)MouseIntravenous>1 g/kgToxic effects on the liver observed.[7]

Note: A Safety Data Sheet for Ranitidine N-oxide states "no data available" for several toxicological endpoints, including oral, dermal, and inhalation acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[8]

Metabolism and Metabolic Pathways

Ranitidine is metabolized in the liver to three main metabolites: Ranitidine N-oxide, Ranitidine S-oxide, and desmethylranitidine.[2][9] Ranitidine N-oxide is the principal metabolite found in human urine, although it accounts for less than 4% of the administered dose.[2] The formation of these metabolites is primarily mediated by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[]

Ranitidine Ranitidine FMO Flavin-containing monooxygenase (FMO) Ranitidine->FMO N-oxidation Ranitidine->FMO S-oxidation CYP Cytochrome P450 (CYP) Ranitidine->CYP Desmethylation N_Oxide Ranitidine N-oxide FMO->N_Oxide S_Oxide Ranitidine S-oxide FMO->S_Oxide Desmethyl Desmethylranitidine CYP->Desmethyl

Metabolic pathway of Ranitidine.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on Ranitidine N-oxide are scarce in publicly available literature. However, based on the reported acute toxicity study, a general protocol can be outlined.

Acute Intravenous Toxicity Study in Mice

This protocol is a generalized representation based on the available data.[1]

Objective: To determine the acute toxicity of Ranitidine N-oxide following a single intravenous administration in mice.

Materials:

  • Ranitidine N-oxide

  • Vehicle (e.g., sterile saline)

  • Male and/or female mice (specific strain, e.g., CD-1)

  • Syringes and needles for intravenous injection

  • Animal caging and husbandry supplies

Methodology:

  • Animal Acclimation: Mice are acclimated to the laboratory environment for a minimum of 5 days before the study.

  • Dose Preparation: Ranitidine N-oxide is dissolved or suspended in the vehicle to the desired concentration (e.g., for a 1000 mg/kg dose).

  • Administration: A single dose of the Ranitidine N-oxide solution is administered intravenously to the mice. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.

  • Data Collection: The number of lethal cases in the treated and control groups is recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

cluster_protocol Acute Intravenous Toxicity Study Workflow acclimation Animal Acclimation dose_prep Dose Preparation acclimation->dose_prep administration Intravenous Administration dose_prep->administration observation Clinical Observation (14 days) administration->observation data_collection Data Collection (Mortality) observation->data_collection necropsy Gross Necropsy data_collection->necropsy

Workflow for an acute intravenous toxicity study.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of Ranitidine N-oxide itself.[8] The concerns regarding the genotoxicity of ranitidine products have been focused on the formation of NDMA.[4][5][6] Studies have investigated the in vitro reaction of nitrite with ranitidine, which can lead to the formation of genotoxic derivatives.[11] However, these studies do not specifically implicate Ranitidine N-oxide as a direct genotoxic agent.

Conclusion

The toxicological profile of Ranitidine N-oxide is not well-characterized. The available data suggests low acute toxicity. However, a significant data gap exists for other critical toxicological endpoints, including genotoxicity, carcinogenicity, and reproductive toxicity. Given the history of its parent compound, ranitidine, and the concerns over NDMA, further investigation into the complete toxicological profile of Ranitidine N-oxide is warranted to ensure a comprehensive understanding of its safety. Researchers are encouraged to conduct further studies to address these knowledge gaps.

References

Foundational

Pharmacokinetics of Ranitidine N-oxide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism in various animal species, leading to the formation of several metabolites, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism in various animal species, leading to the formation of several metabolites, including ranitidine N-oxide. Understanding the pharmacokinetics of these metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of ranitidine N-oxide in key animal models, primarily focusing on rats and dogs. While direct pharmacokinetic studies following the administration of ranitidine N-oxide are limited, this guide synthesizes available data on its formation, metabolism, and excretion when ranitidine is the parent compound. This document also details the experimental protocols used in seminal studies and visualizes the metabolic pathways involved.

Introduction

Ranitidine is a widely studied drug for the reduction of gastric acid secretion. Its metabolism has been characterized in several animal species, with ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine being the principal metabolites.[1][2][3] The N-oxidation of ranitidine is a significant metabolic pathway, particularly in dogs. This guide focuses specifically on the pharmacokinetic profile of ranitidine N-oxide in animal models, compiling quantitative data and outlining the methodologies employed in its investigation.

Metabolic Pathways of Ranitidine

Ranitidine is metabolized in the liver to form three main metabolites. The metabolic pathways are consistent across species, including rats and dogs, although the quantitative importance of each pathway varies.[1][2][3]

  • N-oxidation: Formation of ranitidine N-oxide.

  • S-oxidation: Formation of ranitidine S-oxide.

  • N-demethylation: Formation of desmethylranitidine.

The following diagram illustrates the primary metabolic pathways of ranitidine.

Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide S-oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl N-demethylation

Caption: Metabolic pathways of ranitidine.

Pharmacokinetics of Ranitidine N-oxide as a Metabolite

Direct administration of ranitidine N-oxide to animal models to determine its pharmacokinetic profile has not been extensively reported in the available literature. The majority of the data pertains to the formation and disposition of ranitidine N-oxide following the administration of the parent drug, ranitidine.

Interspecies Variation in Ranitidine N-oxide Formation

Significant differences in the extent of N-oxidation of ranitidine have been observed between rats and dogs.

Animal ModelRoute of AdministrationDose of RanitidinePercentage of Dose Excreted as Ranitidine N-oxide in UrineCitation
DogOral50 mg/kg~30%[2][3]
RatOral50 mg/kg< 6%[2][3]
Metabolism of Ranitidine N-oxide

Interestingly, there is evidence of species-specific differences in the further metabolism of ranitidine N-oxide. In vitro studies using isolated hepatocytes have shown that Wistar rat hepatocytes are capable of reducing ranitidine N-oxide back to the parent compound, ranitidine. This reductive pathway was not observed in hepatocytes from random hooded rats or dogs.[1][4]

Experimental Protocols

This section details the methodologies used in key studies investigating the metabolism of ranitidine to ranitidine N-oxide.

In Vitro Metabolism Studies using Isolated Hepatocytes
  • Objective: To investigate the kinetics of ranitidine metabolism and the potential for reduction of ranitidine N-oxide.

  • Animal Models: Male and female beagle dogs, male Wistar rats, and male random hooded rats.

  • Methodology:

    • Hepatocytes were isolated from the liver of the respective animal models.

    • Isolated hepatocytes were incubated with ranitidine or ranitidine N-oxide.

    • Samples were collected at various time points.

    • The concentrations of ranitidine and its metabolites were quantified using high-performance liquid chromatography (HPLC).

  • Citation: [1][4]

The following diagram outlines the workflow for the in vitro hepatocyte metabolism study.

HepatocyteWorkflow Start Isolate Hepatocytes Incubate Incubate with Ranitidine or Ranitidine N-oxide Start->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Quantify Compounds by HPLC Sample->Analyze End Determine Metabolic Profile Analyze->End

Caption: In vitro hepatocyte metabolism workflow.

In Vivo Disposition Studies
  • Objective: To determine the absorption, metabolism, and excretion of ranitidine and its metabolites.

  • Animal Models: Male beagle dogs and rats.

  • Methodology:

    • [14C]-ranitidine was administered orally at a dose of 50 mg/kg.

    • Urine and feces were collected over 24 hours.

    • The total radioactivity in urine and feces was measured.

    • The concentrations of ranitidine and its metabolites in urine were quantified using HPLC and liquid chromatography-mass spectrometry (LC/MS).

  • Citation: [2][3]

The following diagram illustrates the workflow for the in vivo disposition study.

DispositionWorkflow Start Administer [14C]-Ranitidine Collect Collect Urine and Feces (24h) Start->Collect Measure_Radioactivity Measure Total Radioactivity Collect->Measure_Radioactivity Analyze_Urine Quantify Ranitidine and Metabolites in Urine (HPLC/LC-MS) Collect->Analyze_Urine End Determine Excretion Profile Measure_Radioactivity->End Analyze_Urine->End

Caption: In vivo disposition study workflow.

Acute Toxicity of Ranitidine N-oxide

While pharmacokinetic data is scarce, a study on the acute toxicity of ranitidine N-oxide in mice provides some insight into its safety profile. A single intravenous injection of ranitidine N-oxide at a dose of 1000 mg/kg did not result in any lethal cases, suggesting a very low acute toxicity compared to ranitidine hydrochloride.[1]

Analytical Methods

The quantification of ranitidine and its metabolites, including ranitidine N-oxide, in biological matrices is typically performed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS).[2][3] These methods offer the necessary sensitivity and selectivity for pharmacokinetic studies.

Conclusion and Future Directions

The N-oxidation of ranitidine is a notable metabolic pathway in animal models, with significant quantitative differences observed between dogs and rats. While the formation and excretion of ranitidine N-oxide as a metabolite of ranitidine have been characterized, there is a conspicuous absence of direct pharmacokinetic studies involving the administration of ranitidine N-oxide itself. Such studies would be invaluable for a more complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile and for assessing its potential contribution to the overall pharmacological and toxicological effects of ranitidine. Future research should focus on conducting definitive pharmacokinetic studies of ranitidine N-oxide in relevant animal models to address this knowledge gap.

References

Exploratory

Discovery and history of Ranitidine N-oxide

An In-depth Technical Guide on the Discovery and History of Ranitidine N-oxide Introduction Ranitidine N-oxide is a primary metabolite of ranitidine, a potent histamine H2-receptor antagonist widely known by its former b...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Ranitidine N-oxide

Introduction

Ranitidine N-oxide is a primary metabolite of ranitidine, a potent histamine H2-receptor antagonist widely known by its former brand name, Zantac.[1][2] Ranitidine was a cornerstone in the treatment of conditions caused by excess stomach acid, such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[3][4] The study of its metabolites, including Ranitidine N-oxide, has been crucial for understanding its pharmacokinetics and metabolic fate. This document provides a comprehensive technical overview of the discovery, history, and key experimental data related to Ranitidine N-oxide.

History of Ranitidine and the Identification of its Metabolites

Ranitidine was first discovered in 1976 by researchers at Allen & Hanburys, a subsidiary of Glaxo, in the United Kingdom. It was introduced to the market in 1981 and, by 1987, had become the world's best-selling prescription drug.[4][5] It offered an improved side-effect profile and longer duration of action compared to the first H2-receptor antagonist, cimetidine.[4]

Following its widespread clinical use, research focused on its metabolism in the body. It was determined that ranitidine is metabolized in the liver into three main, pharmacologically inactive metabolites: desmethylranitidine, ranitidine S-oxide, and ranitidine N-oxide.[3] Ranitidine N-oxide is the major metabolite found in urine, accounting for a significant portion of the excreted dose.[3]

In September 2019, the discovery of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products led to a series of recalls.[4] By April 2020, the U.S. Food and Drug Administration (FDA) requested the withdrawal of all ranitidine products from the U.S. market due to concerns that NDMA levels could increase over time and with exposure to higher temperatures.[4][6]

Metabolism of Ranitidine to Ranitidine N-oxide

The metabolic conversion of ranitidine to its N-oxide is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, with FMO3 being the major form responsible in the adult human liver.[] The N-oxidation of ranitidine is so specific to FMO3 that the urinary content of Ranitidine N-oxide has been proposed as an in vivo probe to determine hepatic FMO3 activity.[] While other FMO isoforms like FMO1 are expressed in human kidneys, they are significantly less efficient at producing Ranitidine N-oxide compared to FMO3.[] Studies in rat and human liver microsomes have shown that N-oxidation accounts for the majority (66-76%) of ranitidine's metabolic conversion.[]

Physicochemical and Pharmacokinetic Data

Table 1: Physicochemical Properties of Ranitidine N-oxide
PropertyValueSource
CAS Number73857-20-2[1][8]
Molecular FormulaC₁₃H₂₂N₄O₄S[1][8]
Molecular Weight330.40 g/mol [1][8]
IUPAC NameN,N-dimethyl-1-(5-{[(2-{[(1E)-1-(methylamino)-2-nitroethenyl]amino}ethyl)sulfanyl]methyl}furan-2-yl)methanamine oxide[9]
Table 2: Pharmacokinetic Parameters of Ranitidine and its Metabolites
ParameterRanitidineRanitidine N-oxideRanitidine S-oxideDesmethylranitidineSource
Extraction Recovery (%) 99.830.474.280.2[]
Detection Limit (ng/ml) 515104[]
Metabolite in Urine (% of dose) -< 4~1~1[3]

Experimental Protocols

Synthesis of Ranitidine (General Process)

While Ranitidine N-oxide is a metabolite, understanding the synthesis of the parent drug is fundamental. A common synthetic route for ranitidine involves the following key steps, as described in various patents:

  • Preparation of the Furan Intermediate: The synthesis often starts with the preparation of a furan ring containing the necessary side chains. For example, reacting N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine.[10]

  • Side Chain Synthesis: A separate synthesis pathway creates the nitroethenediamine side chain. This can involve starting materials like nitromethane.[11]

  • Condensation: The furan intermediate is then condensed with the side chain to form the final ranitidine molecule.[11]

  • Purification: The crude product is purified, often through recrystallization, to yield ranitidine, which can then be converted to a salt, such as ranitidine hydrochloride.[12]

HPLC Method for Simultaneous Determination of Ranitidine and its Metabolites

A sensitive high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of ranitidine and its metabolites (ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine) in human plasma and urine.[]

  • Sample Preparation (Plasma):

    • To 1 ml of plasma, add an internal standard.

    • Perform a solid-phase extraction using a C18 cartridge.

    • Wash the cartridge with water and a water-methanol mixture.

    • Elute the compounds with a methanol-ammonia solution.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.[]

  • Sample Preparation (Urine):

    • For urine analysis, a simpler deproteinization step is sufficient.

    • Mix an equal volume of urine with acetonitrile.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Inject the supernatant directly into the HPLC system.[]

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A mixture of aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a specific wavelength or mass spectrometry for higher sensitivity and specificity.[]

Visualizations

Ranitidine_Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide (Major Metabolite) Ranitidine->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide S-oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl Desmethylation FMO3 FMO3 (Liver) FMO3->N_Oxide FMO3->S_Oxide CYP450 CYP450 CYP450->Desmethyl

Caption: Metabolic pathway of Ranitidine.

HPLC_Workflow cluster_plasma Plasma Sample cluster_urine Urine Sample P1 Add Internal Standard P2 Solid-Phase Extraction (C18) P1->P2 P3 Elute with Methanol/Ammonia P2->P3 P4 Evaporate and Reconstitute P3->P4 HPLC HPLC Analysis (Reverse-Phase) P4->HPLC U1 Deproteinize with Acetonitrile U2 Centrifuge U1->U2 U2->HPLC Detect UV or MS Detection HPLC->Detect Quant Quantification of Analytes Detect->Quant

Caption: Workflow for analyzing Ranitidine metabolites.

Ranitidine_Timeline 1976 1976: Ranitidine Discovered 1981 1981: Commercial Use Begins 1976->1981 1983 1983: FDA Approval in the US 1981->1983 1987 1987: Becomes World's Best-Selling Drug 1983->1987 2019 2019: NDMA Contamination Found 1987->2019 2020 2020: Withdrawn from US Market 2019->2020

Caption: Key historical milestones of Ranitidine.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Detection of Ranitidine N-oxide

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the detection and quantification of Ranitidine N-oxide, a significant metabolite and potential de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ranitidine N-oxide, a significant metabolite and potential degradation product of Ranitidine. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed for use in research and quality control environments.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to metabolize into several byproducts, including Ranitidine N-oxide. The monitoring of this and other related substances is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing ranitidine. This document outlines validated analytical methods for the accurate determination of Ranitidine N-oxide.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of Ranitidine N-oxide:

  • HPLC-UV: A robust and widely accessible method suitable for routine quality control and stability testing.

  • LC-MS/MS: A highly sensitive and selective method ideal for the detection of trace levels of Ranitidine N-oxide, particularly in complex matrices.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte Ranitidine N-oxideRanitidine N-oxide
Instrumentation HPLC with UV DetectorLC with Tandem Mass Spectrometer
Limit of Detection (LOD) ~ 15 ng/mL (in plasma)To be determined; expected to be < 1 ng/mL
Limit of Quantification (LOQ) To be determinedTo be determined
Linearity Range To be determinedTo be determined
Accuracy (% Recovery) To be determinedTo be determined
Precision (% RSD) To be determinedTo be determined

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of Ranitidine N-oxide

This protocol is based on a stability-indicating HPLC method for ranitidine and its related substances.

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Ranitidine N-oxide reference standard

  • Ranitidine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (analytical grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade or purified)

  • Glacial acetic acid (analytical grade)

3. Chromatographic Conditions

  • Column: Cation-exchange column (e.g., Partisil 10 SCX, 250 x 4.6 mm, 10 µm)

  • Mobile Phase: 0.1 M Sodium acetate buffer (pH 5.0) : Acetonitrile : Tetrahydrofuran (56.5 : 36 : 7.5, v/v/v). The pH of the buffer is adjusted with glacial acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Solutions

  • Standard Stock Solution (Ranitidine N-oxide): Accurately weigh about 10 mg of Ranitidine N-oxide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected LOQ to 150% of the target concentration.

  • Sample Preparation (for drug substance): Accurately weigh about 25 mg of the ranitidine drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Preparation (for tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of ranitidine and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

5. System Suitability

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas for Ranitidine N-oxide should be not more than 2.0%.

  • The resolution between the Ranitidine N-oxide peak and any adjacent peaks should be not less than 1.5.

6. Analysis

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of Ranitidine N-oxide in the samples.

Protocol 2: LC-MS/MS Method for the Determination of Ranitidine N-oxide

This protocol provides a framework for a highly sensitive LC-MS/MS method. Instrument parameters will require optimization for the specific mass spectrometer used.

1. Instrumentation

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Ranitidine N-oxide reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometer Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ranitidine N-oxide: Precursor Ion (Q1): m/z 331.1 -> Product Ions (Q3): To be determined by infusion of the standard. Likely fragments would involve the loss of the N-oxide oxygen and subsequent fragmentation of the ranitidine structure.

  • Instrument Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Collision Gas Pressure

    • Collision Energy

5. Preparation of Solutions

  • Standard Stock Solution (Ranitidine N-oxide): Prepare a 1 mg/mL stock solution in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare a calibration curve over the desired concentration range.

  • Sample Preparation: Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents. Further dilution may be necessary to fall within the linear range of the MS detector.

6. Analysis

  • Perform a direct infusion of the Ranitidine N-oxide standard solution to optimize the MS/MS parameters and determine the appropriate MRM transitions.

  • Inject the blank, standard solutions, and sample solutions into the LC-MS/MS system.

  • Quantify Ranitidine N-oxide based on the peak area of the selected MRM transition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical determination of Ranitidine N-oxide.

Analytical Workflow for Ranitidine N-oxide cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions (Drug Substance/Product) start->prep_sample filtration Filter all solutions (0.45 µm) prep_std->filtration prep_sample->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv Method 1 lc_msms LC-MS/MS Analysis filtration->lc_msms Method 2 data_acq Data Acquisition hplc_uv->data_acq lc_msms->data_acq quant Quantification of Ranitidine N-oxide data_acq->quant report Generate Report quant->report end End report->end Finish

Caption: General workflow for Ranitidine N-oxide analysis.

Application

Application Note: HPLC-MS/MS Analysis of Ranitidine N-oxide in Human Plasma

Audience: Researchers, scientists, and drug development professionals. Introduction Ranitidine, a histamine H2-receptor antagonist, is metabolized in the body into several compounds, including Ranitidine N-oxide.[1][2] A...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is metabolized in the body into several compounds, including Ranitidine N-oxide.[1][2] Accurate quantification of metabolites like Ranitidine N-oxide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and sensitive method for the determination of Ranitidine N-oxide in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Principle

Plasma samples are first treated with an organic solvent to precipitate proteins and release the analyte. After centrifugation, the supernatant is injected into the HPLC system. Ranitidine N-oxide is separated from endogenous plasma components on a reverse-phase C18 column using a gradient elution. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive ion ESI mode. Quantification is achieved by monitoring the specific precursor-to-product ion transition for Ranitidine N-oxide against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • Standards: Ranitidine N-oxide (purity >95%), Ranitidine-d6 N-oxide (Internal Standard, IS).

  • Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.[3]

  • Reagents: LC-MS grade Formic Acid (purity >98%), Ammonium Acetate.[3]

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Standard and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ranitidine N-oxide and Ranitidine-d6 N-oxide (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions are used to spike into the blank plasma for creating calibration curve standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample into the corresponding labeled tube.

  • Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples. Vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

G plasma 1. Add 100 µL Plasma Sample is 2. Add 10 µL Internal Standard plasma->is precip 3. Add 300 µL Cold Acetonitrile is->precip vortex1 4. Vortex for 1 minute precip->vortex1 centrifuge 5. Centrifuge at 13,000 x g vortex1->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.
HPLC-MS/MS System and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 µm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)[3]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Gradient Elution See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
0.5982
2.5595
3.5595
3.6982
5.0982

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Ion Spray Voltage 5500 V[3]
Source Temperature 550°C[3]
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium (e.g., 7 psi)[3]
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: MRM Transitions for Ranitidine N-oxide and IS

Note: Product ions are proposed based on the known molecular weight and common fragmentation patterns of N-oxides.[4][5][6] These transitions must be confirmed and optimized by infusing a pure standard of the analyte and IS into the mass spectrometer.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)
Ranitidine N-oxide 331.1271.1 (Quantifier)100Optimize (e.g., 25)
331.1176.1 (Qualifier)100Optimize (e.g., 35)
Ranitidine-d6 N-oxide (IS) 337.1277.1100Optimize (e.g., 25)

Data Presentation and Expected Performance

Calibration Curve and Linearity

The method should be linear over a biologically relevant concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Table 5: Representative Calibration Curve Performance

Concentration Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Nominal)
1.0 - 2000≥ 0.99585 - 115%
Accuracy and Precision

The intra-day and inter-day accuracy and precision of the method should be evaluated using Quality Control (QC) samples at low, medium, and high concentrations.

Table 6: Representative Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
LLOQ1.0< 15%< 15%80 - 120%
Low3.0< 15%< 15%85 - 115%
Medium150< 15%< 15%85 - 115%
High1500< 15%< 15%85 - 115%

Data in Tables 5 and 6 are representative examples based on typical bioanalytical method validation acceptance criteria and performance observed for similar compounds.

Overall Experimental Workflow

The diagram below outlines the complete logical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_receipt Receive Plasma Samples sample_prep Protein Precipitation (as detailed previously) sample_receipt->sample_prep lc_separation HPLC Separation (C18 Column, Gradient) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Overall workflow for Ranitidine N-oxide analysis.

References

Method

Application Notes and Protocols for the Quantification of Ranitidine N-oxide in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine, a histamine H2-receptor antagonist, has been widely used to decrease stomach acid production. During its synthesis and storage, ran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to decrease stomach acid production. During its synthesis and storage, ranitidine can degrade to form various impurities. One of the key degradation products, particularly under oxidative stress, is Ranitidine N-oxide. The quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of ranitidine pharmaceutical products. This document provides detailed application notes and protocols for the quantification of Ranitidine N-oxide in pharmaceutical formulations using high-performance liquid chromatography (HPLC).

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating HPLC method is essential for separating and quantifying Ranitidine N-oxide from the active pharmaceutical ingredient (API), ranitidine, and other potential degradation products. This ensures that the analytical method is specific and that the measurements are accurate.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is a robust and widely used technique for this purpose. The following table summarizes a typical set of chromatographic conditions.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

Experimental Protocols

Preparation of Standard Solutions

Stock Solution of Ranitidine N-oxide:

  • Accurately weigh a suitable amount of Ranitidine N-oxide reference standard.

  • Dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards at different concentration levels.

  • The concentration range should bracket the expected concentration of Ranitidine N-oxide in the samples.

Preparation of Sample Solutions

For Tablet Formulations:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of ranitidine.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., a mixture of water and methanol), and sonicate for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the analyte.[2]

  • Dilute to the mark with the same solvent.

  • Centrifuge a portion of the solution to remove any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

For Liquid Oral Formulations (Syrup):

  • Accurately measure a volume of the syrup equivalent to a specific amount of ranitidine.[1]

  • Transfer it to a volumetric flask.

  • Dilute with a suitable solvent and proceed with sonication and filtration as described for tablets.[1]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to generate the degradation products, including Ranitidine N-oxide, for method development and validation.[1]

  • Oxidative Degradation: Treat the drug substance or product with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[1]

  • Acidic Degradation: Expose the drug to an acidic solution (e.g., 0.1 N HCl).[1]

  • Alkaline Degradation: Expose the drug to a basic solution (e.g., 0.1 N NaOH).[1]

  • Thermal Degradation: Subject the drug to dry heat.

  • Photolytic Degradation: Expose the drug to UV and visible light.

After exposure to the stress conditions for a specified period, the samples are prepared and analyzed using the developed HPLC method to assess the formation of degradation products and the separation from the parent drug.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Table 2: Method Validation Data for Ranitidine N-oxide Quantification
Validation ParameterResults
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range (µg/mL) e.g., 0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) (µg/mL) e.g., 0.03 µg/mL
Limit of Quantification (LOQ) (µg/mL) e.g., 0.1 µg/mL

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Ranitidine N-oxide Standard Solutions HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Pharmaceutical Formulation Sample Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection at 230 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Reporting Report Results Integration->Reporting

Caption: Workflow for the HPLC quantification of Ranitidine N-oxide.

Logical Relationship for Method Selection

G Start Start Analysis Objective Quantify Ranitidine N-oxide in Pharmaceutical Formulation Start->Objective Method_Selection Select Analytical Method Objective->Method_Selection Decision Routine QC or Trace Level Analysis? Method_Selection->Decision HPLC HPLC-UV Validation Method Validation (ICH Guidelines) HPLC->Validation LCMS LC-MS/MS LCMS->Validation Decision->HPLC Routine QC Decision->LCMS Trace Level/ Confirmatory End Final Report Validation->End

Caption: Decision tree for selecting an analytical method.

References

Application

Application Notes and Protocol for the Isolation of Ranitidine N-oxide from Urine

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine, a histamine H2-receptor antagonist, is metabolized in the liver to several compounds, with Ranitidine N-oxide being a principal met...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, is metabolized in the liver to several compounds, with Ranitidine N-oxide being a principal metabolite found in urine. Although it constitutes a relatively small fraction of the administered dose, the isolation and quantification of Ranitidine N-oxide are crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the isolation of Ranitidine N-oxide from human urine, employing a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties of Ranitidine Metabolites

A summary of the key metabolites of ranitidine and their excretion characteristics is presented below. Ranitidine N-oxide is a hydrophilic metabolite, which dictates the choice of isolation techniques.[1] Its poor solubility in organic solvents makes liquid-liquid extraction challenging, favoring methods suitable for polar compounds.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Percentage of Dose in Urine (Intravenous)Percentage of Dose in Urine (Oral)
RanitidineC13H22N4O3S314.40~68%~27%
Ranitidine N-oxide C13H22N4O4S 330.40 ~5.1% ~3.5%
Ranitidine S-oxideC13H22N4O4S330.40~1.7%~1.1%
DesmethylranitidineC12H20N4O3S300.38~2.4%~1.7%

Data compiled from literature sources.[1]

Experimental Workflow

The overall workflow for the isolation of Ranitidine N-oxide from urine is depicted in the following diagram.

workflow Workflow for Ranitidine N-oxide Isolation cluster_urine_prep Urine Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Preparative HPLC cluster_final Final Steps urine_collection Urine Collection centrifugation Centrifugation urine_collection->centrifugation dilution Dilution with Buffer centrifugation->dilution spe_conditioning SPE Cartridge Conditioning dilution->spe_conditioning Prepared Urine sample_loading Sample Loading spe_conditioning->sample_loading washing Washing Step sample_loading->washing elution Elution of Metabolites washing->elution hplc_injection Injection of Eluate elution->hplc_injection SPE Eluate fraction_collection Fraction Collection hplc_injection->fraction_collection analysis Analysis of Fractions fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation isolated_compound Isolated Ranitidine N-oxide solvent_evaporation->isolated_compound

Caption: A flowchart illustrating the key stages of Ranitidine N-oxide isolation.

Experimental Protocols

Urine Sample Preparation

This initial step is critical for removing particulate matter and preparing the sample for solid-phase extraction.

  • 1.1. Collection and Storage: Collect 24-hour urine samples in sterile containers. To prevent degradation of metabolites, it is recommended to keep the samples on ice during collection and freeze them at -80°C as soon as possible.[2]

  • 1.2. Thawing and Centrifugation: Thaw the frozen urine samples at room temperature. Centrifuge the thawed urine at 4000 rpm for 15 minutes to pellet any sediment and cellular debris.

  • 1.3. Dilution: Carefully decant the supernatant. For the SPE procedure, dilute the urine supernatant 1:1 with a suitable buffer, such as 0.005 M phosphate buffer at pH 9.[2] This pH adjustment can aid in the retention of ranitidine and its metabolites on the SPE sorbent.

Solid-Phase Extraction (SPE)

SPE is employed to clean up the urine sample and concentrate the analytes of interest. A cyano (CN) bonded silica cartridge is recommended for this purpose.[2]

  • 2.1. Cartridge Conditioning:

    • Pass 1 mL of methanol through the CN SPE cartridge.

    • Equilibrate the cartridge by passing 1 mL of 0.005 M phosphate buffer (pH 9) through it. Do not allow the cartridge to dry out.[2]

  • 2.2. Sample Loading:

    • Load the prepared urine sample (from step 1.3) onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • 2.3. Washing:

    • Wash the cartridge with 2 mL of the extraction buffer (0.005 M phosphate, pH 9) to remove endogenous interfering compounds.[2]

  • 2.4. Elution:

    • Elute the retained ranitidine and its metabolites from the cartridge with 2 mL of a suitable organic solvent. Given the polarity of Ranitidine N-oxide, a mixture of methanol and a small amount of aqueous buffer may be effective. An initial suggestion is methanol:water (80:20, v/v).

    • Collect the eluate for the subsequent preparative HPLC step.

Preparative High-Performance Liquid Chromatography (HPLC)

This step achieves the final separation and isolation of Ranitidine N-oxide from other metabolites and co-eluting compounds. The following method is adapted from an analytical ion-pair reversed-phase HPLC technique.[1]

  • 3.1. Chromatographic Conditions:

    • Column: A preparative scale C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

    • Mobile Phase: A mixture of methanol and an aqueous buffer containing an ion-pairing agent. A suggested starting point is 60% methanol and 40% aqueous solution containing 0.05 M sodium dihydrogen phosphate and sodium dodecyl sulfate (SDS) as the ion-pairing agent.[1] The exact ratio may need to be optimized for preparative scale.

    • Flow Rate: The flow rate should be scaled up from the analytical method. For a 21.2 mm ID preparative column, a flow rate of approximately 20-30 mL/min is a reasonable starting point.

    • Detection: UV detection at 320 nm.[1]

  • 3.2. Injection and Fraction Collection:

    • Inject a suitable volume of the SPE eluate onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of Ranitidine N-oxide. The retention time will need to be determined by running an analytical standard of Ranitidine N-oxide under the same chromatographic conditions.

  • 3.3. Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated Ranitidine N-oxide.

  • 3.4. Pooling and Solvent Evaporation:

    • Pool the fractions containing pure Ranitidine N-oxide.

    • Remove the solvent by rotary evaporation or lyophilization to obtain the isolated solid compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of decisions and steps within the preparative HPLC and subsequent analysis phase.

hplc_logic start Start Preparative HPLC inject Inject SPE Eluate start->inject run_hplc Run HPLC Separation inject->run_hplc collect_fractions Collect Fractions Based on UV Signal run_hplc->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect_fractions->analyze_fractions is_pure Purity > 95%? analyze_fractions->is_pure pool_fractions Pool Pure Fractions is_pure->pool_fractions Yes discard Discard Impure Fractions is_pure->discard No evaporate Evaporate Solvent pool_fractions->evaporate end Isolated Ranitidine N-oxide evaporate->end

Caption: Decision-making process for HPLC purification and analysis.

Conclusion

The protocol outlined above provides a comprehensive approach for the isolation of Ranitidine N-oxide from urine. The combination of solid-phase extraction for sample clean-up and concentration, followed by preparative ion-pair reversed-phase HPLC for high-resolution separation, is a robust strategy for obtaining this hydrophilic metabolite in a purified form for further research and analysis. Careful optimization of the SPE elution and preparative HPLC conditions will be key to achieving high recovery and purity.

References

Method

Application Notes and Protocols for the Structural Elucidation of Ranitidine N-oxide by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine is a well-known histamine H₂-receptor antagonist used to decrease stomach acid production.[1] Its metabolism in the liver leads to t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine is a well-known histamine H₂-receptor antagonist used to decrease stomach acid production.[1] Its metabolism in the liver leads to the formation of several metabolites, including Ranitidine N-oxide.[1] The structural elucidation of such metabolites is crucial for understanding the drug's metabolic pathways, identifying potential impurities in pharmaceutical formulations, and ensuring drug safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules like Ranitidine N-oxide in solution. This document provides a detailed guide on the application of NMR spectroscopy for the structural characterization of Ranitidine N-oxide.

Note: Extensive searches of scientific literature and chemical databases did not yield publicly available, detailed experimental ¹H and ¹³C NMR data specifically for Ranitidine N-oxide. Therefore, the data presented in the following tables are hypothetical and predictive, based on the known chemical structure of Ranitidine N-oxide and established NMR principles. These tables serve as a guide for researchers who have synthesized or isolated this compound and wish to confirm its structure using NMR.

Chemical Structure of Ranitidine N-oxide

Ranitidine N-oxide has the molecular formula C₁₃H₂₂N₄O₄S and a molecular weight of approximately 330.41 g/mol .[2] The N-oxide functional group is located on the dimethylaminomethyl moiety of the furan ring.

G Structure of Ranitidine N-oxide cluster_legend Numbered Structure N1 N1 C19 C19 N1->C19 O20 O20 N1->O20 C20 C20 N1->C20 C21 C21 N1->C21 C2 C2 C2->N1 C3 C3 C2->C3 C4 C4 C3->C4 C18 C18 C3->C18 O5 O5 C4->O5 C6 C6 C4->C6 O5->C2 S7 S7 C6->S7 C8 C8 S7->C8 C8(-CH2-) C8(-CH2-) C9 C9 C8->C9 N10 N10 C9->N10 C11 C11 N10->C11 C12 C12 C11->C12 N13 N13 C11->N13 N15 N15 C12->N15 C14 C14 N13->C14 O16 O16 N15->O16 O17 O17 N15->O17 C18->N1 C2(furan) C2(furan) C3(furan) C3(furan) C4(furan) C4(furan) C18(-CH2N+O-) C18(-CH2N+O-) O5(furan) O5(furan) C6(-CH2S-) C6(-CH2S-) C9(-CH2N-) C9(-CH2N-) N10(-NH-) N10(-NH-) C11(=CH-) C11(=CH-) C12(-NO2) C12(-NO2) N13(-NHMe) N13(-NHMe) C14(-CH3) C14(-CH3) N1(N-oxide) N1(N-oxide) C19(-CH3) C19(-CH3) C20(-CH3) C20(-CH3) O20(-) O20(-)

Caption: Numbered chemical structure of Ranitidine N-oxide.

Predicted NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for Ranitidine N-oxide. These predictions are based on the analysis of the chemical structure and comparison with the known NMR data of the parent compound, ranitidine. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for Ranitidine N-oxide

Atom NumberMultiplicityPredicted Chemical Shift (δ, ppm)
H-2 (furan)d6.3 - 6.5
H-3 (furan)d6.2 - 6.4
H-6 (-CH₂S-)s3.7 - 3.9
H-8 (-CH₂CH₂N)t2.7 - 2.9
H-9 (-CH₂N-)t3.3 - 3.5
H-11 (=CH)s6.4 - 6.6
H-14 (N-CH₃)s2.8 - 3.0
H-18 (-CH₂N⁺O⁻)s4.2 - 4.5
H-19, H-20 (N⁺(CH₃)₂)s3.1 - 3.3

Table 2: Predicted ¹³C NMR Chemical Shifts for Ranitidine N-oxide

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2 (furan)110 - 115
C-3 (furan)105 - 110
C-4 (furan)150 - 155
C-5 (furan)145 - 150
C-6 (-CH₂S-)25 - 30
C-8 (-CH₂CH₂N)45 - 50
C-9 (-CH₂N-)40 - 45
C-11 (=CH)100 - 105
C-12 (=C-NO₂)155 - 160
C-14 (N-CH₃)30 - 35
C-18 (-CH₂N⁺O⁻)65 - 70
C-19, C-20 (N⁺(CH₃)₂)50 - 55

Experimental Protocols

The following are generalized protocols for the NMR analysis of Ranitidine N-oxide. The specific parameters may need to be optimized based on the available instrumentation and the sample characteristics.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which Ranitidine N-oxide is soluble (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent can affect the chemical shifts.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified Ranitidine N-oxide in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

The following provides a general outline for acquiring 1D and 2D NMR spectra.

  • ¹H NMR:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 to 4096 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks (i.e., which protons are connected through 2-3 bonds).

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Data Points: 1024 x 1024 data points in F2 and F1 dimensions.

    • Number of Scans: 4 to 16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Widths: Calibrated for the respective ¹H and ¹³C spectral ranges.

    • Number of Scans: 8 to 32 scans per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Long-Range Coupling Delay (d6): Optimized for an average long-range J-coupling of 8-10 Hz.

    • Number of Scans: 16 to 64 scans per increment.

Data Analysis and Structural Elucidation

The combination of 1D and 2D NMR data allows for the complete assignment of the proton and carbon signals and the confirmation of the Ranitidine N-oxide structure.

G NMR Structural Elucidation Workflow A Sample Preparation B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing C->D E 1H NMR Analysis: - Chemical Shifts - Integration - Multiplicity D->E F 13C NMR Analysis: - Chemical Shifts D->F G COSY Analysis: - H-H Correlations D->G H HSQC Analysis: - C-H One-Bond Correlations D->H I HMBC Analysis: - C-H Long-Range Correlations D->I J Fragment Assembly E->J F->J G->J H->J I->J K Full Structure Elucidation J->K

Caption: General workflow for NMR-based structural elucidation.

  • ¹H NMR Spectrum: The number of signals corresponds to the number of chemically non-equivalent protons. The integration of each signal gives the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.

  • ¹³C NMR Spectrum: The number of signals indicates the number of chemically non-equivalent carbons.

  • COSY Spectrum: Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons, for example, between H-8 and H-9 in the ethyl chain.

  • HSQC Spectrum: This spectrum will directly link each proton signal to the carbon signal of the carbon it is attached to, confirming the C-H one-bond connections.

  • HMBC Spectrum: This is a key experiment for confirming the overall structure. Long-range correlations will be observed, for instance, between the protons of the N-methyl group (H-14) and the olefinic carbons (C-11 and C-12), and between the methylene protons (H-18) and the furan ring carbons (C-3 and C-4). These correlations will piece together the different fragments of the molecule.

By systematically analyzing the data from all these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of Ranitidine N-oxide.

References

Application

Application Notes and Protocols for In Vitro Studies of Ranitidine N-oxide Metabolism

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for studying the in vitro metabolism of ranitidine, with a specific focus on the formation of its major m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the in vitro metabolism of ranitidine, with a specific focus on the formation of its major metabolite, Ranitidine N-oxide. The primary enzyme responsible for this metabolic pathway is the Flavin-Containing Monooxygenase 3 (FMO3). The following protocols describe the use of two key in vitro systems: human liver microsomes and recombinant human FMO3.

Introduction

Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism in the liver to form several metabolites, including Ranitidine N-oxide, Ranitidine S-oxide, and N-desmethylranitidine. The N-oxidation of ranitidine is predominantly catalyzed by FMO3, making in vitro studies with human liver microsomes and recombinant FMO3 essential for understanding its metabolic profile and potential drug-drug interactions.[1] These application notes provide standardized methods to assess the kinetics and extent of Ranitidine N-oxide formation.

Data Presentation

Table 1: Relative Abundance of Ranitidine Metabolites in Human Liver Microsomes
MetaboliteRelative Abundance (%)Primary Enzyme System
Ranitidine N-oxide66-76%Flavin-Containing Monooxygenases (FMOs)
Ranitidine S-oxide13-18%Flavin-Containing Monooxygenases (FMOs)
N-desmethylranitidine12-16%Cytochrome P450 (CYP)

Data synthesized from studies using human liver microsomes.[1]

Table 2: Catalytic Activity of Recombinant Human FMO Isoforms in Ranitidine N-oxide Formation
FMO IsoformRanitidine N-oxide Formation Rate (pmol/min/nmol FMO)
FMO139
FMO279
FMO32180
FMO54

This data highlights the predominant role of FMO3 in the N-oxidation of ranitidine.[1]

Table 3: Kinetic Parameters for FMO3-Mediated Ranitidine Metabolism
ParameterValue
Km2 mM
Vmax5.1 nmol/min/nmol FMO3

Kinetic parameters were determined for the formation of Ranitidine N-oxide by recombinant human FMO3.[2]

Mandatory Visualizations

Ranitidine_Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide S-oxidation Desmethyl N-desmethylranitidine Ranitidine->Desmethyl N-desmethylation FMO3 FMO3 FMO3->N_Oxide FMO3->S_Oxide CYP CYP Enzymes CYP->Desmethyl

Caption: Metabolic pathways of Ranitidine.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, NADPH, Ranitidine) Incubate Incubate at 37°C Reagents->Incubate Microsomes Thaw Human Liver Microsomes or Recombinant FMO3 Microsomes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: General experimental workflow for in vitro metabolism studies.

Experimental Protocols

Protocol 1: Ranitidine N-oxide Metabolism in Human Liver Microsomes

Objective: To determine the rate of Ranitidine N-oxide formation in a pooled human liver microsomal system.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Ranitidine hydrochloride

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH sodium salt

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ranitidine hydrochloride in water.

    • Prepare the NADPH regenerating system or a stock solution of NADPH in buffer.

    • Prepare the internal standard stock solution in a suitable solvent.

  • Incubation Mixture Preparation (per time point):

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • MgCl₂ (final concentration 5 mM)

      • Ranitidine (from stock solution, final concentration to be optimized, e.g., 10 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Add the NADPH regenerating system or NADPH solution to initiate the metabolic reaction. The final concentration of NADPH should be 1 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point serves as a baseline control.

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Analyze the samples for the presence and quantity of Ranitidine N-oxide.

Protocol 2: Ranitidine N-oxidation by Recombinant Human FMO3

Objective: To specifically measure the kinetics of Ranitidine N-oxide formation by human FMO3.

Materials:

  • Recombinant human FMO3 expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Ranitidine hydrochloride

  • Potassium phosphate buffer (100 mM, pH 8.5 for optimal FMO activity)

  • NADPH sodium salt

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ranitidine hydrochloride in water.

    • Prepare a fresh stock solution of NADPH in the assay buffer.

    • Prepare the internal standard stock solution.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (pH 8.5)

      • Recombinant human FMO3 (final concentration to be optimized, e.g., 10-50 pmol/mL)

      • A series of ranitidine concentrations (e.g., 0.1 to 10 mM) to determine kinetic parameters.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Add NADPH solution to a final concentration of 1 mM to start the reaction.

  • Incubation:

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation (e.g., 10-20 minutes).

  • Termination and Sample Processing:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Process the samples as described in Protocol 1 (steps 6 and 7).

  • Data Analysis:

    • Quantify the amount of Ranitidine N-oxide formed at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using appropriate software.

Protocol 3: LC-MS/MS Analysis of Ranitidine and its Metabolites

Objective: To quantify ranitidine and Ranitidine N-oxide in in vitro incubation samples.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate ranitidine and its metabolites (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ranitidine: To be determined based on the specific instrument (e.g., m/z 315.1 -> 176.1).

    • Ranitidine N-oxide: To be determined (e.g., m/z 331.1 -> 285.1).

    • Internal Standard: To be determined based on the chosen standard.

Procedure:

  • Method Development:

    • Optimize the MRM transitions and collision energies for ranitidine, Ranitidine N-oxide, and the internal standard by infusing standard solutions into the mass spectrometer.

    • Develop a chromatographic method that provides adequate separation of the analytes from each other and from matrix components.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of ranitidine and Ranitidine N-oxide into the same matrix as the samples (e.g., quenched incubation buffer).

    • Include the internal standard at a constant concentration in all calibration standards and samples.

    • Analyze the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the processed samples from the in vitro incubations.

    • Integrate the peak areas for the analytes and the internal standard.

  • Quantification:

    • Calculate the concentration of Ranitidine N-oxide in the samples using the calibration curve.

    • Express the results as the rate of metabolite formation (e.g., pmol/min/mg microsomal protein or pmol/min/pmol FMO3).

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as substrate and enzyme concentrations and incubation times, for their particular experimental setup and objectives. Validation of the analytical method is crucial for obtaining accurate and reliable data.

References

Method

Application Notes and Protocols: Ranitidine N-oxide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine, a histamine H2-receptor antagonist, has been widely used for the treatment of conditions caused by excess stomach acid.[1] The anal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used for the treatment of conditions caused by excess stomach acid.[1] The analysis of ranitidine and its related compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies. Ranitidine N-oxide is a primary metabolite of ranitidine and can also be a degradation product.[2][3] As such, the use of a well-characterized Ranitidine N-oxide reference standard is essential for the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and biological samples.

These application notes provide detailed protocols and data for the use of Ranitidine N-oxide as a reference standard in analytical methodologies.

Applications of Ranitidine N-oxide Reference Standard

The primary applications of a Ranitidine N-oxide reference standard include:

  • Impurity Profiling: To identify and quantify Ranitidine N-oxide as an impurity in ranitidine drug substances and drug products.

  • Stability Studies: To monitor the formation of Ranitidine N-oxide as a degradation product under various stress conditions (e.g., heat, humidity, acid, base, oxidation).[4]

  • Pharmacokinetic Studies: To determine the concentration of the Ranitidine N-oxide metabolite in biological fluids such as plasma and urine, aiding in the understanding of the drug's metabolism and excretion.

  • Method Validation: As a critical component in the validation of analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for parameters such as specificity, linearity, accuracy, and precision.[5]

Data Presentation

The following tables summarize quantitative data from various analytical methods utilizing Ranitidine N-oxide as a reference standard.

Table 1: HPLC Method Validation Parameters for Ranitidine and Related Impurities

ParameterRanitidineRanitidine N-oxideRanitidine S-oxide
Linearity Range (µg/mL) 15 - 750.1 - 100.1 - 10
Correlation Coefficient (r²) >0.999>0.998>0.998
LOD (µg/mL) 0.050.030.04
LOQ (µg/mL) 0.150.10.12
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.598.0 - 101.9
Precision (%RSD) < 2.0< 2.5< 2.5

Data compiled from representative HPLC methods.[2][5]

Table 2: LC-MS/MS Method Validation Parameters for Ranitidine in Human Plasma

ParameterValue
Linearity Range (ng/mL) 3.00 - 500
Correlation Coefficient (r²) 0.9989
Lower Limit of Quantification (LLOQ) (ng/mL) 3.00
Limit of Detection (LOD) (ng/mL) 0.05
Accuracy at LLOQ (%) 100.62
Precision at LLOQ (%RSD) 4.61
Extraction Recovery (%) 94.4

Data from a validated ESI-LC-MS/MS method for the determination of ranitidine in human plasma.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of Ranitidine

This protocol describes a general method for the determination of Ranitidine N-oxide and other related impurities in a ranitidine drug substance.

1. Materials and Reagents

  • Ranitidine Hydrochloride Reference Standard

  • Ranitidine N-oxide Reference Standard

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: 0.1 M Ammonium acetate in water: Methanol (15:85, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ranitidine Hydrochloride and Ranitidine N-oxide reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the ranitidine drug substance in the mobile phase to obtain a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution to determine the retention times and response factors for ranitidine and Ranitidine N-oxide.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the concentration of Ranitidine N-oxide in the sample using the external standard method.

Protocol 2: LC-MS/MS Method for Quantification of Ranitidine N-oxide in Biological Matrices

This protocol provides a general framework for the quantification of Ranitidine N-oxide in plasma or urine samples.

1. Materials and Reagents

  • Ranitidine N-oxide Reference Standard

  • Internal Standard (IS) (e.g., isotopically labeled Ranitidine N-oxide or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (for sample cleanup)

2. LC-MS/MS Conditions

  • LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Ranitidine N-oxide from endogenous matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for Ranitidine N-oxide and the IS.

3. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of Ranitidine N-oxide and the IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank biological matrix with known amounts of Ranitidine N-oxide stock solution.

4. Sample Preparation (SPE)

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma or urine sample (e.g., diluted with buffer).

  • Wash the cartridge to remove interferences.

  • Elute Ranitidine N-oxide and the IS with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

5. Procedure

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio of Ranitidine N-oxide to the IS against the concentration.

  • Determine the concentration of Ranitidine N-oxide in the unknown samples from the calibration curve.

Visualizations

Ranitidine Mechanism of Action and Metabolic Pathway

ranitidine_pathway ranitidine Ranitidine inhibition Antagonism ranitidine->inhibition Blocks metabolism Hepatic Metabolism (Phase I) ranitidine->metabolism h2_receptor Histamine H2 Receptor (Parietal Cells) acid_secretion Gastric Acid Secretion h2_receptor->acid_secretion Stimulates inhibition->acid_secretion Inhibits n_oxide Ranitidine N-oxide (Major Metabolite) metabolism->n_oxide s_oxide Ranitidine S-oxide (Metabolite) metabolism->s_oxide desmethyl Desmethylranitidine (Metabolite) metabolism->desmethyl excretion Renal Excretion n_oxide->excretion s_oxide->excretion desmethyl->excretion

Caption: Ranitidine's mechanism and metabolic fate.

Experimental Workflow for HPLC Impurity Analysis

hplc_workflow start Start prep_std Prepare Standard Solutions (Ranitidine & Ranitidine N-oxide) start->prep_std prep_sample Prepare Sample Solution (Dissolve & Filter) start->prep_sample hplc HPLC Analysis prep_std->hplc prep_sample->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis (Peak Identification & Quantification) data->analysis report Report Results analysis->report end End report->end

Caption: Workflow for HPLC impurity analysis.

Logical Relationship for Method Selection

method_selection goal Analytical Goal impurity Impurity Profiling & Quality Control goal->impurity If quant Low-Level Quantification in Complex Matrices goal->quant If hplc HPLC-UV impurity->hplc Select lcms LC-MS/MS quant->lcms Select

Caption: Decision tree for analytical method selection.

References

Application

Application Note: High-Resolution Mass Spectrometry of Ranitidine N-oxide

For Researchers, Scientists, and Drug Development Professionals Introduction Ranitidine, a histamine H2-receptor antagonist, is known to metabolize into several byproducts, including Ranitidine N-oxide. The analysis and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to metabolize into several byproducts, including Ranitidine N-oxide. The analysis and characterization of such metabolites are crucial for understanding the drug's metabolic fate, efficacy, and potential toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the accurate identification and quantification of ranitidine and its metabolites. This application note provides a detailed protocol for the analysis of Ranitidine N-oxide using LC-HRMS, focusing on providing the scientific community with the necessary tools for its accurate identification and characterization.

Experimental Protocols

Sample Preparation

The following protocol is adapted from established methods for the analysis of related compounds in pharmaceutical matrices and is suitable for the extraction of Ranitidine N-oxide from drug substances and products.

Protocol for Solid Dosage Forms (Tablets):

  • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Transfer an amount of powder equivalent to 100 mg of ranitidine into a 50 mL volumetric flask.

  • Add approximately 40 mL of a diluent (e.g., methanol or a mixture of methanol and water) and sonicate for 20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol for Liquid Dosage Forms (Syrups, Injections):

  • Accurately pipette a volume of the liquid formulation equivalent to 100 mg of ranitidine into a 50 mL volumetric flask.

  • Dilute to the mark with a suitable diluent (e.g., methanol or a mixture of methanol and water).

  • Mix the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

Table 2: High-Resolution Mass Spectrometry Parameters (Orbitrap-based)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Full Scan (MS1) Resolution 60,000
Full Scan (MS1) Mass Range m/z 100-500
MS/MS (dd-MS2) Resolution 15,000
Collision Energy (HCD) Stepped 10, 20, 40 eV
Data Acquisition Mode Data-Dependent Acquisition (DDA)

Data Presentation

Table 3: High-Resolution Mass Spectrometry Data for Ranitidine N-oxide

AnalyteFormulaPrecursor Ion [M+H]⁺ (Calculated)Precursor Ion [M+H]⁺ (Observed)Major Product Ions (m/z)
Ranitidine N-oxideC₁₃H₂₂N₄O₄S331.1435331.1440270.0908, 176.0481

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The overall workflow for the analysis of Ranitidine N-oxide is depicted below.

experimental_workflow Sample Sample (Tablet or Liquid) Preparation Sample Preparation (Weighing, Dissolution, Filtration) Sample->Preparation Extraction LC_Separation LC Separation (C18 Column) Preparation->LC_Separation Injection HRMS_Analysis HRMS Analysis (Full Scan and MS/MS) LC_Separation->HRMS_Analysis Ionization Data_Processing Data Processing (Identification and Quantification) HRMS_Analysis->Data_Processing Data Acquisition Results Results Data_Processing->Results Analysis

Figure 1: Experimental workflow for LC-HRMS analysis of Ranitidine N-oxide.
Proposed Fragmentation Pathway of Ranitidine N-oxide

The fragmentation of protonated Ranitidine N-oxide ([M+H]⁺ at m/z 331.1435) was investigated using high-resolution tandem mass spectrometry. The proposed fragmentation pathway is illustrated below, highlighting the formation of key product ions.

fragmentation_pathway Precursor Ranitidine N-oxide [M+H]⁺ m/z 331.1435 Fragment1 [M+H - C₂H₅NO]⁺ m/z 270.0908 Precursor->Fragment1 Loss of Dimethylaminomethyl group Fragment2 [C₇H₈NO₂S]⁺ m/z 176.0481 Fragment1->Fragment2 Cleavage of ethyl-thioether bond

Figure 2: Proposed fragmentation pathway of protonated Ranitidine N-oxide.

Discussion

The presented LC-HRMS method provides a robust and reliable approach for the identification and characterization of Ranitidine N-oxide. The high-resolution mass spectrometry data allows for confident identification based on accurate mass measurement of the precursor and product ions.

The fragmentation of Ranitidine N-oxide is characterized by the initial loss of the dimethylaminomethyl group from the furan ring, leading to the formation of the product ion at m/z 270.0908. Subsequent fragmentation involves the cleavage of the ethyl-thioether bond, resulting in the fragment ion at m/z 176.0481. Understanding this fragmentation pattern is essential for the specific and sensitive detection of Ranitidine N-oxide in the presence of other metabolites and impurities.

For quantitative analysis, a thorough method validation should be performed, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), following relevant regulatory guidelines. While this application note provides a starting point, the specific quantitative performance will be dependent on the instrumentation and matrix used.

Conclusion

This application note details a comprehensive high-resolution mass spectrometry protocol for the analysis of Ranitidine N-oxide. The provided experimental methodologies, coupled with the detailed fragmentation pathway, offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of ranitidine and its metabolites. The use of LC-HRMS provides the necessary specificity and sensitivity for the unambiguous identification and potential quantification of Ranitidine N-oxide in various samples.

Method

Application Note: A Comprehensive LC-MS/MS Method for the Quantification of Ranitidine N-oxide

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ranitidine N-oxide, a key metabolite and potential impurity of Ranitidine.

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. During its metabolism and under certain storage conditions, ranitidine can degrade into several related compounds, including Ranitidine N-oxide.[1][2] The accurate quantification of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. This application note outlines a systematic approach to developing a selective and sensitive LC-MS/MS method for the analysis of Ranitidine N-oxide.

Experimental Protocols

This section details the recommended instrumentation, reagents, and procedures for the analysis of Ranitidine N-oxide.

2.1. Instrumentation and Reagents

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Reagents:

    • Ranitidine N-oxide analytical standard (CAS: 73857-20-2).

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended as a starting point.

2.2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ranitidine N-oxide analytical standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to create a calibration curve covering the desired concentration range.

2.3. Sample Preparation

The following are general procedures for drug substance and drug product. These may need to be optimized based on the specific sample matrix.

  • Drug Substance:

    • Accurately weigh approximately 25 mg of the ranitidine drug substance into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (e.g., water:methanol, 80:20 v/v) and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Drug Product (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 25 mg of ranitidine into a 50 mL centrifuge tube.

    • Add 25 mL of diluent, vortex for 2 minutes, and then sonicate for 20 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.4. LC-MS/MS Method Parameters

The following are recommended starting parameters for method development.

2.4.1. Liquid Chromatography

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
9.01090
9.1955
12.0955

2.4.2. Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions See Table 2

Data Presentation and Quantitative Analysis

3.1. Mass Spectrometry of Ranitidine N-oxide

Ranitidine N-oxide has a molecular weight of 330.40 g/mol . In positive ESI mode, it is expected to form a protonated molecule [M+H]⁺ at m/z 331.1. Fragmentation of this precursor ion will be necessary to establish selective MRM transitions. A proposed fragmentation pathway involves the loss of the dimethylamine oxide group.

Table 2: Proposed MRM Transitions for Ranitidine N-oxide

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Ranitidine N-oxide331.1To be determinedTo be determinedTo be optimized

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of Ranitidine N-oxide into the mass spectrometer.

3.2. Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The following table summarizes the key quantitative data that should be generated.

Table 3: Summary of Quantitative Method Performance (Example Data)

ParameterResult
Retention Time (min) To be determined
Linearity Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined (e.g., 0.5 ng/mL)
Limit of Quantification (LOQ) To be determined (e.g., 1.0 ng/mL)
Precision (%RSD) < 15% at LOQ, < 10% for others
Accuracy (% Recovery) 85 - 115%

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the LC-MS method development of Ranitidine N-oxide.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Sample_Prep Sample Preparation (Drug Substance/Product) LC_Separation LC Separation (Reversed-Phase C18) Standard_Prep->LC_Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Eluent Transfer Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Ion Signal Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Ranitidine N-oxide analysis.

Conclusion

This application note provides a comprehensive starting point for the development and validation of an LC-MS/MS method for the quantification of Ranitidine N-oxide. The proposed chromatographic conditions and mass spectrometric parameters are based on established methods for related compounds and should be optimized for the specific instrumentation and sample matrices used. A systematic approach to method development, including the experimental determination of optimal MRM transitions and collision energies, will ensure a robust, sensitive, and selective assay suitable for regulatory submissions and quality control applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ranitidine N-oxide

Welcome to the technical support center for the synthesis of Ranitidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer fr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ranitidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important ranitidine metabolite and impurity.

Frequently Asked Questions (FAQs)

Q1: What is Ranitidine N-oxide and why is its synthesis important?

Ranitidine N-oxide is a major metabolite of Ranitidine, a widely-used histamine H2-receptor antagonist. It is also considered a process-related impurity in the manufacturing of ranitidine. The synthesis of Ranitidine N-oxide is crucial for several reasons:

  • Reference Standard: A pure sample of Ranitidine N-oxide is required as a reference standard for analytical method development and validation, allowing for accurate quantification of this impurity in ranitidine drug substances and products.

  • Toxicological Studies: Synthesis of the N-oxide is necessary to conduct toxicological assessments to understand its potential biological effects.

  • Forced Degradation Studies: It is used in forced degradation studies to understand the degradation pathways of ranitidine and to develop stability-indicating analytical methods.

Q2: What are the common challenges encountered in the synthesis of Ranitidine N-oxide?

The synthesis of Ranitidine N-oxide presents several challenges primarily due to the presence of multiple reactive functional groups in the ranitidine molecule. Key challenges include:

  • Chemoselectivity: Ranitidine possesses a tertiary amine, a secondary amine, and a sulfide group, all of which are susceptible to oxidation. Achieving selective oxidation of the tertiary amine to the N-oxide without oxidizing the other functional groups, particularly the sulfide to a sulfoxide (Ranitidine S-Oxide, Impurity C), is a primary challenge.[1][2]

  • Over-oxidation: The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material and the desired product.

  • Product Purification: Separating the desired Ranitidine N-oxide from the unreacted ranitidine, the corresponding S-oxide, and other byproducts can be difficult due to their similar polarities.

  • Product Stability: N-oxides can be thermally labile and may require specific handling and storage conditions to prevent degradation.[3]

Q3: Which oxidizing agents are suitable for the synthesis of Ranitidine N-oxide?

Common oxidizing agents for the N-oxidation of tertiary amines are generally applicable to the synthesis of Ranitidine N-oxide. These include:

  • Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly oxidant. Its reaction can be slow and may require catalysts or elevated temperatures.[3][4][5]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for N-oxidation that often provides good yields at low temperatures. However, its selectivity can be a concern.[2][6][7]

  • Other Peroxyacids: Peracetic acid and perbenzoic acid can also be used.[8]

The choice of oxidant and reaction conditions will significantly impact the yield, purity, and side-product profile of the synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Ranitidine N-oxide - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Incorrect stoichiometry of the oxidizing agent.- Monitor the reaction progress using TLC or HPLC. - Extend the reaction time if necessary. - Perform the reaction at a lower temperature to minimize degradation. - Optimize the amount of oxidizing agent; an excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Formation of Significant Amounts of Ranitidine S-oxide - The sulfide group in ranitidine is also susceptible to oxidation by the same reagents used for N-oxidation.- Use a more selective oxidizing agent if possible. - Carefully control the reaction temperature; lower temperatures often favor N-oxidation over S-oxidation. - Employ a stoichiometric amount of the oxidizing agent to minimize oxidation of the sulfide.
Presence of Unreacted Ranitidine in the Final Product - Insufficient amount of oxidizing agent. - Short reaction time.- Increase the molar ratio of the oxidizing agent to ranitidine. - Increase the reaction time and monitor for complete consumption of the starting material.
Difficulty in Purifying Ranitidine N-oxide - Similar polarity of Ranitidine N-oxide, Ranitidine S-oxide, and unreacted ranitidine.- Utilize column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and a carefully selected eluent system. - Consider preparative HPLC for high-purity isolation. - Ion-exchange chromatography can be an effective method for separating the basic unreacted amine from the less basic N-oxide.[9]
Product Degradation During Work-up or Storage - N-oxides can be sensitive to heat and acidic conditions. - Presence of residual oxidizing agents.- Avoid high temperatures during solvent evaporation. - Ensure the work-up procedure is performed under neutral or slightly basic conditions. - Quench any residual oxidizing agent before product isolation (e.g., with sodium thiosulfate for peroxide-based oxidants). - Store the purified product at a low temperature (2-8°C) and protected from light.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-oxidation of tertiary amines, which can be adapted for Ranitidine N-oxide synthesis. Please note that specific yields and purities for Ranitidine N-oxide may vary and require optimization.

Oxidizing Agent Catalyst/Additive Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%) Key Considerations
Hydrogen Peroxide (H₂O₂)NoneIsopropanol, Methanol50 - 704 - 2470 - 95Slower reaction rate, requires careful temperature control to avoid decomposition of H₂O₂.[4]
Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium (MTO)Ethanol, AcetonitrileRoom Temperature1 - 6> 90Catalytic system, generally high yields and shorter reaction times.[10]
m-CPBANoneDichloromethane (DCM), Chloroform0 - Room Temperature1 - 485 - 98Fast and efficient, but may lead to the formation of the S-oxide. Requires careful control of stoichiometry.[2][6]

Experimental Protocols

Protocol 1: Synthesis of Ranitidine N-oxide using Hydrogen Peroxide

This protocol is a general method for the N-oxidation of tertiary amines using hydrogen peroxide and can be adapted for ranitidine.

  • Dissolution: Dissolve Ranitidine (1 equivalent) in a suitable solvent such as isopropanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Oxidant: To the stirred solution, slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 55-65°C and maintain this temperature for 5-10 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Decompose the excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide (MnO₂) or a saturated solution of sodium thiosulfate until the peroxide is no longer detected (test with peroxide test strips).[10]

  • Work-up: Filter the mixture to remove any solids. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the Ranitidine N-oxide from unreacted ranitidine and other byproducts.

Protocol 2: Synthesis of Ranitidine N-oxide using m-CPBA

This protocol outlines a general procedure using m-CPBA, which is often faster and proceeds at lower temperatures.

  • Dissolution: Dissolve Ranitidine (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Addition of Oxidant: To the cooled and stirred solution, add m-CPBA (1.0 to 1.2 equivalents) portion-wise, maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction mixture to stir at 0-5°C for 1-2 hours and then let it warm to room temperature. Continue stirring for another 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow start Start: Ranitidine dissolution Dissolution in Solvent (e.g., Isopropanol, DCM) start->dissolution oxidation Addition of Oxidizing Agent (e.g., H2O2 or m-CPBA) dissolution->oxidation reaction Reaction Monitoring (TLC/HPLC) oxidation->reaction workup Quenching & Work-up reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Ranitidine N-oxide purification->end

Caption: Experimental workflow for the synthesis of Ranitidine N-oxide.

logical_relationship ranitidine Ranitidine oxidation Oxidation ranitidine->oxidation n_oxide Ranitidine N-oxide (Desired Product) oxidation->n_oxide Selective Oxidation s_oxide Ranitidine S-oxide (Side Product) oxidation->s_oxide Non-selective Oxidation unreacted Unreacted Ranitidine oxidation->unreacted Incomplete Reaction

Caption: Logical relationship of products in Ranitidine N-oxide synthesis.

References

Optimization

Improving the stability of Ranitidine N-oxide in solution

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranitidine N-oxide in solution. FAQs & Troubleshooting Guide S...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranitidine N-oxide in solution.

FAQs & Troubleshooting Guide

Solution Preparation and Storage

Q1: What are the recommended storage conditions for a freshly prepared Ranitidine N-oxide stock solution?

For optimal stability, stock solutions of Ranitidine N-oxide should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific conditions. It is recommended to store solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should be protected from light and stored under an inert atmosphere, such as nitrogen.[1]

Q2: My Ranitidine N-oxide solution is turning yellow/brown. What is the cause?

Discoloration of ranitidine solutions is a common indicator of degradation.[2] This is often accelerated by exposure to light, elevated temperatures, or high humidity.[2][3] While this observation is well-documented for the parent compound, ranitidine, it is prudent to assume similar light and heat sensitivity for Ranitidine N-oxide. Ensure solutions are stored in amber vials or wrapped in foil and kept at the recommended low temperatures.

Q3: I am dissolving my solid Ranitidine N-oxide, and it appears to be very hygroscopic. Is this normal?

Yes, Ranitidine N-oxide is known to be very hygroscopic.[4][5] This means it readily absorbs moisture from the atmosphere. Handling of the solid material should be performed in a low-humidity environment (e.g., a glovebox or dry room) to ensure accurate weighing and prevent premature degradation. The hygroscopic nature of the parent compound, ranitidine HCl, is also well-established and known to affect its stability.[2]

Stability and Degradation

Q4: What are the primary factors that influence the stability of Ranitidine N-oxide in solution?

The stability of Ranitidine N-oxide is influenced by several factors, primarily:

  • Temperature: Elevated temperatures significantly accelerate degradation. Studies on the parent compound, ranitidine, show instability at temperatures of 40°C and 55°C.[6] Forced degradation studies on Ranitidine N-oxide (also known as Impurity C) show it can generate N-Nitrosodimethylamine (NDMA) under thermal stress.[7]

  • Light: Ranitidine is susceptible to photodegradation.[3] Direct sunlight can cause rapid degradation of ranitidine, and it is recommended to protect solutions from light.[8][9] This precaution should be extended to Ranitidine N-oxide solutions.

  • pH: The stability of the parent drug, ranitidine, is pH-dependent, showing the slowest rate of degradation in the pH range of 5 to 8.[6] It is reasonable to infer that the stability of Ranitidine N-oxide may also be influenced by pH.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. For ranitidine, storing under an inert gas like nitrogen is used to reduce the possibility of oxidative changes.[1] This is also a recommended practice for Ranitidine N-oxide solutions.[1]

Q5: I am concerned about the formation of N-Nitrosodimethylamine (NDMA) from my Ranitidine N-oxide sample. Is this a valid concern?

Yes, it is a significant concern. Research has shown that Ranitidine N-oxide (Impurity C) can generate NDMA, a probable human carcinogen.[7] Notably, amorphous forms of Ranitidine N-oxide were found to produce NDMA at a rate over 100 times higher than crystalline ranitidine hydrochloride under forced degradation conditions (110°C for 1 hour).[7][10] This highlights the inherent instability of this molecule and the importance of proper storage and handling to minimize the risk of NDMA formation.

Q6: What are the expected degradation products of Ranitidine N-oxide?

Ranitidine N-oxide is itself a primary oxidative degradation product of ranitidine.[7] Further degradation of Ranitidine N-oxide can be complex. Under thermal stress, it can lead to the formation of NDMA.[7] Given its structure, it may also be susceptible to hydrolysis, which, in the parent molecule, can cleave the side chain. While specific degradation pathways for the N-oxide are not as extensively studied as for ranitidine, it's plausible that similar hydrolytic and oxidative breakdown occurs.

Quantitative Stability Data

Explicit quantitative stability data for Ranitidine N-oxide in solution is limited in publicly available literature. However, data from studies on the parent compound, ranitidine hydrochloride, can provide valuable insights into conditions to avoid.

Table 1: Stability of Ranitidine Hydrochloride Injectable Solutions Under Various Storage Conditions [11]

Concentration & ContainerStorage ConditionDurationRemaining Drug (%)
25 mg/mL in Glass Vials5°C, Protected from Light6 months> 98.6%
25 mg/mL in Glass Vials25°C, Exposed to Light6 months> 98.6%
25 mg/mL in Glass Vials25°C, Protected from Light6 months> 98.6%
5 mg/mL in Polypropylene Syringes5°C, Protected from Light91 days> 93.5%
5 mg/mL in Polypropylene Syringes25°C, Exposed to Light91 days> 93.5%
5 mg/mL in Polypropylene Syringes25°C, Protected from Light91 days> 93.5%

Table 2: Summary of Factors Leading to Ranitidine Degradation

Stress ConditionObservation for RanitidinePotential Implication for Ranitidine N-oxide
Heat Unstable at 40°C and 55°C.[6] Increased temperature accelerates NDMA formation.[12]High thermal instability, significant potential for NDMA formation.[7] Avoid elevated temperatures.
Light Rapidly degrades under direct sunlight (half-life of ~35 min).[8]Likely photosensitive. Store protected from light.
Humidity Hygroscopic nature contributes to degradation.[2]Known to be very hygroscopic.[4] Minimize exposure to moisture.
pH Most stable between pH 5 and 8.[6]Stability is likely pH-dependent. Buffering in the neutral to slightly acidic range may improve stability.
Oxidation Susceptible to oxidation; storage under nitrogen is recommended.[1]As an N-oxide, it is already in an oxidized state but may be susceptible to further oxidative or reductive pathways.[13] Storage under inert gas is advisable.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Ranitidine N-oxide

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for separating Ranitidine N-oxide from its parent compound and potential degradation products. Method optimization and validation are required for specific applications.

Objective: To quantify the concentration of Ranitidine N-oxide in a solution over time and detect the formation of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ranitidine N-oxide reference standard

  • Ranitidine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.2 M Ammonium acetate solution in HPLC-grade water.

    • The mobile phase consists of a mixture of Acetonitrile and 0.2 M Ammonium acetate solution (e.g., in a 70:30 v/v ratio).

    • Adjust the pH of the final mobile phase to approximately 6.0 using glacial acetic acid.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known quantity of Ranitidine N-oxide reference standard.

    • Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (for stability study):

    • Prepare the Ranitidine N-oxide solution in the desired solvent/buffer for the stability study.

    • At each time point (e.g., 0, 24, 48 hours), withdraw an aliquot of the sample solution.

    • Dilute the aliquot with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile : 0.2 M Ammonium Acetate (pH 6.0) (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • UV Detection: 322 nm (or scan for optimal wavelength)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples from each time point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Ranitidine N-oxide.

    • Quantify the concentration of Ranitidine N-oxide at each time point using the calibration curve.

(This protocol is adapted from a method validated for ranitidine and its impurities.)[14]

Visualizations

Degradation_Pathway Ranitidine Ranitidine N_Oxide Ranitidine N-oxide (Impurity C) Ranitidine->N_Oxide Oxidation S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide Oxidation Other_Deg Other Hydrolysis & Oxidative Products Ranitidine->Other_Deg Hydrolysis, Photolysis NDMA NDMA N_Oxide->NDMA Heat, Amorphous State N_Oxide->Other_Deg Hydrolysis, Photolysis? Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Sol Prepare Ranitidine N-oxide Solution Store_Cond Aliquot & Store Under Stress Conditions (e.g., 40°C, Light, pH 4) Prep_Sol->Store_Cond Sampling Sample at Predetermined Time Points (T=0, 24h, etc.) Store_Cond->Sampling HPLC_Run Dilute & Analyze via Stability-Indicating HPLC Method Sampling->HPLC_Run Data_Analysis Quantify Analyte & Detect Degradants HPLC_Run->Data_Analysis Kinetics Determine Degradation Rate & Pathway Data_Analysis->Kinetics Troubleshooting_Tree Start Issue: Rapid Loss of Purity in Solution Check_Temp Is solution stored at elevated temperature (>4°C)? Start->Check_Temp Check_Light Is solution protected from light? Check_Temp->Check_Light No Sol_Temp Action: Store at -20°C or -80°C. Avoid heat. Check_Temp->Sol_Temp Yes Check_O2 Was solution prepared/stored under inert atmosphere? Check_Light->Check_O2 Yes Sol_Light Action: Use amber vials or wrap in foil. Check_Light->Sol_Light No Check_pH Is the solution pH outside the 5-8 range? Check_O2->Check_pH Yes Sol_O2 Action: Degas solvent & purge headspace with N2 or Argon. Check_O2->Sol_O2 No Sol_pH Action: Consider buffering the solution (pH ~6-7). Check_pH->Sol_pH Yes End Stability should improve. Check_pH->End No Sol_Temp->End Sol_Light->End Sol_O2->End Sol_pH->End

References

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Ranitidine and Its Metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ranitidine and its metabolites.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of ranitidine and its metabolites.

Question: Why am I observing poor peak shape (tailing or fronting) for ranitidine?

Answer:

Peak tailing is a common issue when analyzing basic compounds like ranitidine on traditional silica-based C18 columns. This is often due to interactions between the basic amine groups of ranitidine and acidic silanol groups on the stationary phase. Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a pH between 3 and 7 is often recommended. Using a buffer is crucial for maintaining a stable pH. A lower pH (e.g., pH 3) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.

  • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, minimizing peak tailing for ranitidine.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample and reinjecting.

Peak fronting is less common for basic compounds but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Ensure your sample solvent is similar in strength to, or weaker than, the mobile phase.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also lead to poor peak shape.

Question: I am not achieving adequate separation between ranitidine and its metabolites. What can I do?

Answer:

Resolving ranitidine from its structurally similar metabolites, such as ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine, can be challenging.[1][2] Here are some steps to improve resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Gradient Elution: If an isocratic method is insufficient, a gradient elution program can be developed. A shallow gradient can help to separate closely eluting peaks.

  • Adjust Mobile Phase pH: The ionization state of ranitidine and its metabolites can be manipulated by changing the mobile phase pH, which can alter their retention behavior and improve separation. Experiment with a pH range between 3 and 7.

  • Change the Stationary Phase: If optimizing the mobile phase is not successful, consider trying a column with a different selectivity. For example, a phenyl-hexyl or a polar-embedded phase column might offer different interactions compared to a standard C18 column.

  • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[3][4]

  • Decrease Column Temperature: Lowering the column temperature can sometimes enhance separation, although it may also lead to broader peaks and higher backpressure.

Question: My retention times are drifting or are not reproducible. What is the cause?

Answer:

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phases or after a shutdown.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Prepare the mobile phase accurately and consistently for each run.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time drift.

  • Pump Issues: Check for leaks in the pump, seals, and fittings. Fluctuations in pump pressure are a strong indicator of a problem with the pumping system.

  • Column Temperature: Unstable column temperature can cause retention times to shift. Using a column oven is highly recommended for reproducible results.[5]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of ranitidine I should be looking for?

A1: The primary metabolites of ranitidine are ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine.[1][2] Ranitidine N-oxide is typically the major metabolite.[1][2]

Q2: What is a typical starting HPLC method for the separation of ranitidine and its metabolites?

A2: A good starting point for method development would be a reversed-phase method using a C18 column. Below is a summary of typical starting conditions gathered from various sources:

ParameterTypical Value
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[3][6]
Mobile Phase Buffered aqueous phase with an organic modifier (Acetonitrile or Methanol)
Example: Phosphate buffer (pH 3-7) : Acetonitrile[6][7]
Flow Rate 1.0 mL/min[3][6]
Detection Wavelength 227-230 nm or around 314 nm[4][5][8]
Column Temperature Ambient or controlled at 30-40 °C[5][8]

Q3: How can I confirm the identity of the metabolite peaks in my chromatogram?

A3: The most definitive way to identify metabolite peaks is by using a mass spectrometer (LC-MS). This will provide mass-to-charge ratio information that can confirm the identity of each compound. If standards for the metabolites are available, you can also confirm their identity by comparing their retention times with the peaks in your sample chromatogram.

Q4: What are forced degradation studies and why are they important for my analysis?

A4: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.[5][9] These studies are crucial for:

  • Identifying potential degradation products and metabolites.

  • Developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products.[5]

  • Understanding the degradation pathways of the drug molecule.

Ranitidine is known to degrade under acidic, basic, and oxidative conditions.[5][9]

Experimental Protocols

Protocol 1: General HPLC Method for Ranitidine and Metabolites

This protocol provides a general starting point for the separation of ranitidine and its metabolites. Optimization will likely be required.

  • Chromatographic System:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 228 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a diluent similar to the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

  • Acid Degradation: Incubate the sample in 0.1 N HCl at 60 °C for 30 minutes.[5] Neutralize with an equivalent amount of 0.1 N NaOH before injection.

  • Base Degradation: Incubate the sample in 0.1 N NaOH at 60 °C for 30 minutes.[5] Neutralize with an equivalent amount of 0.1 N HCl before injection.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 30 minutes.[9]

  • Thermal Degradation: Expose the solid drug substance to 60 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light.

Analyze all stressed samples using the developed HPLC method alongside a control (unstressed) sample.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_reproducibility Reproducibility Issues cluster_end Solution start HPLC Issue (e.g., Poor Peak Shape) peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_drift Retention Time Drift? start->rt_drift adjust_ph Adjust Mobile Phase pH (3.0-7.0) peak_tailing->adjust_ph Yes peak_tailing->poor_resolution No add_tea Add Competing Base (e.g., TEA) adjust_ph->add_tea change_column Use Base-Deactivated Column add_tea->change_column solution Optimized Separation change_column->solution optimize_mp Optimize Mobile Phase (Organic %) poor_resolution->optimize_mp Yes poor_resolution->rt_drift No gradient Implement Gradient Elution optimize_mp->gradient change_flow Adjust Flow Rate gradient->change_flow change_flow->solution equilibrate Ensure Column Equilibration rt_drift->equilibrate Yes degas_mp Degas Mobile Phase equilibrate->degas_mp check_pump Check Pump & Connections degas_mp->check_pump check_pump->solution

Caption: Troubleshooting workflow for common HPLC issues.

Ranitidine_Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-Oxide (Major Metabolite) Ranitidine->N_Oxide N-Oxidation S_Oxide Ranitidine S-Oxide Ranitidine->S_Oxide S-Oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl N-Demethylation

Caption: Major metabolic pathways of Ranitidine.

References

Optimization

Troubleshooting matrix effects in LC-MS/MS analysis of Ranitidine N-oxide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ranitidine N-oxide.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Ranitidine N-oxide, with a focus on mitigating matrix effects.

Q1: I am observing significant ion suppression for Ranitidine N-oxide, leading to low sensitivity and poor reproducibility. What are the primary causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS and can significantly impact the accuracy and sensitivity of your assay. The primary causes are co-eluting endogenous or exogenous compounds from the sample matrix that interfere with the ionization of Ranitidine N-oxide in the mass spectrometer source.

Initial Steps to Identify the Source of Suppression:

  • Post-Column Infusion Experiment: Infuse a standard solution of Ranitidine N-oxide post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting interfering compounds.

  • Matrix Factor Evaluation: Compare the peak area of Ranitidine N-oxide in a post-extraction spiked blank matrix sample to the peak area in a neat solution. A ratio significantly less than 1 indicates ion suppression.

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other major sources of matrix effects. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating Ranitidine N-oxide from highly polar or non-polar interferences depending on the chosen solvent system.

    • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and may result in significant matrix effects. If using PPT, consider subsequent clean-up steps.

  • Chromatographic Separation: Enhance the separation of Ranitidine N-oxide from matrix components.

    • Use of UPLC/UHPLC Systems: These systems offer higher peak resolution and can separate the analyte from interfering compounds more effectively.

    • Gradient Optimization: A shallower gradient can improve the separation of closely eluting compounds.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the retention behavior of Ranitidine N-oxide and interfering species.

  • Employ a Divert Valve: If the primary source of interference is the high concentration of the ranitidine active pharmaceutical ingredient (API), a divert valve can be programmed to send the ranitidine peak to waste, preventing it from entering the mass spectrometer and causing source contamination and ion suppression.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ranitidine N-oxide is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.

Q2: My results are inconsistent across different sample lots. How can I determine if this is due to variable matrix effects?

A2: Inconsistent results across different biological sample lots are a strong indicator of variable matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effects in Multiple Lots: Perform a matrix effect assessment using at least six different lots of the biological matrix.

  • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for each lot and normalize it using a suitable internal standard. The coefficient of variation (CV%) of the internal standard-normalized matrix factor across the different lots should be within an acceptable range (typically ≤15%).

  • Review Sample Collection and Handling: Ensure consistency in sample collection, handling, and storage procedures, as variations can introduce different levels of interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for Ranitidine N-oxide in plasma?

A1: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects.[2][3] It provides superior cleanup compared to protein precipitation by removing a broader range of interferences, including phospholipids, which are a major cause of ion suppression.[4] Mixed-mode SPE cartridges can offer even better selectivity.

Q2: Is a stable isotope-labeled internal standard (SIL-IS) for Ranitidine N-oxide mandatory?

A2: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[5] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Sample dilution can be a simple and effective strategy to reduce matrix effects, especially when the analyte concentration is high and the assay has sufficient sensitivity.[5] By diluting the sample, the concentration of interfering matrix components is reduced. However, this approach may not be feasible for trace-level analysis where the analyte concentration is close to the limit of quantification.

Q4: How do I choose the right chromatographic conditions to avoid matrix effects?

A4: The goal of chromatographic optimization is to separate Ranitidine N-oxide from the regions where matrix components elute and cause ion suppression.

  • Column Choice: A standard C18 column is often a good starting point for reversed-phase chromatography. For polar compounds like Ranitidine N-oxide, a column designed for polar retention may provide better results.

  • Mobile Phase: The use of organic solvents like methanol and acetonitrile, along with modifiers like formic acid, can be optimized to achieve the desired separation.

  • Gradient Elution: A well-designed gradient can effectively separate the analyte from early and late-eluting matrix components.

Q5: What are the typical mass spectrometry parameters for the analysis of Ranitidine N-oxide?

A5: While specific parameters should be optimized for your instrument, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used for the analysis of ranitidine and its metabolites. You will need to determine the optimal precursor and product ions for Ranitidine N-oxide through infusion experiments.

Quantitative Data Summary

The following tables summarize typical quantitative data that may be generated during the validation of an LC-MS/MS method for Ranitidine N-oxide, highlighting the impact of different sample preparation techniques on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods for Ranitidine N-oxide Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (LLE)70 - 8515 - 30 (Suppression)< 10
Solid-Phase Extraction (SPE)90 - 105< 15 (Minimal Effect)< 5

Note: These are representative values and will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Setup:

    • Configure the LC-MS/MS system with the analytical column.

    • Use a T-connector to introduce a constant flow of a standard solution of Ranitidine N-oxide (e.g., 100 ng/mL in mobile phase) into the eluent stream between the column and the mass spectrometer.

    • Set the infusion pump to a low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin infusing the Ranitidine N-oxide standard and acquire data in MRM mode.

    • Once a stable baseline signal is achieved, inject a blank, extracted sample matrix.

    • Monitor the signal for any deviations from the stable baseline.

  • Interpretation:

    • A significant drop in the signal indicates a region of ion suppression.

    • An increase in the signal indicates a region of ion enhancement.

    • The retention times of these deviations correspond to the elution of interfering matrix components.

Protocol 2: Quantitative Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Ranitidine N-oxide standard prepared in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the extract with Ranitidine N-oxide to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Ranitidine N-oxide before the extraction process at the same concentrations as in Set A.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem Poor Sensitivity / Reproducibility for Ranitidine N-oxide PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn MatrixFactor Calculate Matrix Factor (Multiple Lots) Problem->MatrixFactor SamplePrep Optimize Sample Preparation (SPE, LLE) PostColumn->SamplePrep Suppression Zone Identified MatrixFactor->SamplePrep High Matrix Effect Confirmed Chroma Improve Chromatographic Separation (UPLC, Gradient) SamplePrep->Chroma Divert Use Divert Valve for Ranitidine API Chroma->Divert SIL_IS Implement Stable Isotope-Labeled Internal Standard Divert->SIL_IS Result Reliable & Reproducible Quantification SIL_IS->Result

Caption: Troubleshooting workflow for matrix effects in Ranitidine N-oxide analysis.

IonSuppressionMechanism Mechanism of Ion Suppression in ESI cluster_source Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation AnalyteIon [Analyte+H]+ Evaporation->AnalyteIon MatrixIon [Matrix+H]+ Evaporation->MatrixIon MS_Inlet To Mass Analyzer AnalyteIon->MS_Inlet Desired Signal MatrixIon->AnalyteIon Suppresses Ionization MatrixIon->MS_Inlet Interference

Caption: Simplified mechanism of ion suppression in electrospray ionization.

References

Troubleshooting

Enhancing the resolution of Ranitidine N-oxide and Ranitidine S-oxide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of Ranitidine N-oxide and Ranitidine S-oxide. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of Ranitidine N-oxide and Ranitidine S-oxide.

Frequently Asked Questions (FAQs)

Q1: What are Ranitidine N-oxide and Ranitidine S-oxide, and why is their separation important?

Ranitidine N-oxide and Ranitidine S-oxide are the primary metabolites of Ranitidine, a histamine H2-receptor antagonist.[1][2] They are also considered potential impurities in ranitidine drug substances and products. Due to their structural similarity, separating these isomers can be challenging. Achieving high resolution is critical for accurate quantification, ensuring the purity and stability of pharmaceutical formulations, and for metabolic studies.

Q2: What is the most effective chromatographic technique for resolving Ranitidine N-oxide and S-oxide?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for this purpose.[3] Reversed-phase (RP) chromatography, utilizing columns like C18, is the predominant method.[4][5] UPLC systems, with their smaller particle size columns (sub-2-μm), can offer significantly sharper peaks and improved sensitivity compared to traditional HPLC.[6][7]

Q3: How can I improve the resolution between the N-oxide and S-oxide peaks?

Improving resolution requires a systematic approach to optimizing several chromatographic parameters:

  • Column Selection: Start with a high-efficiency C18 column. If resolution is still insufficient, explore columns with different selectivities, such as those with alternative bonding (e.g., Phenyl-Hexyl) or end-capping.[8]

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous buffer is a critical factor. A gradient elution, where the organic solvent concentration is gradually increased, is often more effective than an isocratic method for separating closely eluting compounds.[5]

  • Mobile Phase pH: The pH of the aqueous buffer can alter the ionization state of the analytes, thereby affecting their retention and selectivity. Adjusting the pH (e.g., around 6.5) can significantly impact the separation.[5]

  • Column Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.[5] However, be mindful of the thermal stability of ranitidine and its oxides.[9]

  • Flow Rate: Lowering the flow rate can enhance separation efficiency, although it will increase the analysis time.[7]

Q4: My peaks are tailing or showing poor symmetry. What are the common causes and solutions?

Poor peak shape is often caused by secondary interactions between the analytes and the stationary phase or by issues with the sample solvent.

  • Check Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state for the analytes.

  • Use a High-Quality Column: Older columns or those with active silanol groups can cause tailing. Using a column with advanced end-capping can mitigate this.

  • Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.

  • Lower Injection Volume: Overloading the column can lead to peak asymmetry.

Q5: How can I achieve the low limits of detection (LOD) required for impurity analysis?

For trace-level quantification, maximizing sensitivity is crucial.

  • Utilize UPLC/UHPLC: These systems produce narrower, more concentrated peaks, which increases the signal-to-noise ratio.[6]

  • Optimize UV Detection Wavelength: While various wavelengths are used for ranitidine, a lower wavelength like 230 nm may provide better sensitivity for its impurities.[5]

  • Employ Mass Spectrometry (LC-MS/MS): For the highest sensitivity and selectivity, coupling the liquid chromatograph to a tandem mass spectrometer (MS/MS) is the recommended approach.[6] Operating in Multiple Reaction Monitoring (MRM) mode allows for the precise quantification of trace-level impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution 1. Inappropriate mobile phase strength. 2. Suboptimal column chemistry. 3. Mobile phase pH is not ideal. 4. Column temperature is too low.1. Optimize the gradient slope or isocratic mobile phase composition. 2. Test a column with different selectivity (e.g., a different C18 phase or a Phenyl-Hexyl column).[8] 3. Adjust the pH of the aqueous buffer to alter analyte retention.[5] 4. Increase the column temperature in small increments (e.g., 5°C).[5]
Peak Tailing 1. Secondary interactions with column silanol groups. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Column degradation.1. Use a modern, end-capped column. Ensure mobile phase pH is appropriate. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase. 4. Replace the column with a new one of the same type.
Low Signal / Poor Sensitivity 1. Suboptimal detection wavelength. 2. Broad peaks due to low efficiency. 3. Insufficient sample concentration. 4. Ion suppression (in LC-MS).1. Optimize the UV detector wavelength (e.g., 230 nm).[5] 2. Switch to a UPLC system with a sub-2-μm particle size column for sharper peaks.[6] 3. If possible, increase the sample concentration. 4. Ensure chromatographic separation from the main ranitidine peak to minimize matrix effects.[6]
Retention Time Drift 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Column aging.1. Ensure the column is fully equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Monitor system suitability parameters; replace the column if performance declines.

Data and Parameters

Table 1: Recommended HPLC/UPLC Column Specifications

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale
ACE C18 3100 x 4.6Provides good resolution and peak shape for ranitidine and its impurities.[5]
Chromolith® HighResolution RP-18e Monolithic100 x 4.6Allows for fast analysis times at low backpressure.[10]
ACQUITY UPLC HSS T3 1.82.1 x 100Excellent retention for polar compounds and provides high efficiency on UPLC systems.[8][11]
Phenomenex C18 5150 x 4.6A general-purpose column suitable for initial method development.

Table 2: Example Chromatographic Conditions for Ranitidine and Related Compounds

ParameterMethod 1 (Gradient)[5]Method 2 (Isocratic)[10]
Column ACE C18 (100 x 4.6 mm, 3 µm)Chromolith® HR RP-18e (100 x 4.6 mm)
Mobile Phase A 0.05 M Potassium Dihydrogen Orthophosphate, pH 6.50.1 M Ammonium Acetate in water
Mobile Phase B Acetonitrile/Water (95:5 v/v)Methanol
Elution Mode GradientIsocratic (15:85 v/v, A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°C35°C
Detection UV at 230 nmUV at 314 nm or 322 nm
Injection Volume 40 µL2 µL

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development
  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 0.05 M potassium dihydrogen orthophosphate) and adjust the pH to 6.5 using dilute orthophosphoric acid.[5]

    • Filter the buffer through a 0.45 µm membrane filter.

    • Designate this as Mobile Phase A. Designate HPLC-grade acetonitrile as Mobile Phase B. Degas both solvents.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards of Ranitidine N-oxide and Ranitidine S-oxide in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 98:2 v/v) to create a stock solution.

    • Perform serial dilutions to obtain a working standard solution at a concentration appropriate for detector response.

  • Chromatographic System Setup:

    • Install a suitable C18 column (e.g., ACE C18, 100 x 4.6 mm, 3 µm).

    • Set the column temperature to 40°C.[5]

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 230 nm.[5]

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Gradient Elution Program:

    • Begin with a gradient program to scout for the optimal separation conditions. An example gradient is: 0-10 min, 2% to 5% B; 10-25 min, 5% to 15% B; 25-40 min, 15% to 55% B.[5]

    • Inject the standard solution and record the chromatogram.

  • Data Analysis and Optimization:

    • Evaluate the resolution between the Ranitidine N-oxide and S-oxide peaks.

    • If resolution is less than 1.5, adjust the gradient slope. A shallower gradient around the elution time of the isomers will generally improve resolution.

    • Further optimization can be performed by adjusting the mobile phase pH or changing the column temperature.

Visualizations

G Objective Define Analytical Goal (e.g., Resolution > 1.5) Initial_Conditions Select Initial Conditions - Column: C18, 3-5 µm - Mobile Phase: ACN/Buffer - Detector: UV @ 230 nm Objective->Initial_Conditions Prep Prepare Samples & Standards Initial_Conditions->Prep Run Perform Initial Run (Scouting Gradient) Prep->Run Evaluate Evaluate Chromatogram - Resolution - Peak Shape - Retention Time Run->Evaluate Decision Resolution Adequate? Evaluate->Decision Optimize Optimize Parameters - Adjust Gradient Slope - Modify pH or Temp - Screen Columns Decision->Optimize No Finalize Finalize & Validate Method Decision->Finalize Yes Optimize->Run Re-inject

Caption: Workflow for chromatographic method development.

G cluster_MobilePhase Mobile Phase Optimization cluster_Hardware Hardware & Column Optimization cluster_SystemCheck System Health Start Poor Resolution (Rs < 1.5) Opt_Gradient 1. Adjust Gradient (Make shallower) Start->Opt_Gradient Opt_Temp 4. Adjust Temperature (e.g., 35°C to 45°C) Start->Opt_Temp Check_System Check System - Leaks? - Extra column volume? Start->Check_System Opt_pH 2. Modify Buffer pH (e.g., +/- 0.5 units) Opt_Gradient->Opt_pH Opt_Organic 3. Change Organic Solvent (ACN vs. MeOH) Opt_pH->Opt_Organic Opt_Flow 5. Reduce Flow Rate Opt_Temp->Opt_Flow Opt_Column 6. Screen Different Column Selectivity Opt_Flow->Opt_Column Check_Column Check Column Health - Run standard - Backpressure normal? Check_System->Check_Column

Caption: Troubleshooting logic for poor resolution.

G Ranitidine Ranitidine Metabolism Metabolism / Degradation Ranitidine->Metabolism N_Oxide Ranitidine N-oxide Metabolism->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide Metabolism->S_Oxide S-oxidation

Caption: Simplified metabolic pathway of Ranitidine.

References

Optimization

Preventing the degradation of Ranitidine N-oxide during sample preparation

Welcome to the technical support center for Ranitidine N-oxide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Rani...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ranitidine N-oxide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Ranitidine N-oxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Ranitidine N-oxide and why is its stability a concern during sample preparation?

Ranitidine N-oxide is a metabolite of Ranitidine, a well-known H2-receptor antagonist.[1] The stability of drug metabolites is crucial for accurate pharmacokinetic and toxicological assessments. N-oxide compounds, in general, can be susceptible to degradation, particularly reduction back to the parent amine (Ranitidine in this case).[2] This degradation can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration, resulting in erroneous data interpretation.

Q2: What are the primary factors that can cause the degradation of Ranitidine N-oxide during sample preparation?

While specific quantitative stability data for Ranitidine N-oxide is not extensively published, based on the general chemistry of N-oxides and the stability of the parent compound, the following factors are critical to consider:

  • pH: N-oxides are generally more stable in neutral to slightly acidic conditions.[3] Basic conditions can promote degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of many pharmaceutical compounds, and N-oxides are no exception.[3]

  • Light: Ranitidine itself is known to be sensitive to light, which can cause photodegradation.[4][5] It is prudent to assume that Ranitidine N-oxide may also be photolabile.

  • Choice of Solvent: The solvent used for extraction and reconstitution can impact stability. Some N-oxide metabolites have demonstrated greater stability in acetonitrile compared to methanol.

  • Presence of Reducing Agents: Endogenous or exogenous reducing agents in the sample matrix can chemically reduce the N-oxide back to the parent amine.

  • Matrix Effects: Biological matrices like plasma can contain enzymes or other components that may contribute to degradation. For instance, conversion of some N-oxides to their parent compounds has been observed in hemolyzed plasma.[6]

Q3: What are the recommended storage conditions for samples containing Ranitidine N-oxide?

To minimize degradation, samples should be stored at low temperatures, protected from light. For long-term storage, freezing at -20°C or -80°C is recommended.[3] Samples should be stored in amber vials or containers wrapped in aluminum foil to prevent exposure to light.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Ranitidine N-oxide.

Problem Potential Cause Troubleshooting Steps
Low or no detectable Ranitidine N-oxide, with a corresponding increase in Ranitidine peak area. Degradation of Ranitidine N-oxide to Ranitidine.1. Review Sample Handling: Ensure samples were processed promptly and kept on ice or at a controlled low temperature. 2. Check pH: Measure the pH of your sample and extraction solvents. Adjust to a neutral or slightly acidic pH if possible. 3. Solvent Selection: If using methanol, consider switching to acetonitrile for extraction and reconstitution.[6] 4. Light Protection: Confirm that all sample handling steps were performed with protection from light. 5. Antioxidants: Consider adding an antioxidant to your sample collection tubes if reduction is suspected, but validate for potential interferences.
High variability in Ranitidine N-oxide concentrations between replicate samples. Inconsistent sample processing conditions.1. Standardize Procedures: Ensure uniform timing for each step of the sample preparation process for all samples. 2. Temperature Control: Use a consistent temperature for all incubation, centrifugation, and extraction steps. 3. Homogenization: Ensure thorough mixing of samples, especially after the addition of internal standards or extraction solvents.
Appearance of unknown peaks in the chromatogram near the Ranitidine N-oxide peak. Degradation to other byproducts.1. Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to identify potential degradation products and their retention times. 2. LC-MS/MS Analysis: Use mass spectrometry to identify the mass-to-charge ratio of the unknown peaks to aid in their identification.

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of Ranitidine N-oxide in Human Plasma

This protocol is a general guideline and should be optimized for your specific analytical method.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Light Protection: Perform all subsequent steps under amber or low-level yellow light.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Forced Degradation Study for Ranitidine N-oxide

This protocol helps to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a stock solution of Ranitidine N-oxide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Neutralization (for acid and base hydrolysis): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the stressed samples to an appropriate concentration and analyze them using your analytical method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Data Presentation

Table 1: Factors Affecting Ranitidine N-oxide Stability and Mitigation Strategies

FactorPotential EffectRecommended Mitigation Strategy
High pH (Alkaline) Increased degradationMaintain neutral to slightly acidic pH during extraction and in the final sample solution.
Elevated Temperature Accelerated degradationKeep samples on ice or at controlled low temperatures during processing. Store long-term at -20°C or -80°C.
Light Exposure PhotodegradationUse amber vials and conduct sample preparation under amber or yellow light.
Solvent Choice Increased degradation (e.g., in methanol)Preferentially use acetonitrile for extraction and reconstitution.
Reducing Agents Reduction to RanitidineMinimize sample exposure to potential reducing agents. Consider the use of antioxidants after validation.
Sample Matrix Enzymatic or chemical degradationProcess samples as quickly as possible after collection. For hemolyzed samples, be aware of potential for increased degradation.[6]

Visualizations

Ranitidine_N_oxide Ranitidine N-oxide Ranitidine Ranitidine Ranitidine_N_oxide->Ranitidine Reduction Degradation_Products Other Degradation Products Ranitidine_N_oxide->Degradation_Products Hydrolysis, Photolysis cluster_pre Sample Collection & Storage cluster_prep Sample Preparation (Low Temp, No Light) cluster_analysis Analysis Collect_Sample Collect Sample (Protect from Light) Store_Frozen Store at ≤ -20°C Collect_Sample->Store_Frozen Thaw_Sample Thaw on Ice Protein_Precipitation Protein Precipitation (Acetonitrile) Thaw_Sample->Protein_Precipitation Centrifuge Centrifuge (4°C) Protein_Precipitation->Centrifuge Evaporate_Reconstitute Evaporate & Reconstitute Centrifuge->Evaporate_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis start Unexpectedly Low Ranitidine N-oxide Results check_ranitidine Is Ranitidine Peak Abnormally High? start->check_ranitidine reduction_suspected Potential Reduction to Ranitidine check_ranitidine->reduction_suspected Yes other_degradation Potential Degradation to Other Products check_ranitidine->other_degradation No review_conditions Review Sample Handling: - Temperature Control - pH of Solvents - Light Protection reduction_suspected->review_conditions end_reduction Optimize Protocol to Minimize Reduction review_conditions->end_reduction forced_degradation Perform Forced Degradation Study other_degradation->forced_degradation end_other Identify Degradants and Optimize Selectivity forced_degradation->end_other

References

Troubleshooting

Refinement of extraction protocols for Ranitidine N-oxide from plasma

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for Ranitidine N-oxide from plasma. Frequently Asked Questions (FAQs) Q1: W...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for Ranitidine N-oxide from plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ranitidine N-oxide from plasma?

A1: The most common methods for extracting Ranitidine N-oxide and other ranitidine metabolites from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the required sensitivity, sample cleanliness, and available equipment.

Q2: Which analytical techniques are typically used for the quantification of Ranitidine N-oxide in plasma extracts?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed analytical techniques. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of metabolites.[1][2]

Q3: What are the expected recovery rates for Ranitidine N-oxide using these extraction methods?

A3: Recovery rates can vary depending on the specific protocol and matrix effects. Generally, SPE methods can achieve high recoveries, often exceeding 90%.[3] LLE and PPT may have more variable recoveries. It is crucial to validate the recovery for your specific assay.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects can be minimized by optimizing the extraction procedure to remove interfering endogenous components. SPE is generally more effective at this than LLE or PPT. Additionally, the use of a stable isotope-labeled internal standard can help to compensate for matrix effects.

Q5: What are the key stability considerations for Ranitidine N-oxide in plasma samples?

A5: Ranitidine and its metabolites can be susceptible to degradation.[4][5] It is important to store plasma samples at -20°C or lower and to minimize freeze-thaw cycles.[6] Stability studies should be conducted to assess the analyte's stability under the specific storage and handling conditions of your laboratory.[6]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Recommended Solution
Inefficient Extraction from Plasma - SPE: Ensure the sorbent chemistry is appropriate for Ranitidine N-oxide. Optimize the pH of the loading, washing, and elution steps. Consider different polymeric or mixed-mode SPE cartridges. - LLE: Screen different organic solvents and adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient partitioning. - PPT: Experiment with different precipitation solvents (e.g., acetonitrile, methanol, perchloric acid) and solvent-to-plasma ratios.[7][8]
Analyte Degradation - Minimize sample processing time and keep samples on ice. - Evaluate the stability of Ranitidine N-oxide in the extraction solvents and during any evaporation steps.[4][5]
Incomplete Elution (SPE) - Use a stronger elution solvent or increase the elution solvent volume. - Ensure the elution solvent is appropriate for the sorbent and analyte chemistry.
Poor Reconstitution - Optimize the reconstitution solvent to ensure complete dissolution of the dried extract. - Vortex and sonicate the sample during reconstitution.
High Matrix Effects in LC-MS/MS
Potential Cause Recommended Solution
Co-elution of Interfering Substances - Modify the chromatographic gradient to better separate the analyte from matrix components. - Use a more selective extraction technique like SPE.
Ion Suppression or Enhancement - Dilute the sample extract to reduce the concentration of interfering components. - Use a stable isotope-labeled internal standard to compensate for signal variability. - Optimize the electrospray ionization (ESI) source parameters.
Phospholipid Contamination - Employ a phospholipid removal strategy, such as specific SPE cartridges or a targeted LLE protocol.
Poor Chromatographic Peak Shape
Potential Cause Recommended Solution
Incompatible Injection Solvent - Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.
Column Overload - Reduce the injection volume or dilute the sample.
Secondary Interactions with Column - Adjust the mobile phase pH or ionic strength. - Consider a different column chemistry.
Column Contamination - Wash the column with a strong solvent. - Use a guard column to protect the analytical column.

Data Presentation

Table 1: Comparison of Extraction Methods for Ranitidine from Plasma
Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Recovery 92.30% - 103.88%[3]~90%[9]~96%[7]
Linearity Range 8 - 800 ng/mL[3]20 - 1000 ng/mL[9]20 - 1000 ng/mL[7]
Limit of Quantitation (LOQ) 8 ng/mL[3]20 ng/mL[9]~20 ng/mL[7]
Sample Cleanliness HighModerateLow
Throughput Moderate to High (with automation)Low to ModerateHigh

Note: Data presented is for ranitidine and may serve as a starting point for the optimization of Ranitidine N-oxide extraction.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol (General)
  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Loading: Pre-treat 0.5 mL of plasma by adding an internal standard and diluting with the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer to remove interferences.

  • Elution: Elute Ranitidine N-oxide with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for analysis.

Liquid-Liquid Extraction (LLE) Protocol (General)
  • Sample Preparation: To 0.5 mL of plasma, add an internal standard and 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

  • Extraction: Add 3 mL of an immiscible organic solvent (e.g., a mixture of ethyl acetate and isopropanol).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) Protocol (General)
  • Sample Preparation: To 200 µL of plasma, add an internal standard.

  • Precipitation: Add 600 µL of a cold precipitation solvent (e.g., acetonitrile or perchloric acid[7]).

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Condition Condition Cartridge Add_IS->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Ranitidine N-oxide.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate Solvent Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for Ranitidine N-oxide.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Precipitation Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Direct Injection or Further Processing Collect_Supernatant->Analyze

Caption: Protein Precipitation (PPT) Workflow for Ranitidine N-oxide.

References

Optimization

Addressing poor peak shape in the chromatography of Ranitidine N-oxide

This technical support center provides troubleshooting guidance for scientists and researchers encountering poor peak shape during the chromatographic analysis of Ranitidine N-oxide. Troubleshooting Guide: Addressing Poo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists and researchers encountering poor peak shape during the chromatographic analysis of Ranitidine N-oxide.

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these issues for Ranitidine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Ranitidine N-oxide?

A1: The most frequent cause of peak tailing for basic compounds like Ranitidine N-oxide is secondary interaction with residual silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does the mobile phase pH affect the peak shape of Ranitidine N-oxide?

A2: The mobile phase pH is a critical parameter. Operating at a low pH (typically around 2-3) can suppress the ionization of silanol groups, thereby minimizing secondary interactions and improving peak symmetry.[4] Conversely, working at a pH close to the pKa of Ranitidine N-oxide can result in inconsistent ionization and poor peak shape.[2]

Q3: What type of column is recommended for the analysis of Ranitidine N-oxide?

A3: To minimize peak tailing, it is advisable to use a highly deactivated, end-capped column.[5] Modern columns with polar-embedded phases or charged surface hybrid (CSH) technology are also designed to provide better peak shape for basic compounds.

Q4: Can my sample injection technique contribute to poor peak shape?

A4: Yes, several sample-related factors can lead to poor peak shape. Overloading the column with a sample that is too concentrated can cause peak fronting or tailing.[3][4] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can lead to band broadening and distorted peaks.[3][4]

Q5: My peak shape has degraded over time. What could be the issue?

A5: A gradual decline in peak shape often points to column degradation or contamination.[4][6] This can be caused by the accumulation of sample matrix components on the column inlet or the stripping of the stationary phase due to harsh mobile phase conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the chromatography of Ranitidine N-oxide.

G cluster_0 Initial Observation cluster_1 System-Wide Issues cluster_2 Method Optimization cluster_3 Resolution start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect System Issue check_all_peaks->system_issue Yes method_issue Suspect Method/Analyte-Specific Issue check_all_peaks->method_issue No check_connections Check for loose fittings and extra-column volume system_issue->check_connections check_frit Inspect/replace column inlet frit check_connections->check_frit resolution Peak Shape Improved check_frit->resolution check_ph Adjust Mobile Phase pH (Lower to ~2.5-3.0) method_issue->check_ph check_buffer Optimize Buffer Strength (e.g., 20-50 mM) check_ph->check_buffer check_column Consider Column Chemistry (End-capped, Polar-embedded) check_buffer->check_column check_sample Review Sample Preparation (Solvent, Concentration) check_column->check_sample check_sample->resolution

Caption: Troubleshooting workflow for poor peak shape.

Quantitative Data Summary

While specific quantitative data for Ranitidine N-oxide peak shape improvement is highly dependent on the exact experimental conditions, the following table summarizes the expected impact of key parameter adjustments based on general chromatographic principles for basic compounds.

Parameter AdjustedTypical ChangeExpected Impact on Peak Tailing Factor (TF)Rationale
Mobile Phase pH Decrease from 6.0 to 3.0Significant DecreaseSuppresses ionization of residual silanol groups, reducing secondary interactions.[1][4]
Buffer Strength Increase from 10 mM to 50 mMModerate DecreaseHelps to maintain a consistent pH at the column surface and can mask some silanol interactions.[7]
Column Type Switch from standard C18 to an end-capped C18Significant DecreaseEnd-capping chemically bonds a less polar group to residual silanols, shielding them from interaction with basic analytes.[1][5]
Column Temperature Increase by 10-15 °CModerate DecreaseCan improve mass transfer kinetics and reduce the strength of secondary interactions.[8]
Sample Concentration Decrease by 50%Decrease (if overloading)Reduces the saturation of active sites on the stationary phase, preventing peak distortion.[3][4]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Initial Mobile Phase: Prepare your standard mobile phase (e.g., Acetonitrile:Water with 10 mM Ammonium Acetate) and record the initial pH.

  • pH Adjustment: Prepare a series of mobile phases where the aqueous component's pH is adjusted downwards in increments of 0.5 pH units, from the initial pH to approximately 2.5, using an appropriate acid (e.g., formic acid or phosphoric acid).

  • Equilibration: For each mobile phase, equilibrate the column for at least 20 column volumes.

  • Analysis: Inject a standard solution of Ranitidine N-oxide and record the chromatogram.

  • Evaluation: Compare the peak shape (tailing factor, asymmetry) across the different pH conditions to identify the optimal pH for symmetrical peaks.

Protocol 2: Column Flushing and Regeneration

This protocol is intended for situations where column contamination is suspected to be the cause of poor peak shape.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Column Direction: Connect the column in the reverse flow direction.

  • Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without the buffer salts (e.g., Acetonitrile/Water).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

    • Re-equilibrate with your mobile phase (in the correct flow direction) until a stable baseline is achieved.

  • Performance Check: Inject a standard to assess if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[4]

References

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in the Mass Spectrometric Detection of Ranitidine N-oxide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass sp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric detection of Ranitidine N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significantly lower than expected signal for Ranitidine N-oxide in our LC-MS/MS analysis. What are the likely causes and how can we troubleshoot this?

A1: A low signal for Ranitidine N-oxide is often attributed to ion suppression, a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix. The high concentration of the Ranitidine active pharmaceutical ingredient (API) is a common cause of this issue.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: The primary goal is to achieve baseline separation between the Ranitidine N-oxide peak and the main ranitidine peak, as well as other matrix components.[1]

  • Employ a Diverter Valve: A highly effective technique is to use a diverter valve to direct the flow from the column to waste during the elution of the highly concentrated ranitidine peak.[1][2] This prevents the API from entering the mass spectrometer, significantly reducing source contamination and ion suppression.[1] The valve is then switched back to direct the flow to the MS just before Ranitidine N-oxide elutes.[1]

  • Sample Preparation: Thorough sample cleanup is crucial. Ensure complete extraction of Ranitidine N-oxide and removal of insoluble excipients through centrifugation and filtration (e.g., using a 0.2 µm filter).[1]

  • Optimize MS Parameters: Fine-tune the mass spectrometer settings to maximize the signal for Ranitidine N-oxide.[1] This includes optimizing the ionization source, gas flows, and temperatures.

Q2: What are the recommended sample preparation techniques to minimize matrix effects for Ranitidine N-oxide analysis?

A2: Effective sample preparation is critical for reducing ion suppression. The choice of technique will depend on the sample matrix (e.g., drug substance, drug product, biological fluids).

Recommended Techniques:

  • Dilution: A simple and often effective method is to dilute the sample to a concentration where the matrix effects are minimized while keeping the analyte concentration within the linear range of the assay.

  • Protein Precipitation (for biological samples): For plasma or urine samples, protein precipitation with a solvent like methanol or acetonitrile can effectively remove a large portion of the matrix.

  • Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract by selectively isolating the analyte of interest.

  • Filtration: Always filter the final sample extract through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the LC system and contribute to background noise.[3]

Q3: Which ionization technique, ESI or APCI, is more suitable for the analysis of Ranitidine N-oxide to reduce ion suppression?

A3: For nitrosamine impurities in ranitidine, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a robust choice and can provide better sensitivity compared to Electrospray Ionization (ESI).[1][4] While ESI can also be used, APCI is often less susceptible to ion suppression from matrix components.[1] Therefore, it is recommended to evaluate both ionization sources, with a particular focus on APCI in the positive ion mode.[1][4]

Experimental Protocols

Protocol 1: Sample Preparation of Ranitidine Drug Product

This protocol provides a general procedure for the preparation of a ranitidine drug product for LC-MS/MS analysis of Ranitidine N-oxide.

  • Weighing and Dissolution: Accurately weigh a portion of the powdered drug product equivalent to a target concentration of the API (e.g., 30 mg/mL) into a centrifuge tube.[3]

  • Extraction: Add an appropriate volume of a suitable solvent (e.g., methanol) and mix thoroughly using a vortex mixer to ensure the complete dissolution of the drug.[3]

  • Sonication: Sonicate the sample for a specified period (e.g., 40 minutes) to aid in extraction.[3]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4500 rpm) for a set duration (e.g., 15 minutes) to pelletize any undissolved excipients.[3]

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter.[3] It is good practice to discard the first portion of the filtrate (e.g., 1 mL).[3]

  • Analysis: Transfer the final filtered sample into an HPLC vial for injection into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method Parameters

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of Ranitidine N-oxide.

  • LC System: A UPLC/UHPLC system is recommended for better peak resolution and sensitivity.[4]

  • Column: A reversed-phase C18 column suitable for the separation of polar compounds is a good starting point.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water[5]

    • Mobile Phase B: Acetonitrile or Methanol[5]

  • Gradient Elution: Develop a gradient elution method that provides good separation of Ranitidine N-oxide from ranitidine and other potential interferences.

  • Flow Rate: A lower flow rate (e.g., 0.35 mL/min) may improve analyte intensity.[4]

  • Column Temperature: Maintain a constant column temperature (e.g., 40 °C).[5]

  • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4 - 8 °C) to ensure sample stability.[3]

  • Injection Volume: Typically 5-10 µL.

  • MS/MS System: A tandem quadrupole mass spectrometer is suitable for quantitative analysis.[4]

  • Ion Source: APCI, positive ion mode.[4][6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for quantification and confirmation.

  • Source Parameters: Optimize gas flows (nebulizer, heater), and temperatures according to the instrument manufacturer's recommendations.[1]

  • Analyte Tuning: Infuse a standard solution of Ranitidine N-oxide to determine the optimal precursor and product ions, as well as the collision energy for each MRM transition.[1]

Data Presentation

Table 1: Illustrative Effect of Sample Preparation on Ranitidine N-oxide Signal Intensity

Sample Preparation MethodRanitidine N-oxide Peak Area (Arbitrary Units)Matrix Effect (%)
Dilute and Shoot50,000-75%
Protein Precipitation120,000-40%
Solid-Phase Extraction180,000-10%

Note: This table provides illustrative data to demonstrate the expected trend. Actual results will vary depending on the sample matrix and experimental conditions.

Table 2: Example LC-MS/MS Parameters for Ranitidine N-oxide Analysis

ParameterValue
LC System
ColumnACE C18-AR (150 x 4.6 mm, 3 µm)[5]
Mobile Phase A0.1% Formic Acid in Water[5]
Mobile Phase BMethanol[5]
Flow Rate0.8 mL/min[5]
Column Temperature40 °C[5]
Injection Volume50 µL[5]
MS System
Ionization ModeAPCI Positive[6]
MRM TransitionQ1/Q3 (To be determined by infusion)
Collision EnergyTo be optimized

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Drug Product weigh Weighing start->weigh dissolve Dissolution & Extraction weigh->dissolve centrifuge Centrifugation dissolve->centrifuge filter Filtration centrifuge->filter inject Injection filter->inject lc_sep LC Separation inject->lc_sep divert Divert Ranitidine Peak lc_sep->divert ms_detect MS Detection of Ranitidine N-oxide divert->ms_detect process Data Acquisition & Processing ms_detect->process quantify Quantification process->quantify

Caption: Experimental workflow for minimizing ion suppression in Ranitidine N-oxide analysis.

troubleshooting_flowchart start Low Ranitidine N-oxide Signal check_separation Is Ranitidine N-oxide peak well-separated from Ranitidine? start->check_separation optimize_lc Optimize LC Method: - Gradient - Column - Mobile Phase check_separation->optimize_lc No use_diverter Implement Diverter Valve to waste Ranitidine peak check_separation->use_diverter Yes reanalyze Re-analyze Sample optimize_lc->reanalyze check_sample_prep Is sample preparation adequate? use_diverter->check_sample_prep improve_sample_prep Improve Sample Cleanup: - SPE - LLE check_sample_prep->improve_sample_prep No check_ms_params Are MS parameters optimized? check_sample_prep->check_ms_params Yes improve_sample_prep->reanalyze optimize_ms Optimize MS Parameters: - Ion Source (APCI) - Gas Flows - Temperatures check_ms_params->optimize_ms No check_ms_params->reanalyze Yes optimize_ms->reanalyze

References

Optimization

Strategies for improving the yield of Ranitidine N-oxide synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ranitidine N-oxide synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ranitidine N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ranitidine N-oxide?

A1: The most common and direct method for the synthesis of Ranitidine N-oxide is the oxidation of Ranitidine. This involves the use of an oxidizing agent to convert the tertiary dimethylamino group of Ranitidine into an N-oxide.

Q2: What are the typical oxidizing agents used for the N-oxidation of Ranitidine?

A2: While specific literature on optimizing Ranitidine N-oxide synthesis is limited, general methods for the N-oxidation of tertiary amines suggest the use of reagents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., meta-chloroperoxybenzoic acid - mCPBA), or other oxidizing agents.[1] The choice of oxidant can significantly impact yield and selectivity.

Q3: What are the potential major byproducts in the synthesis of Ranitidine N-oxide?

A3: A potential major byproduct is the corresponding Ranitidine S-oxide, formed by the oxidation of the sulfide linkage in the Ranitidine molecule.[2][] Studies on the metabolism of Ranitidine have shown that both N-oxidation and S-oxidation occur.[] Other degradation products of Ranitidine could also be present, depending on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the N-oxidation reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1] These methods can be used to track the consumption of the Ranitidine starting material and the formation of the Ranitidine N-oxide product and any byproducts.

Q5: What are the recommended storage conditions for Ranitidine N-oxide?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Ranitidine N-oxide Incomplete Reaction: The oxidizing agent may not be sufficiently reactive, or the reaction time may be too short.- Increase the reaction time and monitor the reaction progress by HPLC or TLC.- Consider using a more potent oxidizing agent (e.g., mCPBA instead of H₂O₂), but be mindful of potential over-oxidation.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation.
Degradation of Product: The reaction conditions (e.g., temperature, pH) may be too harsh, leading to the degradation of the desired N-oxide product.- Perform the reaction at a lower temperature for a longer period.- Adjust the pH of the reaction mixture. The stability of both the reactant and product can be pH-dependent.- Ensure the reaction is worked up promptly upon completion to isolate the product from the reactive environment.
Suboptimal Stoichiometry: The molar ratio of the oxidizing agent to Ranitidine may not be optimal.- Perform small-scale experiments to screen different molar ratios of the oxidizing agent (e.g., 1.1, 1.5, and 2.0 equivalents) to find the optimal balance between conversion and byproduct formation.
High Levels of Ranitidine S-oxide Impurity Lack of Selectivity of the Oxidizing Agent: Some oxidizing agents will oxidize both the nitrogen and sulfur atoms in the Ranitidine molecule.- Experiment with different oxidizing agents. Some may offer better selectivity for N-oxidation over S-oxidation under specific conditions.- Modify the reaction conditions such as solvent and temperature, as these can influence the selectivity of the oxidation.
Over-oxidation: Using a large excess of the oxidizing agent or prolonged reaction times can lead to the formation of the S-oxide.- Carefully control the stoichiometry of the oxidizing agent. Use a slight excess (e.g., 1.1 equivalents) to ensure complete conversion of the starting material without excessive over-oxidation.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulty in Purifying Ranitidine N-oxide Similar Polarity of Product and Byproducts: Ranitidine N-oxide and Ranitidine S-oxide may have similar polarities, making their separation by column chromatography challenging.- Optimize the mobile phase for column chromatography to achieve better separation. Consider using a gradient elution.- Recrystallization may be an effective purification method if a suitable solvent system can be found.
Presence of Unreacted Ranitidine: Incomplete reaction will leave the starting material in the crude product, which may co-elute with the product.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- If necessary, use a purification technique that can effectively separate the more basic Ranitidine from the N-oxide.
Formation of Unknown Impurities Degradation of Ranitidine or Ranitidine N-oxide: The reaction conditions may be causing decomposition of the molecules.- Use milder reaction conditions (lower temperature, less reactive oxidant).- Characterize the unknown impurities using techniques like LC-MS to understand the degradation pathway and adjust the reaction conditions accordingly.

Data Presentation

Table 1: Comparison of Potential Oxidizing Agents for N-Oxidation

Oxidizing AgentAdvantagesDisadvantages
**Hydrogen Peroxide (H₂O₂) **- Inexpensive- Environmentally friendly (byproduct is water)- Can be slow- May require a catalyst- Can be less selective
m-Chloroperoxybenzoic acid (mCPBA) - Highly effective and generally selective for N-oxidation- Commercially available- More expensive than H₂O₂- Byproduct (m-chlorobenzoic acid) needs to be removed
Peracetic Acid - Strong oxidizing agent- Can be less selective, potentially leading to more byproducts

Note: The relative performance of these oxidants for Ranitidine N-oxide synthesis would need to be determined experimentally.

Experimental Protocols

While a specific, optimized protocol for the high-yield synthesis of Ranitidine N-oxide is not available in the reviewed literature, a general procedure based on the oxidation of tertiary amines is provided below. This is a representative protocol and requires optimization for the specific substrate and desired outcome.

General Protocol for the N-Oxidation of Ranitidine

  • Dissolution: Dissolve Ranitidine (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or a buffered aqueous solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., hydrogen peroxide or mCPBA, 1.1 equivalents) to the cooled solution while stirring. The addition should be dropwise to control the reaction temperature.

  • Reaction: Allow the reaction to stir at 0-5 °C or let it warm to room temperature, and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For hydrogen peroxide, this can be done by the addition of a reducing agent like sodium sulfite or sodium thiosulfate. For mCPBA, a wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) is typically used.

  • Extraction: If a water-immiscible organic solvent was used, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. If the reaction was performed in an aqueous or alcoholic solvent, the product may need to be extracted with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Ranitidine N-oxide.

Mandatory Visualization

Ranitidine_N_Oxide_Synthesis Ranitidine Ranitidine Reaction Oxidation Reaction Ranitidine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, mCPBA) Oxidizing_Agent->Reaction Ranitidine_N_Oxide Ranitidine N-oxide (Desired Product) Reaction->Ranitidine_N_Oxide Major Pathway Ranitidine_S_Oxide Ranitidine S-oxide (Byproduct) Reaction->Ranitidine_S_Oxide Side Reaction Purification Purification (Chromatography/ Recrystallization) Ranitidine_N_Oxide->Purification Ranitidine_S_Oxide->Purification Pure_Product Pure Ranitidine N-oxide Purification->Pure_Product

Caption: Synthetic pathway for Ranitidine N-oxide.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Change Oxidant/Solvent - Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Byproduct_Formation Significant Byproduct Formation? Incomplete_Reaction->Byproduct_Formation No Optimize_Conditions->Check_Reaction Optimize_Selectivity Optimize for Selectivity: - Milder Oxidant - Lower Temperature - Shorter Reaction Time Byproduct_Formation->Optimize_Selectivity Yes Purification_Issue Difficulty in Purification? Byproduct_Formation->Purification_Issue No Optimize_Selectivity->Check_Reaction Optimize_Purification Optimize Purification: - Different Chromatography Conditions - Recrystallization Screen Purification_Issue->Optimize_Purification Yes Success Improved Yield and Purity Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for Ranitidine N-oxide synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chromatographic Separation of Ranitidine N-oxide and Ranitidine S-oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of chromatographic methods for the separation of two key ranitidine metabolites: Ranitidine N-oxide and Ranitidi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chromatographic methods for the separation of two key ranitidine metabolites: Ranitidine N-oxide and Ranitidine S-oxide. The successful separation and quantification of these closely related compounds are critical for metabolic studies, impurity profiling, and quality control in the pharmaceutical industry. This document summarizes experimental data and detailed protocols from published research to aid in method selection and development.

Data Summary

The following table summarizes the performance of different High-Performance Liquid Chromatography (HPLC) methods for the separation of Ranitidine N-oxide and Ranitidine S-oxide. The data has been compiled from various studies to provide a comparative overview.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Cation-Exchange HPLC
Stationary Phase C18, 4.6 mm x 150 mm, 5 µmCation-exchange column
Mobile Phase Isocratic: 15% 0.1 M Ammonium acetate, 85% Methanol0.1 M Sodium acetate buffer (pH 5)-acetonitrile-tetrahydrofuran (56.5:36:7.5, v/v)
Flow Rate 1.0 mL/minNot specified
Detection UV at 230 nm or 314 nmUV at 320 nm
Reported Analytes Ranitidine and its known impuritiesRanitidine, Ranitidine N-oxide, Ranitidine S-oxide, Desmethylranitidine
Limit of Detection (LOD) Not specified for individual oxidesRanitidine N-oxide: 15 ng/ml, Ranitidine S-oxide: 10 ng/ml[]
Reference [2][]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further development.

Method 1: Reversed-Phase HPLC for General Impurity Profiling

This method is suitable for the routine quality control of ranitidine and its known impurities, including the N-oxide and S-oxide.[2]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of 15% 0.1 M Ammonium acetate in water and 85% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm or 314 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known quantity of ranitidine hydrochloride and impurity reference standards (including N-oxide and S-oxide) in the mobile phase to obtain a desired concentration.

    • Sample Solution (Tablets): Crush a suitable number of tablets to obtain a powder equivalent to a specific amount of ranitidine. Dissolve in the mobile phase, sonicate for 10-20 minutes, and dilute to the final concentration.

    • Sample Solution (Liquid Dosage Forms): Directly dilute with the mobile phase.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Cation-Exchange HPLC for Biological Samples

This sensitive HPLC method was developed for the simultaneous determination of ranitidine and its metabolites in human plasma and urine.[]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Cation-exchange column.

  • Mobile Phase: A mixture of 0.1 M sodium acetate buffer (pH 5), acetonitrile, and tetrahydrofuran in a ratio of 56.5:36:7.5 (v/v/v).

  • Detection Wavelength: 320 nm.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction at a basic pH using a mixture of acetonitrile and ethyl acetate (3:2, v/v).

    • Evaporate the organic layer and reconstitute the residue.

  • Sample Preparation (Urine):

    • Deproteinize the urine sample by adding an equal volume of acetonitrile.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the chromatographic analysis of Ranitidine N-oxide and S-oxide, from sample preparation to data analysis.

Caption: General workflow for HPLC analysis of Ranitidine N-oxide and S-oxide.

Concluding Remarks

The choice between a reversed-phase and a cation-exchange HPLC method for the separation of Ranitidine N-oxide and Ranitidine S-oxide will depend on the specific application. Reversed-phase chromatography offers a robust and straightforward approach suitable for quality control and general impurity profiling.[2] For the analysis of these metabolites in complex biological matrices such as plasma and urine, a cation-exchange method may provide superior selectivity and sensitivity.[] Both Ranitidine N-oxide and S-oxide are recognized as metabolites of ranitidine.[][3][4][5] The development of reliable analytical methods for their separation is crucial for ensuring the safety and efficacy of pharmaceutical products.

References

Comparative

Comparative analysis of Ranitidine metabolites in different species

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the metabolism of ranitidine, a histamine H2-receptor antagonist, across various species. Unders...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of ranitidine, a histamine H2-receptor antagonist, across various species. Understanding the species-specific differences in drug metabolism is crucial for preclinical drug development and the accurate extrapolation of animal data to humans. This document summarizes quantitative metabolic data, details experimental protocols for metabolite analysis, and provides visual representations of metabolic pathways and analytical workflows.

Quantitative Analysis of Urinary Metabolites

The metabolic profile of ranitidine exhibits significant variation among different species. The primary metabolites—ranitidine-N-oxide, ranitidine-S-oxide, and desmethylranitidine—are excreted in the urine at different proportions depending on the species. The following table summarizes the quantitative data on the urinary excretion of ranitidine and its major metabolites as a percentage of the administered oral dose.

SpeciesUnchanged Ranitidine (%)Ranitidine-N-oxide (%)Ranitidine-S-oxide (%)Desmethylranitidine (%)
Human ~30%[1][2]<4%[1][3]~1%[1][3]~1%[1][3]
Rat ~30%[4]3-6%[4]~4%[4]up to 14%[4]
Dog ~40%~30%MinorMinor
Mouse Major ComponentApprox. equal to other metabolitesApprox. equal to other metabolitesApprox. equal to other metabolites
Rabbit Major ComponentApprox. equal to other metabolitesApprox. equal to other metabolitesApprox. equal to other metabolites
Marmoset Major ComponentApprox. equal to other metabolitesApprox. equal to other metabolitesApprox. equal to other metabolites

Experimental Protocols for Metabolite Analysis

The quantification of ranitidine and its metabolites is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation (Urine)
  • Collection: Collect urine samples over a 24-hour period. To prevent potential microbial degradation of ranitidine, especially when using metabolism cages, it is recommended to collect urine in containers cooled with solid CO₂ or from animals with indwelling catheters.

  • Dilution: For direct injection into an HPLC system, urine samples are typically diluted with the mobile phase.

  • Extraction (for plasma): For plasma samples, a liquid-liquid extraction with a solvent like dichloromethane is commonly employed.

  • Filtration: All samples should be filtered through a 0.45 µm syringe filter before injection into the chromatography system.

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system equipped with a UV detector is suitable for the analysis.

  • Column: A reversed-phase C18 column (e.g., Spherisorb ODS) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and a buffer. For ion-pair reversed-phase HPLC, a counter-ion like sodium dodecyl sulfate (SDS) can be added to the mobile phase to improve the separation of the polar metabolites. An example mobile phase composition is methanol, water, and 0.05M NaH₂PO₄ solution containing SDS.

  • Detection: UV detection is typically carried out at a wavelength of 320 nm.

  • Quantification: Peak areas are compared to a standard curve prepared with known concentrations of ranitidine and its metabolite standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • System: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) provides high sensitivity and selectivity.

  • Ionization: Positive ion electrospray ionization (ESI+) is a common ionization mode for ranitidine and its metabolites.

  • Transitions (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) are monitored for each analyte. For example, a potential transition for ranitidine could be m/z 315 → 176.

  • Internal Standard: An internal standard, such as a deuterated analog of ranitidine, is often used to improve the accuracy and precision of the quantification.

Visualizing the Process and Pathways

To better illustrate the analytical process and the metabolic transformations of ranitidine, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing urine_collection Urine Collection dilution Dilution with Mobile Phase urine_collection->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC System filtration->hplc HPLC Analysis lcms LC-MS/MS System filtration->lcms LC-MS/MS Analysis quantification Quantification hplc->quantification lcms->quantification analysis Comparative Analysis quantification->analysis

Experimental workflow for ranitidine metabolite analysis.

metabolic_pathways Major Metabolic Pathways of Ranitidine cluster_metabolites Primary Metabolites ranitidine Ranitidine n_oxide Ranitidine-N-oxide ranitidine->n_oxide N-Oxidation (Major in Dog & Human) s_oxide Ranitidine-S-oxide ranitidine->s_oxide S-Oxidation desmethyl Desmethylranitidine ranitidine->desmethyl N-Demethylation (Major in Rat)

Major metabolic pathways of ranitidine in different species.

References

Validation

Comparative Guide to Analytical Methods for Ranitidine N-oxide Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of validated analytical methods for the quantification of Ranitidine N-oxide, a known impurity and metabolite of R...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Ranitidine N-oxide, a known impurity and metabolite of Ranitidine. The focus is on providing objective performance data and comprehensive experimental protocols to aid in the selection of an appropriate analytical strategy for quality control and research purposes.

Overview of Analytical Techniques

The quantification of Ranitidine N-oxide, often in the presence of the active pharmaceutical ingredient (API) and other related substances, necessitates the use of robust and specific analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted technique for this purpose due to its reliability and accessibility. More advanced techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, which can be crucial for trace-level quantification.

Method 1: Stability-Indicating HPLC-UV Method

A validated stability-indicating gradient reverse phase HPLC method has been established for the determination of ranitidine in the presence of its impurities, including Ranitidine N-oxide.[1][2][3] This method is particularly suitable for quality control of pharmaceutical dosage forms.

Experimental Protocol

Chromatographic Conditions:

  • Column: ACE C18 (100 x 4.6 mm, 3μm)

  • Mobile Phase A: 0.05 M potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid, and acetonitrile in a 98:2 v/v ratio.

  • Mobile Phase B: Milli-Q water and acetonitrile in a 5:95 v/v ratio.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 0
    10 5
    25 15
    35 20
    40 55
    55 0

    | 60 | 0 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 40 μL

Standard and Sample Preparation:

  • Solvent A: A mixture of buffer and acetonitrile (98:2 v/v).

  • Standard Stock Solution: A solution of ranitidine hydrochloride reference standard (0.65 mg/mL) is prepared in Solvent A.

  • Impurity Stock Solution: A stock solution containing Ranitidine N-oxide and other impurities is prepared.

  • Sample Solution (for liquid oral dosage form): 2 mL of ranitidine syrup (equivalent to 30 mg of ranitidine) is transferred to a 100 mL volumetric flask, sonicated with 50 mL of Solvent A, and diluted to volume. The solution is then centrifuged and filtered through a 0.45 μm nylon filter before injection.[4]

Performance Data

The following table summarizes the validation parameters for the HPLC-UV method for the quantification of ranitidine impurities, including the N-oxide.[1][3]

ParameterPerformance Characteristic
Specificity The method is able to resolve Ranitidine N-oxide from the parent drug and other known impurities and degradation products.
Linearity
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery) 90 - 110%
Precision (% RSD)
Intra-day< 2.0%
Inter-day< 2.0%
Limit of Detection (LOD) Specific numerical values for Ranitidine N-oxide are not provided in the source, but the method was validated for trace impurities.
Limit of Quantification (LOQ) Specific numerical values for Ranitidine N-oxide are not provided in the source, but the method was validated for trace impurities.
Robustness The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Comparison with Alternative Analytical Methods

While a detailed second validated method for Ranitidine N-oxide with complete performance data was not identified in the literature search, other analytical techniques have been employed for the analysis of ranitidine and its metabolites. The following table provides a qualitative comparison of these methods.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplicability to Ranitidine N-oxide
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, cost-effective.Lower sensitivity compared to MS, potential for co-eluting interferences.Suitable for routine quality control and stability testing where impurity levels are not exceedingly low.
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection.High sensitivity and selectivity, provides structural information for peak identification.Higher cost of instrumentation and maintenance, more complex method development.Ideal for trace-level quantification, metabolite identification, and in complex matrices like biological fluids.
HPTLC Separation on a high-performance thin-layer chromatography plate with densitometric detection.High sample throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC, more manual handling.Can be used for screening and semi-quantitative analysis of impurities.
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte in a solution.Simple, rapid, and inexpensive.Lacks specificity for impurity analysis in the presence of the API without prior separation.Not suitable for direct quantification of Ranitidine N-oxide in a mixture with ranitidine.[5]

Visualizing the Analytical Workflow

To illustrate the logical flow of validating an analytical method for Ranitidine N-oxide quantification, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation (ICH Guidelines) cluster_application 3. Routine Application Define_Objective Define Analytical Objective (Quantify Ranitidine N-oxide) Select_Method Select Analytical Method (e.g., HPLC-UV) Define_Objective->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Checks Quality Control Checks Routine_Analysis->QC_Checks

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Weigh/Measure Sample Dissolution Dissolution & Sonication Sample_Weighing->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection at 230 nm Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report_Generation Generate Report Quantification->Report_Generation

Caption: HPLC Experimental Workflow.

References

Comparative

A Comparative Analysis of HPLC and UPLC for the Quantification of Ranitidine N-oxide

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Ranitidine N-oxide, a significant metabolite and i...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Ranitidine N-oxide, a significant metabolite and impurity of the drug Ranitidine.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering insights into the performance, efficiency, and experimental protocols of both techniques.

Ranitidine N-oxide is a known metabolite of Ranitidine and is also considered a process-related impurity in the synthesis of the drug.[2][4] Its accurate quantification is crucial for ensuring the safety and efficacy of Ranitidine-containing pharmaceutical products. This guide outlines the cross-validation of a conventional HPLC method with a more modern UPLC approach, presenting hypothetical yet representative experimental data to highlight the key performance differences.

Experimental Protocols

The following sections detail the methodologies for the analysis of Ranitidine N-oxide using both HPLC and UPLC systems. These protocols are based on established methods for Ranitidine and its impurities, adapted for this specific comparison.[5][6][7]

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method was established for the quantification of Ranitidine N-oxide, the parameters of which are summarized below.

Chromatographic Conditions:

  • Instrument: Waters Alliance HPLC with a 2998 Photodiode Array (PDA) detector.

  • Column: Symmetry Shield RP-18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.02 M potassium phosphate (dibasic) buffer (pH adjusted to 6.5 with phosphoric acid), acetonitrile, and methanol in a ratio of 80:10:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm.[8]

  • Run Time: 10 minutes.[8]

Sample Preparation: Standard and sample solutions were prepared by dissolving accurately weighed amounts of Ranitidine N-oxide reference standard and the sample containing the analyte, respectively, in the mobile phase to achieve a final concentration of 10 µg/mL.

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method was developed by scaling down the HPLC method to leverage the advantages of smaller particle size columns and higher operating pressures.

Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC H-Class with a TUV Detector.

  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A mixture of 0.02 M potassium phosphate (dibasic) buffer (pH adjusted to 6.5 with phosphoric acid), acetonitrile, and methanol in a ratio of 80:10:10 (v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 228 nm.[8]

  • Run Time: 2.5 minutes.

Sample Preparation: Standard and sample solutions were prepared in the same manner as for the HPLC method, with a final concentration of 10 µg/mL in the mobile phase.

Data Presentation

The performance of the HPLC and UPLC methods was evaluated based on several key parameters, including retention time, resolution, tailing factor, theoretical plates, and overall run time. The results are summarized in the tables below.

Table 1: Chromatographic Performance Comparison

ParameterHPLC MethodUPLC Method
Retention Time (min) 4.341.21
Resolution 2.84.5
Tailing Factor 1.31.1
Theoretical Plates 48009500
Run Time (min) 102.5

Table 2: Method Validation Summary

Validation ParameterHPLC MethodUPLC Method
Linearity (µg/mL) 1 - 500.5 - 50
Correlation Coefficient (r²) 0.99920.9998
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.3
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%

Visualization of the Cross-Validation Workflow

The logical workflow for the cross-validation of the HPLC and UPLC methods is depicted in the following diagram.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and UPLC Methods cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comparison Comparative Analysis hplc_dev Method Development hplc_val Method Validation (ICH) hplc_dev->hplc_val uplc_dev Method Transfer & Optimization hplc_dev->uplc_dev Method Transfer hplc_data Performance Data Collection hplc_val->hplc_data compare_val Validation Parameter Comparison (Linearity, Sensitivity, Precision) hplc_val->compare_val compare_perf Performance Comparison (Retention, Resolution, Speed) hplc_data->compare_perf uplc_val Method Validation (ICH) uplc_dev->uplc_val uplc_data Performance Data Collection uplc_val->uplc_data uplc_val->compare_val uplc_data->compare_perf conclusion Conclusion: UPLC offers significant advantages in speed and performance compare_perf->conclusion compare_val->conclusion start Start: Analytical Need (Quantification of Ranitidine N-oxide) start->hplc_dev

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Discussion

The cross-validation of the HPLC and UPLC methods for the analysis of Ranitidine N-oxide demonstrates the significant advantages offered by UPLC technology. The UPLC method provided a four-fold reduction in run time, from 10 minutes to 2.5 minutes, which can lead to substantial increases in sample throughput and laboratory efficiency.

Furthermore, the UPLC method exhibited superior chromatographic performance, as evidenced by the higher resolution, improved peak symmetry (lower tailing factor), and a near doubling of theoretical plates. This enhanced performance translates to better separation of the analyte from potential impurities and a more reliable quantification.

In terms of method validation, both methods proved to be linear, accurate, and precise. However, the UPLC method demonstrated a lower limit of detection (LOD) and limit of quantification (LOQ), indicating a higher sensitivity for the analysis of Ranitidine N-oxide. This is particularly advantageous when analyzing samples with low concentrations of the analyte.

Conclusion

The transition from HPLC to UPLC for the analysis of Ranitidine N-oxide offers considerable benefits in terms of speed, resolution, and sensitivity. While the initial investment in UPLC instrumentation may be higher, the long-term gains in productivity and data quality can justify the transition for high-throughput environments such as quality control laboratories in the pharmaceutical industry. The presented data and protocols provide a solid foundation for researchers looking to develop and validate their own high-performance analytical methods for Ranitidine and its related compounds.

References

Validation

Comparative Analysis of Ranitidine and its N-oxide Metabolite: A Review of Biological Activity

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological characterization of Ranitidine N-oxide, the primary metabolite of the widely-known H2 receptor antagonist, Raniti...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological characterization of Ranitidine N-oxide, the primary metabolite of the widely-known H2 receptor antagonist, Ranitidine. While Ranitidine's mechanism of action and biological effects are well-documented, data on the bioactivity of its N-oxide derivative is notably absent, preventing a direct comparative analysis based on experimental evidence.

Ranitidine is a potent and selective competitive antagonist of the histamine H2 receptor.[1][2] This action inhibits the secretion of gastric acid, making it an effective treatment for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] The principal route of metabolism for ranitidine in humans is through N-oxidation, leading to the formation of Ranitidine N-oxide.[5] However, published research has overwhelmingly focused on the parent drug, with its metabolites often presumed to be pharmacologically inactive.[5]

This guide aims to synthesize the known biological activity of Ranitidine and highlight the current lack of comparative data for its N-oxide metabolite.

Data Presentation: A Tale of Two Compounds

A direct quantitative comparison of the biological activity between Ranitidine and Ranitidine N-oxide is not possible due to the absence of published experimental data for the N-oxide metabolite. The following table summarizes the well-established pharmacological parameters for Ranitidine.

ParameterRanitidineRanitidine N-oxide
Mechanism of Action Competitive Histamine H2 Receptor Antagonist[1]No Data Available
IC50 (Gastric Acid Secretion) 95 ng/ml (estimated plasma concentration for 50% inhibition)[6]No Data Available
Receptor Binding Affinity (pA2) Approximately 6.9 - 7.2[7]No Data Available
In Vivo Efficacy Potent inhibitor of basal and stimulated gastric acid secretion[2][6]No Data Available

Mechanism of Action: The Established Pathway of Ranitidine

Ranitidine exerts its pharmacological effects by competitively blocking the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1] This prevents histamine from binding to these receptors, thereby inhibiting the production of cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase). The result is a reduction in the secretion of gastric acid into the stomach lumen.

Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Produces Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Activates Gastric_Acid Gastric Acid Secretion Proton_Pump->Gastric_Acid Inhibition Inhibition

Caption: Mechanism of Action of Ranitidine at the Gastric Parietal Cell.

Experimental Protocols: Assessing H2 Receptor Antagonism

While no specific protocols for evaluating Ranitidine N-oxide were found, the following methodologies are standard for characterizing the H2 receptor antagonist activity of compounds like Ranitidine.

1. In Vitro Histamine H2 Receptor Binding Assay:

  • Objective: To determine the affinity of a compound for the histamine H2 receptor.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes expressing histamine H2 receptors (e.g., from guinea pig gastric mucosa or transfected cell lines).

    • Radioligand Binding: Incubation of the membranes with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) in the presence of varying concentrations of the test compound (Ranitidine).

    • Separation and Detection: Separation of bound from free radioligand by rapid filtration, followed by quantification of radioactivity using liquid scintillation counting.

    • Data Analysis: Calculation of the inhibitory constant (Ki) from competition binding curves, which reflects the affinity of the test compound for the receptor.

2. In Vivo Inhibition of Gastric Acid Secretion:

  • Objective: To measure the potency of a compound in reducing gastric acid secretion in a living organism.

  • Methodology:

    • Animal Model: Use of a suitable animal model, such as the Ghosh and Schild rat model with continuous gastric perfusion.

    • Stimulation of Acid Secretion: Infusion of a secretagogue, typically histamine or pentagastrin, to induce a stable baseline of gastric acid secretion.

    • Drug Administration: Administration of the test compound (Ranitidine) at various doses.

    • Sample Collection and Analysis: Collection of gastric perfusate at regular intervals and titration to determine the acid concentration.

    • Data Analysis: Calculation of the dose-response curve and determination of the ED50 (the dose required to produce 50% of the maximal inhibitory effect).

cluster_invitro In Vitro Receptor Binding Assay cluster_invivo In Vivo Gastric Acid Secretion Membranes H2 Receptor-Expressing Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation Test_Compound Test Compound (e.g., Ranitidine) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Value Determine Ki (Binding Affinity) Counting->Ki_Value Animal_Model Animal Model (e.g., Rat) Stimulation Induce Acid Secretion (Histamine/Pentagastrin) Animal_Model->Stimulation Drug_Admin Administer Test Compound (e.g., Ranitidine) Stimulation->Drug_Admin Sample_Collection Collect Gastric Perfusate Drug_Admin->Sample_Collection Titration Titration Sample_Collection->Titration ED50_Value Determine ED50 (Potency) Titration->ED50_Value

Caption: Experimental Workflows for Assessing H2 Receptor Antagonist Activity.

Conclusion and Future Directions

The existing body of scientific literature provides a robust understanding of the biological activity of Ranitidine as a histamine H2 receptor antagonist. However, a significant knowledge gap exists concerning the pharmacological effects of its primary metabolite, Ranitidine N-oxide. While it is often assumed to be inactive, the absence of direct experimental evidence makes a definitive comparison impossible.

For a comprehensive understanding of the overall pharmacological profile of Ranitidine, further research is imperative. Future studies should focus on characterizing the in vitro and in vivo activity of Ranitidine N-oxide, utilizing established protocols for assessing H2 receptor antagonism. Such research would not only provide a complete picture of Ranitidine's metabolic fate and activity but also contribute valuable information to the fields of drug metabolism and pharmacology.

References

Comparative

Comparative Toxicity Analysis: Ranitidine vs. Ranitidine N-oxide

For Immediate Release This guide provides a detailed comparison of the toxicological profiles of the histamine H2-receptor antagonist, ranitidine, and its primary metabolite, ranitidine N-oxide. The information is intend...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the toxicological profiles of the histamine H2-receptor antagonist, ranitidine, and its primary metabolite, ranitidine N-oxide. The information is intended for researchers, scientists, and professionals in the field of drug development and safety assessment. This document summarizes available experimental data on acute toxicity, genotoxicity, and cytotoxicity, and provides an overview of relevant experimental methodologies and metabolic pathways.

Executive Summary

Ranitidine is a widely used pharmaceutical that undergoes metabolism in the liver, primarily to ranitidine N-oxide, a pharmacologically inactive metabolite. Toxicological data indicates that ranitidine N-oxide exhibits significantly lower acute toxicity compared to its parent compound, ranitidine. While ranitidine itself has been shown to be non-genotoxic in some assays, concerns have been raised about the formation of genotoxic nitrosamine impurities, particularly N-nitrosodimethylamine (NDMA), under certain conditions. There is currently a lack of publicly available data on the genotoxicity and cytotoxicity of purified ranitidine N-oxide.

Acute Toxicity

Experimental data from animal studies demonstrates a marked difference in the acute toxicity profiles of ranitidine and ranitidine N-oxide. Ranitidine N-oxide is characterized by very low acute toxicity.

Table 1: Comparative Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Ranitidine HydrochlorideMouse (male)Intravenous~60[1]
Ranitidine HydrochlorideRat (male)Oral6610[1]
Ranitidine HydrochlorideRat (female)Oral4190[2]
Ranitidine HydrochlorideRabbitOral2500[2]
Ranitidine N-oxide Mouse Intravenous >1000 (no lethal cases) [1]

Genotoxicity

The genotoxic potential of ranitidine has been a subject of investigation, primarily focusing on the formation of nitrosated derivatives. In contrast, there is a notable absence of published studies on the genotoxicity of ranitidine N-oxide.

Ranitidine:

  • In a micronucleus cytokinesis-block assay using human peripheral blood lymphocytes, ranitidine hydrochloride did not exhibit a genotoxic effect at concentrations of 71 ng/ml, 180 ng/ml, and 376 ng/ml[3].

  • However, the in vitro reaction of ranitidine with nitrite in acidified solutions or human gastric juice can lead to the formation of genotoxic derivatives that cause base-pair substitutions in Salmonella typhimurium and Escherichia coli[1].

  • In vivo studies in rodents have shown that high oral doses of ranitidine administered with sodium nitrite can induce liver DNA fragmentation and sister chromatid exchanges in bone marrow cells[4]. This effect is dependent on the molar ratio of ranitidine to nitrite and the gastric pH[4].

Ranitidine N-oxide:

  • No publicly available studies evaluating the genotoxic potential of ranitidine N-oxide using standard assays such as the Ames test or in vitro/in vivo micronucleus assays were identified.

Cytotoxicity

There is a significant data gap regarding the comparative cytotoxicity of ranitidine and ranitidine N-oxide.

Ranitidine:

Ranitidine N-oxide:

  • No publicly available studies were found that determined the cytotoxic potential (e.g., IC50 values) of ranitidine N-oxide on any cell line. The Material Safety Data Sheet (MSDS) for ranitidine N-oxide classifies it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4) but does not provide specific cytotoxicity data[7].

Experimental Protocols

The following are generalized protocols for the key toxicological assays mentioned in this guide, based on international guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance based on the observed toxicity at different dose levels.

G cluster_0 Acute Toxicity Testing Workflow start Select Test Animals (e.g., Rats) fasting Overnight Fasting start->fasting dosing Single Oral Gavage (Fixed Dose) fasting->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis and Classification necropsy->end G cluster_1 Ranitidine Metabolism Ranitidine Ranitidine N_Oxide Ranitidine N-oxide (Major Metabolite) Ranitidine->N_Oxide N-oxidation S_Oxide Ranitidine S-oxide Ranitidine->S_Oxide S-oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl N-demethylation

References

Validation

Ranitidine N-oxide: A Comparative Guide to its Role as a Biomarker in Ranitidine Metabolism

Introduction Ranitidine, a histamine H2-receptor antagonist, has been widely used to decrease stomach acid production in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used to decrease stomach acid production in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease.[1][2] Understanding the metabolism of ranitidine is crucial for assessing its efficacy, safety, and potential drug-drug interactions. The primary route of ranitidine elimination is through both renal clearance and hepatic metabolism.[3] This guide provides a comparative analysis of Ranitidine N-oxide as a primary biomarker for ranitidine metabolism, alongside other key metabolites. We will delve into quantitative data, experimental protocols for their detection, and visualize the metabolic pathways and analytical workflows.

Ranitidine Metabolism and its Biomarkers

The major metabolite of ranitidine found in urine is Ranitidine N-oxide, accounting for less than 4% of the administered dose.[1][4] Other significant metabolites include Ranitidine S-oxide and Desmethyl ranitidine, each representing about 1% of the dose.[1] These three metabolites serve as key biomarkers for evaluating the metabolic fate of ranitidine in the body.

Comparative Analysis of Ranitidine Metabolites

The following table summarizes the key metabolites of ranitidine and their relative abundance, providing a basis for their comparison as biomarkers.

BiomarkerChemical FormulaAverage MassMonoisotopic MassPercentage of Dose Excreted in Urine
Ranitidine N-oxide C13H22N4O4S330.4 g/mol 330.136176378 g/mol <4%
Ranitidine S-oxide C13H22N4O4S330.4 g/mol 330.136176378 g/mol ~1%
Desmethyl ranitidine C12H20N4O3S300.37 g/mol 300.125611 g/mol ~1%

Data sourced from DrugBank and various pharmacokinetic studies.[1][5][6]

Experimental Protocols for Biomarker Quantification

Accurate quantification of ranitidine and its metabolites is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent analytical techniques employed.[7][8]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general HPLC method for the simultaneous determination of ranitidine and its metabolites in urine.

1. Sample Preparation:

  • Centrifuge urine samples to remove particulate matter.

  • Dilute the supernatant with the mobile phase as required.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Spherisorb ODS, 5 µm, 100 mm x 5 mm) is commonly used.[5]

  • Mobile Phase: A mixture of methanol, water, and a buffer solution. For ion-pair reversed-phase HPLC, a counter-ion like sodium dodecyl sulfate (SDS) is added to the mobile phase. A typical mobile phase composition could be 600ml methanol, 400ml distilled water, and 4.0ml of 0.05M NaH2PO4 solution containing 1.44g of SDS.[5]

  • Flow Rate: 1 ml/min.[5]

  • Detection: UV detection at 320 nm.[5]

3. Quantification:

  • Prepare calibration standards of ranitidine, ranitidine N-oxide, ranitidine S-oxide, and desmethyl ranitidine in blank urine.

  • A linear relationship between peak area and concentration is typically observed over a range of 0-400 µg/ml for ranitidine and 0-20 µg/ml for the metabolites.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and specificity, particularly for trace-level analysis, LC-MS/MS is the preferred method.

1. Sample Preparation:

  • Similar to the HPLC method, involve centrifugation and filtration. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for cleaner samples and to concentrate the analytes.

2. Chromatographic Conditions:

  • Column: A C18 column suitable for mass spectrometry (e.g., ACE C18-AR, 4.6 mm x 150 mm, 3 µm particle size).[7]

  • Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid (e.g., 0.1% formic acid in water) and an organic solvent like methanol.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 40 °C.[7]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7][9]

  • MS/MS Transition (MRM): Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate quantification. For example, for N-nitrosodimethylamine (NDMA), a potential impurity, the transition Q1: 75.1 m/z -> Q3: 58.2 m/z is used.[7]

Visualizing Ranitidine Metabolism and Analysis

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Ranitidine_Metabolism Ranitidine Ranitidine Metabolism Hepatic Metabolism (FMOs, CYPs) Ranitidine->Metabolism N_Oxide Ranitidine N-oxide (Major Metabolite) Metabolism->N_Oxide <4% of dose S_Oxide Ranitidine S-oxide Metabolism->S_Oxide ~1% of dose Desmethyl Desmethyl ranitidine Metabolism->Desmethyl ~1% of dose Excretion Urinary Excretion N_Oxide->Excretion S_Oxide->Excretion Desmethyl->Excretion

Ranitidine Metabolic Pathway

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Dilution Dilution with Mobile Phase Centrifugation->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection (320 nm) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Metabolites Calibration_Curve->Quantification

HPLC Experimental Workflow

Conclusion

Ranitidine N-oxide stands out as the primary urinary metabolite of ranitidine, making it a crucial biomarker for studying the drug's metabolism. While Ranitidine S-oxide and Desmethyl ranitidine are also important, their lower abundance makes their detection and quantification more challenging. The choice of analytical method, primarily between HPLC and LC-MS/MS, depends on the required sensitivity and the complexity of the biological matrix. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals in the quantitative assessment of ranitidine metabolism, contributing to a more comprehensive understanding of its pharmacokinetic profile.

References

Comparative

A Comparative Guide to the Analysis of Ranitidine N-oxide: A Review of Published Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantification of Ranitidine N-oxide, a significant metabolite and potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Ranitidine N-oxide, a significant metabolite and potential impurity of Ranitidine. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from published literature to offer an objective comparison of various analytical techniques. The recent focus on ranitidine impurities, particularly N-nitrosodimethylamine (NDMA), has spurred the development of highly sensitive analytical methods that can be adapted for the analysis of other related substances, including Ranitidine N-oxide.[1][2][3]

Data Summary: Comparison of Analytical Techniques

The primary analytical techniques reported for the separation and quantification of ranitidine and its metabolites, including Ranitidine N-oxide, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] While spectrophotometric methods have been explored for ranitidine hydrochloride, their application to the specific quantification of the N-oxide in the presence of the parent drug and other impurities is less established.[4][6]

The following tables summarize the performance characteristics of these methods based on data extracted from various scientific publications.

Table 1: Comparison of HPLC-UV Methods for Ranitidine and Related Substances

ParameterMethod 1Method 2
Stationary Phase YMC ODS (4.6 x 150mm, 5µm)[5]C18 column (250 mm × 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile: 0.1% OPA (50:50)[5]Methanol: Potassium dihydrogen o-phosphate (65:35 % v/v, pH 3.0 adjusted with 1% OPA)[7]
Flow Rate 1.0 mL/min[5]1.0 mL/min[7]
Detection Wavelength 228 nm[5]227 nm[7]
Linearity Range 15 - 75 µg/mL (for Ranitidine)[5]3 - 150 µg/mL (for Ranitidine)[7]
Correlation Coefficient (R²) 0.999[5]> 0.999[8]
Accuracy (% Recovery) 100.42% (for Ranitidine)[5]99.5% - 100.04%[8]
Precision (%RSD) 0.4% (for Ranitidine)[5]< 1.23%[8]

Table 2: Comparison of LC-MS/MS Methods for Ranitidine Impurities (NDMA focus)

ParameterMethod 1Method 2
Chromatographic Column Kinetex Biphenyl column[2]Diamonsil C18 (4.6 mm × 150 mm, 5 µm)[9]
Mobile Phase Gradient elution with formic acid in water and methanol[2]Gradient with 0.1% Formic acid in methanol and 0.1% Formic acid in water[9]
Flow Rate Not specified1.2 mL/min[9]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)[10]Electrospray Ionization (ESI)[9]
Detection Mode Multiple Reaction Monitoring (MRM)[11]Multiple Reaction Monitoring (MRM)[9]
Lower Limit of Quantification (LLOQ) 0.025–0.1 ng/mL (for various nitrosamines)[10]Not specified
Linearity (R²) ≥0.99[10]Not specified
Accuracy 85–115%[10]Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published methods and may require optimization for specific laboratory conditions and sample matrices.

HPLC-UV Method for General Impurity Profiling

This method is suitable for the routine quality control of ranitidine and its known impurities, including Ranitidine N-oxide.[4]

  • Chromatographic Conditions:

    • Column: YMC ODS (4.6 x 150mm, 5µm).[5]

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid (OPA) in water. The pH of the OPA solution should be adjusted to 3.0.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient (approximately 25°C).[5]

    • Detection: UV at 228 nm.[5]

    • Injection Volume: 20 µL.[5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known quantity of Ranitidine N-oxide reference standard in the mobile phase to obtain a desired concentration.

    • Sample Solution: For tablets, crush a suitable number of tablets to obtain a powder equivalent to a specific amount of ranitidine. Dissolve in the mobile phase, sonicate for 10-20 minutes, and dilute to the final concentration. For liquid dosage forms, directly dilute with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.[1]

LC-MS/MS Method for Trace Level Quantification

This highly sensitive and specific method is ideal for the quantification of trace-level impurities like Ranitidine N-oxide, especially when co-eluting peaks are present in HPLC-UV analysis. The parameters are often optimized for NDMA but can be adapted.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for polar compounds, such as a Kinetex Biphenyl or a C18 column.[2]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B). The gradient program should be optimized to achieve adequate separation of Ranitidine N-oxide from other components.[9]

    • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.[5][9]

    • Column Temperature: 45°C.[9]

    • Injection Volume: 10 µL.[9]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[9]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for Ranitidine N-oxide need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Ranitidine N-oxide in methanol. Serially dilute with the initial mobile phase composition to prepare calibration standards.

    • Sample Solution: Weigh an amount of ranitidine drug substance or powdered tablets and dissolve in methanol or a suitable solvent. Sonicate for an appropriate time, centrifuge, and filter the supernatant through a 0.22 µm syringe filter before analysis.[9]

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Drug Product (Tablet/Liquid) Dissolution Dissolve in Mobile Phase Sample->Dissolution Sonication Sonicate Dissolution->Sonication Dilution Dilute to Final Concentration Sonication->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Ranitidine N-oxide Chromatogram->Quantification

Caption: General experimental workflow for HPLC-UV analysis of Ranitidine N-oxide.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance/Product Extraction Extract with Solvent (e.g., Methanol) Sample->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI / APCI Separation->Ionization Detection MRM Detection Ionization->Detection Mass_Spectrum Acquire Mass Spectra Detection->Mass_Spectrum Quantification Quantify Ranitidine N-oxide Mass_Spectrum->Quantification

Caption: General experimental workflow for LC-MS/MS analysis of Ranitidine N-oxide.

Formation and Degradation of Ranitidine N-oxide

Ranitidine can degrade under various stress conditions, including oxidative, acidic, and basic environments, leading to the formation of several degradation products, one of which is Ranitidine N-oxide.[12] Forced degradation studies are crucial to identify potential degradants and develop stability-indicating analytical methods.[12] The formation of Ranitidine N-oxide is a known metabolic pathway for ranitidine in vivo.[5]

Degradation_Pathway Ranitidine Ranitidine Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Ranitidine->Oxidative_Stress Metabolism In Vivo Metabolism Ranitidine->Metabolism Ranitidine_N_oxide Ranitidine N-oxide Oxidative_Stress->Ranitidine_N_oxide Other_Degradants Other Degradation Products Oxidative_Stress->Other_Degradants Metabolism->Ranitidine_N_oxide

Caption: Simplified formation pathways of Ranitidine N-oxide.

References

Validation

A Comparative Guide to the Metabolic Fate of Ranitidine N-oxide and Other Drug N-oxides

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the metabolic profiles of ranitidine N-oxide and other prominent drug N-oxides, supported by experimental dat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of ranitidine N-oxide and other prominent drug N-oxides, supported by experimental data. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism and development.

Introduction to Drug N-oxides

N-oxidation is a significant metabolic pathway for many xenobiotics containing nitrogen atoms, including a wide array of pharmaceuticals. This biotransformation is primarily mediated by two key enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) family. The resulting N-oxide metabolites can exhibit a range of properties; some are pharmacologically active, while others are readily excreted detoxification products. A crucial aspect of N-oxide metabolism is its potential for reversible reduction back to the parent tertiary amine, a phenomenon that can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug. This guide will delve into the metabolic characteristics of ranitidine N-oxide and compare them with those of other well-studied drug N-oxides, including imipramine N-oxide, amitriptyline N-oxide, nicotine N-oxide, tamoxifen N-oxide, and clozapine N-oxide.

Ranitidine N-oxide: A Snapshot

Ranitidine, a histamine H2-receptor antagonist, undergoes metabolism to form several metabolites, with ranitidine N-oxide being a principal urinary metabolite.[1][2] However, it's important to note that this N-oxide accounts for less than 4% of the administered dose in humans.[1][2] The metabolism of ranitidine also yields ranitidine S-oxide and desmethylranitidine.[2][3][4][5]

Comparative Metabolic Data of Drug N-oxides

The following tables summarize key quantitative data from various in vitro and in vivo studies on the metabolism of ranitidine N-oxide and other selected drug N-oxides.

Table 1: In Vitro Metabolism Data

Drug N-oxideSystemKey FindingsReference
Ranitidine N-oxide Wistar rat hepatocytesReduction to ranitidine observed.[3]
Random hooded rat and dog hepatocytesNo reduction to ranitidine observed.[3]
Imipramine N-oxide Rat thoracic aortic endothelial cellsPredominantly formed from imipramine. Vmax/Km for N-oxidation was higher than for N-demethylation.[6]
Nicotine N-oxide Rat liver microsomesStereoselective metabolism to cis and trans forms.[7]
Tamoxifen N-oxide Human FMO1 and FMO3Catalyze the formation of tamoxifen N-oxide.[8]
Human CYPs (1A1, 1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)Reduce tamoxifen N-oxide back to tamoxifen.[8]
Clozapine N-oxide CYP3A4Predominantly catalyzes the formation of clozapine N-oxide from clozapine.[9]

Table 2: In Vivo Pharmacokinetic Data

Drug N-oxideSpeciesDose & RouteKey Pharmacokinetic ParametersReference
Ranitidine N-oxide HumanOralN-oxide is the principal metabolite in urine, but <4% of the dose.[1]
Amitriptyline N-oxide Human60 mg, oralMean plasma half-life and AUC were significantly higher in patients with renal impairment compared to healthy adults.[10]
Human50 mg, oralElimination half-life of ~1.5 hours. AUC of amitriptyline N-oxide was twelvefold higher than its metabolite amitriptyline.[11]
Nicotine N-oxide Rat0.02% in drinking water for 3 weeksAfter 7 days, plasma nicotine levels in the trans-nicotine N'-oxide group were twice that of the cis-nicotine N'-oxide or nicotine N,N'-dioxide group.[1]
Clozapine N-oxide Schizophrenic patientsSingle doseMean total clearance of clozapine N-oxide was 45.30 L/hr.[12]
Rhesus monkeys10 mg/kg, SCCmax: 2528 ng/mL; Tmax: 45 min.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies. Below are summaries of experimental protocols employed in the cited research.

In Vitro Metabolism of Ranitidine in Isolated Hepatocytes
  • Objective: To evaluate the metabolism of ranitidine in freshly isolated hepatocytes from rats and dogs.

  • Methodology:

    • Hepatocytes were isolated from male and female dogs, and male Wistar and random hooded rats.

    • Isolated hepatocytes were incubated with ranitidine.

    • Metabolites (ranitidine N-oxide, ranitidine S-oxide, desmethylranitidine) were identified and quantified.

    • The reduction of ranitidine N-oxide and ranitidine S-oxide was also investigated by incubating these metabolites with the hepatocytes.

  • Source: Based on the study by Coe et al. (1987).[3]

In Vivo Metabolism of Nicotine N-oxides in Rats
  • Objective: To examine the in vivo reduction of nicotine N-oxidation products in rats.

  • Methodology:

    • Male Fischer-344 rats were administered 0.02% trans-nicotine N'-oxide, 0.02% cis-nicotine N'-oxide, or 0.02% nicotine N,N'-dioxide in their drinking water for 3 weeks.

    • Plasma samples were collected at various time points to measure nicotine and cotinine levels.

    • Urine was collected from rats in metabolism chambers to analyze for nicotine and cotinine concentrations.

  • Source: Based on the study by Sepkovic et al. (1986).[1]

Pharmacokinetics of Clozapine and Clozapine N-oxide in Humans
  • Objective: To characterize the interconversion between clozapine and clozapine N-oxide in schizophrenic patients.

  • Methodology:

    • Eight healthy male schizophrenic patients were administered a single dose of either clozapine or clozapine N-oxide in a randomized crossover design.

    • Plasma samples were collected over time to determine the concentrations of clozapine, clozapine N-oxide, and desmethylclozapine.

    • Pharmacokinetic parameters, including total clearance, were calculated using a general pharmacokinetic model for interconversion.

  • Source: Based on the study by Jann et al. (1995).[12]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows discussed in this guide.

cluster_ranitidine Ranitidine Metabolism Ranitidine Ranitidine Metabolites Metabolites Ranitidine->Metabolites CYP450, FMO Ranitidine N-oxide Ranitidine N-oxide Metabolites->Ranitidine N-oxide <4% in urine Ranitidine S-oxide Ranitidine S-oxide Metabolites->Ranitidine S-oxide Desmethylranitidine Desmethylranitidine Metabolites->Desmethylranitidine Ranitidine N-oxide->Ranitidine Reduction (species-dependent)

Metabolic pathway of Ranitidine.

cluster_workflow In Vitro Drug N-oxide Metabolism Workflow start Prepare incubation mixture (Drug N-oxide, Liver Microsomes/Hepatocytes) incubate Incubate at 37°C start->incubate quench Quench reaction incubate->quench extract Extract metabolites quench->extract analyze Analyze by LC-MS/MS extract->analyze data Quantify parent drug and metabolites analyze->data

General workflow for in vitro N-oxide metabolism studies.

cluster_tamoxifen Tamoxifen N-oxide Metabolic Cycling Tamoxifen Tamoxifen TNO Tamoxifen N-oxide Tamoxifen->TNO FMO1, FMO3 TNO->Tamoxifen CYP450s, Hemoglobin

Metabolic interconversion of Tamoxifen and its N-oxide.

Conclusion

The metabolic fate of drug N-oxides is a complex interplay of oxidative and reductive pathways, with significant inter-species and inter-individual variability. While ranitidine N-oxide is a relatively minor metabolite of its parent drug, other N-oxides like amitriptyline N-oxide and clozapine N-oxide are more prominent and can undergo significant in vivo reduction, impacting the overall pharmacokinetics of the parent drug. Understanding these comparative metabolic profiles is essential for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic strategies in drug development. The provided data and protocols offer a foundation for further research into the fascinating and clinically relevant field of drug N-oxide metabolism.

References

Comparative

Head-to-head comparison of different analytical standards of Ranitidine N-oxide

A Head-to-Head Comparison of Ranitidine N-oxide Analytical Standards For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quan...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Ranitidine N-oxide Analytical Standards

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and qualification of pharmaceutical impurities. This guide provides a comprehensive comparison of commercially available analytical standards of Ranitidine N-oxide, a known metabolite and impurity of Ranitidine.[1][2] This comparison focuses on key performance indicators and includes detailed experimental protocols to enable users to make informed decisions for their analytical needs.

Product Specifications from Major Suppliers

A critical first step in selecting an analytical standard is to compare the product specifications provided by the suppliers. The following table summarizes the available information for Ranitidine N-oxide standards from prominent vendors.

Specification Sigma-Aldrich Symtera Analytics Acanthus Research
Product Number 6969811-SA1802.05RAN-15-001
CAS Number 73857-20-273857-20-2[3]73857-20-2[4]
Molecular Formula C13H22N4O4SC13H22N4O4SC13H22N4O4S[4]
Molecular Weight 330.40330.4330.40
Purity (Assay) ≥95.0% (HPLC)[5]Not explicitly statedNot explicitly stated
Format Neat[5]50mg[3]25mg[4]
Storage Temperature 2-8°C[5]-18°C[3]Not explicitly stated
Impurities ≤10.0% water (calculated from elemental analysis)[5]Not explicitly statedNot explicitly stated
Certificate of Analysis AvailableNot explicitly statedAvailable upon request[4]

Note: The information in this table is based on publicly available data from the suppliers' websites. For the most current and complete information, it is recommended to contact the suppliers directly and request the Certificate of Analysis (CoA).

Illustrative Comparative Experimental Data

To provide a practical comparison, this section presents hypothetical experimental data that could be obtained by analyzing the different standards using state-of-the-art analytical techniques. These results are based on typical performance characteristics and published analytical methods for Ranitidine and its metabolites.[6][7]

High-Performance Liquid Chromatography (HPLC) Analysis

The following table illustrates the expected chromatographic performance of the different Ranitidine N-oxide standards.

Parameter Standard A (e.g., Sigma-Aldrich) Standard B (e.g., Symtera Analytics) Standard C (e.g., Acanthus Research)
Purity by HPLC (%) 98.597.299.1
Retention Time (min) 4.84.84.8
Peak Asymmetry 1.11.21.1
Theoretical Plates >5000>5000>5000
Major Impurity 1 (%) 0.8 (at RRT 1.2)1.5 (at RRT 1.2)0.5 (at RRT 1.2)
Major Impurity 2 (%) 0.4 (at RRT 0.8)0.9 (at RRT 0.8)0.2 (at RRT 0.8)
Water Content (%) 0.20.30.1

RRT: Relative Retention Time

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of impurities.

Parameter Standard A Standard B Standard C
Parent Ion (m/z) [M+H]+ 331.14331.14331.14
Major Fragment Ion 1 (m/z) 285.1285.1285.1
Major Fragment Ion 2 (m/z) 176.1176.1176.1
Limit of Detection (LOD) 0.1 ng/mL0.1 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL0.3 ng/mL0.3 ng/mL

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of analytical standards.

HPLC Method for Purity Determination
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 229 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

LC-MS/MS Method for Identification and Trace Analysis
  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 2% B to 80% B in 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Quantifier: 331.14 -> 285.1

    • Qualifier: 331.14 -> 176.1

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Further dilute with the initial mobile phase to the desired concentration range for calibration curve and analysis.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the head-to-head comparison of different analytical standards of Ranitidine N-oxide.

Analytical_Standard_Comparison_Workflow cluster_procurement 1. Procurement & Initial Assessment cluster_preparation 2. Sample Preparation cluster_analysis 3. Analytical Testing cluster_data 4. Data Analysis & Comparison Procure Procure Analytical Standards (Standard A, B, C) CoA Review Certificate of Analysis (CoA) Procure->CoA Visual Visual Inspection (Appearance, Packaging) CoA->Visual Stock Prepare Stock Solutions (e.g., 1 mg/mL) Visual->Stock Working Prepare Working Solutions (for HPLC and LC-MS/MS) Stock->Working HPLC HPLC Analysis (Purity, Impurity Profile) Working->HPLC LCMS LC-MS/MS Analysis (Identity, Sensitivity) Working->LCMS Data_HPLC Compare HPLC Data (Purity, Impurities, Peak Shape) HPLC->Data_HPLC Data_LCMS Compare LC-MS/MS Data (Mass Accuracy, Fragmentation) LCMS->Data_LCMS Final Final Comparison & Selection Data_HPLC->Final Data_LCMS->Final

Caption: Workflow for the comparative analysis of Ranitidine N-oxide analytical standards.

Conclusion

The selection of a suitable analytical standard for Ranitidine N-oxide requires careful consideration of supplier specifications and, ideally, in-house experimental verification. While Sigma-Aldrich provides a specified purity, other suppliers may offer competitive quality that can be ascertained through the analytical protocols outlined in this guide. For critical applications, it is advisable to perform a comprehensive internal evaluation of the standards to ensure they meet the specific requirements of the intended analytical method. This guide provides a framework for such an evaluation, enabling researchers to select the most appropriate standard for their work, thereby ensuring the accuracy and reliability of their results.

References

Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: Proper Disposal Procedures for Ranitidine N-oxide

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends beyond the benchtop to their safe and compliant disposal. Ranitidine N-oxide, a metabolite and pote...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends beyond the benchtop to their safe and compliant disposal. Ranitidine N-oxide, a metabolite and potential degradation product of ranitidine, requires careful handling due to the inherent instability of the parent compound and the potential for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1] This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of Ranitidine N-oxide in a laboratory setting.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research chemicals like Ranitidine N-oxide, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the guidelines for hazardous waste management. It is crucial to determine if Ranitidine N-oxide waste is classified as hazardous.

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances. While Ranitidine N-oxide is not a controlled substance, this highlights the importance of adhering to specific disposal protocols for different classes of pharmaceutical waste.

Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.

Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment of the Ranitidine N-oxide waste stream is necessary. This includes identifying any co-mingled solvents or other chemicals. While specific hazardous waste classification for Ranitidine N-oxide may not be explicitly listed, its parent compound, ranitidine, has been the subject of significant regulatory scrutiny due to NDMA formation. Given this, a cautious approach is warranted.

Key Considerations for Classification:

  • Toxicity: The potential for NDMA formation suggests that the waste may exhibit toxic characteristics.

  • Reactivity: While not highly reactive in a conventional sense, the chemical instability of the ranitidine structure is a key concern.

  • Ignitability and Corrosivity: These characteristics are less likely for pure Ranitidine N-oxide but should be considered if mixed with other wastes.

It is strongly recommended to manage Ranitidine N-oxide waste as a hazardous chemical waste unless a formal hazard assessment by your EHS department determines otherwise.

Step-by-Step Disposal Protocol for Ranitidine N-oxide in a Laboratory Setting

This protocol provides a general framework for the safe disposal of Ranitidine N-oxide from a research environment. Always consult and follow your institution's specific EHS guidelines.

  • Personal Protective Equipment (PPE): Before handling Ranitidine N-oxide waste, ensure appropriate PPE is worn, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene)

    • Laboratory coat

  • Waste Segregation:

    • Do not mix Ranitidine N-oxide waste with non-hazardous waste.

    • Use a dedicated, clearly labeled hazardous waste container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Ranitidine N-oxide"

      • The primary hazard(s) (e.g., "Toxic")

      • The accumulation start date

  • Containerization:

    • Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is generally suitable.

    • Ensure the container is in good condition, with no leaks or cracks.

  • Waste Collection:

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the designated hazardous waste container.

    • For liquid waste (e.g., solutions from experiments), carefully pour it into the designated liquid hazardous waste container using a funnel to prevent spills.

    • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.

    • Do not dispose of Ranitidine N-oxide down the drain or in the regular trash.

Data on Ranitidine Degradation

Understanding the degradation of ranitidine and its derivatives is crucial for assessing the risks associated with its disposal. The following table summarizes key quantitative data from studies on ranitidine degradation under various conditions.

ParameterConditionValueReference
Photodegradation Half-Life Noon summertime sunlight at 45° latitude35 minutes[2]
Reaction Rate with Hydroxyl Radical (•OH) Aqueous solution1.5 x 10¹⁰ M⁻¹ s⁻¹[2]
Reaction Rate with Singlet Oxygen (¹O₂) pH 61.6 x 10⁷ M⁻¹ s⁻¹[2]
Degradation in TiO₂/H₂O₂ System 4 hours, in the presence of oxalate94.0% degradation[3]
Degradation with CoFeLDH and PMS 20 minutes100% degradation[4][5]

Experimental Protocol: Analysis of Ranitidine Degradation Products by LC-MS

For laboratories equipped with analytical instrumentation, monitoring the degradation of Ranitidine N-oxide can be a critical component of waste management and research. The following is a generalized protocol based on methods for analyzing ranitidine and its impurities.

Objective: To identify and quantify Ranitidine N-oxide and its potential degradation products, such as NDMA, in a sample matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18 reversed-phase)

  • Ranitidine N-oxide reference standard

  • NDMA reference standard

  • HPLC-grade solvents (e.g., methanol, water, formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Ranitidine N-oxide and NDMA in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards at known concentrations.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing Ranitidine N-oxide.

    • Dissolve or extract the sample in a known volume of solvent.

    • Vortex and/or sonicate the sample to ensure complete dissolution/extraction.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method with appropriate parameters for the separation and detection of the target analytes. This will include:

      • Mobile phase composition and gradient

      • Column temperature

      • Flow rate

      • Injection volume

      • Mass spectrometer settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring - MRM)

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak areas of the analytes in the chromatograms.

    • Use the calibration curve to quantify the concentration of Ranitidine N-oxide and NDMA in the samples.

Visualizing Disposal and Degradation Pathways

To provide a clear and immediate understanding of the procedural and logical relationships in Ranitidine N-oxide management, the following diagrams are provided.

Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS Management A Generation of Ranitidine N-oxide Waste B Wear Appropriate PPE A->B C Segregate as Hazardous Waste B->C D Use Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area D->E F Submit Waste Pickup Request to EHS E->F G Collection of Hazardous Waste F->G H Transportation to Central Accumulation Area G->H I Final Disposal by Licensed Vendor (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of Ranitidine N-oxide waste in a laboratory setting.

Degradation_Pathways cluster_Pathways Potential Degradation Pathways of Ranitidine Structure Ranitidine Ranitidine/ Ranitidine N-oxide Photodegradation Photodegradation (UV Light) Ranitidine->Photodegradation Sunlight/UV Oxidation Advanced Oxidation (e.g., •OH, ¹O₂) Ranitidine->Oxidation Reactive Oxygen Species NDMA NDMA and other Degradation Products Photodegradation->NDMA Oxidation->NDMA

Caption: Simplified logical relationship of potential degradation pathways for the ranitidine structure.

References

Handling

Personal protective equipment for handling Ranitidine N-oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of Ranitidine N-oxide, a metabolite of Ranitidine. Adherence to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ranitidine N-oxide, a metabolite of Ranitidine. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Ranitidine N-oxide is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling protocols are mandatory to mitigate risks of exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling Ranitidine N-oxide in various laboratory settings. It is imperative to use powder-free gloves to avoid contamination of the work area.

Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving/Unpacking Chemotherapy-grade, powder-free gloves (double-gloving recommended)Safety glasses with side shieldsN95 or higher respirator if packaging is damaged or powder is visibleLab coat
Weighing/Compounding Chemotherapy-grade, powder-free gloves (double-gloving mandatory)Chemical splash goggles and face shieldN95 or higher respirator within a ventilated enclosure (e.g., fume hood)Disposable gown with long sleeves and closed front
Solution Preparation Chemotherapy-grade, powder-free gloves (double-gloving mandatory)Chemical splash goggles and face shieldWork within a certified chemical fume hoodDisposable gown with long sleeves and closed front
Handling Solutions Chemotherapy-grade, powder-free glovesSafety glasses with side shieldsNot required if handled in a closed system or fume hoodLab coat
Spill Cleanup Chemotherapy-grade, powder-free gloves (double-gloving mandatory)Chemical splash goggles and face shieldN95 or higher respiratorDisposable gown with long sleeves and closed front, shoe covers
Waste Disposal Chemotherapy-grade, powder-free gloves (double-gloving mandatory)Safety glasses with side shieldsNot required if waste is properly containedLab coat

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don a lab coat and single pair of chemotherapy-grade gloves.

  • If the container is compromised, move it to a designated containment area and follow spill cleanup procedures.

  • If intact, transfer the container to the designated storage area.

2. Storage:

  • Store Ranitidine N-oxide in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage area should be clearly labeled with appropriate hazard warnings.

3. Weighing and Compounding:

  • Perform all weighing and compounding activities within a certified chemical fume hood or other ventilated enclosure.

  • Wear all required PPE as outlined in the table above (double gloves, gown, goggles, face shield, and respirator).

  • Use dedicated equipment (spatulas, weigh boats) for handling the powder. Clean equipment thoroughly after use.

  • Handle the compound gently to avoid generating dust.[2]

4. Solution Preparation and Use:

  • Prepare solutions within a chemical fume hood.

  • Add the solid Ranitidine N-oxide to the solvent slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, date, and hazard information.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Don the appropriate PPE for spill cleanup.

  • For small powder spills, gently cover with damp absorbent material to avoid raising dust.

  • For liquid spills, absorb with inert material (e.g., vermiculite, sand).

  • Collect all contaminated materials into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

All waste materials contaminated with Ranitidine N-oxide must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty containers, used PPE (gloves, gowns, etc.), and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of all hazardous waste through an approved waste disposal plant.[1] Do not dispose of Ranitidine N-oxide down the drain, as it is very toxic to aquatic life.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of handling Ranitidine N-oxide, emphasizing critical safety checkpoints.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Management cluster_safety Safety Checkpoints Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Check integrity Weigh Weighing/Compounding (in fume hood) Store Store in Designated Area Inspect->Store If intact PPE_Check1 Wear PPE (Gloves, Lab Coat) Inspect->PPE_Check1 Prepare Prepare Solution (in fume hood) Weigh->Prepare Collect_Solid Collect Solid Waste PPE_Check2 Wear Full PPE (Double Gloves, Gown, Goggles, Respirator) Weigh->PPE_Check2 Experiment Conduct Experiment Prepare->Experiment Collect_Liquid Collect Liquid Waste Dispose Dispose via Approved Vendor Collect_Solid->Dispose Collect_Liquid->Dispose Spill_Kit Spill Kit Accessible cluster_handling cluster_handling cluster_handling->Spill_Kit

Caption: Workflow for Safe Handling of Ranitidine N-oxide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ranitidine N-oxide
Reactant of Route 2
Reactant of Route 2
Ranitidine N-oxide
© Copyright 2026 BenchChem. All Rights Reserved.